2-Benzyloxy-4,5-dimethoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-8-13(10-17)14(9-16(15)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKIPTMZBXMHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340335 | |
| Record name | 2-Benzyloxy-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14382-86-6 | |
| Record name | 2-Benzyloxy-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-4,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde
CAS Number: 14382-86-6
Introduction
2-Benzyloxy-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate and building block in synthetic organic chemistry. Its unique structural architecture, featuring a benzyloxy protecting group and two methoxy substituents on the benzaldehyde core, makes it a versatile reagent for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development and proteomics.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 14382-86-6 | [2] |
| Molecular Formula | C₁₆H₁₆O₄ | [2][3] |
| Molecular Weight | 272.30 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥96% | [2] |
Predicted physicochemical parameters suggest a LogP of 2.8, which indicates its lipophilic character.[3]
Synthesis of this compound
The primary and most logical synthetic route to this compound is via a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, the starting materials are 2-hydroxy-4,5-dimethoxybenzaldehyde and benzyl bromide.
The causality behind this choice of reaction is twofold: the high reactivity of the phenolic hydroxyl group towards deprotonation and the efficacy of benzyl bromide as a benzylating agent. The use of a suitable base is critical to deprotonate the phenol, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in an SN2 reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is typically employed to facilitate this type of reaction.
A plausible synthetic workflow is depicted in the following diagram:
Sources
2-Benzyloxy-4,5-dimethoxybenzaldehyde molecular weight
An In-Depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in proteomics and as a versatile building block for the synthesis of complex bioactive molecules. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its multi-step synthesis, and explores its utility for researchers, chemists, and drug development professionals. Emphasis is placed on the causal reasoning behind experimental choices, ensuring both methodological clarity and scientific integrity.
Introduction and Core Properties
This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with two methoxy groups and a benzyloxy group. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, making it an invaluable precursor in synthetic chemistry. Its structural similarity to naturally occurring phenolic compounds and its role as a stable, protected form of a dihydroxybenzaldehyde derivative underpins its importance in the synthesis of pharmacologically relevant scaffolds.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These parameters are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |
| Molecular Weight | 272.30 g/mol | [1] |
| Monoisotopic Mass | 272.10486 Da | [2] |
| CAS Number | 14382-86-6 | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | N/A |
| Melting Point | Predicted: ~138-141 °C (based on similar structures) | N/A |
| Purity | ≥96% (Commercially Available) | [1] |
| Predicted XlogP | 2.8 | [2] |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is most effectively achieved via a two-step process. This pathway is designed for reliability and scalability in a standard laboratory setting. The strategy involves:
-
Formylation: Introduction of an aldehyde group onto the 1,2-dimethoxy-4-hydroxybenzene (a derivative of 4-methoxyphenol) precursor via the Reimer-Tiemann reaction to yield 2-hydroxy-5-methoxybenzaldehyde's isomer, a necessary intermediate.
-
Protection/Etherification: Benzylation of the resulting phenolic hydroxyl group using a Williamson ether synthesis.
This approach is chosen for its use of readily available starting materials and its reliance on well-understood, robust reaction mechanisms. The Reimer-Tiemann reaction provides a reliable method for ortho-formylation of phenols[3][4], and the Williamson ether synthesis is the quintessential method for forming ethers from an alkoxide and an alkyl halide.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Intermediate)
This protocol is adapted from the well-established Reimer-Tiemann formylation of phenols.[3][4]
-
Rationale: This reaction utilizes a dichlorocarbene intermediate, generated in situ from chloroform and a strong base, to electrophilically attack the electron-rich phenoxide ring. The ortho-position is preferentially formylated due to stabilization from the adjacent hydroxyl group.
-
Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium hydroxide (e.g., 320 g NaOH in 400 mL water).
-
Reactant Addition: Dissolve 4-methoxyphenol (124.1 g, 1.0 mol) in the NaOH solution with vigorous stirring. The formation of the sodium phenoxide salt is exothermic.
-
Carbene Generation & Reaction: Slowly add chloroform (161 mL, 2.0 mol) dropwise from the dropping funnel. Maintain the reaction temperature below 60-65°C using a water bath to prevent the formation of polymeric tars. After the addition is complete, continue stirring at this temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and carefully acidify with dilute HCl to pH ~5-6. The product, 2-hydroxy-5-methoxybenzaldehyde, will often separate as an oil. Perform steam distillation to purify the crude product. The resulting clear yellow oil can be used in the next step without further purification. A typical yield is around 70-80%.[3]
-
Step 2: Synthesis of this compound
This protocol employs the Williamson ether synthesis, a robust Sₙ2 reaction.
-
Rationale: The phenolic proton of the intermediate is weakly acidic and is deprotonated by a mild base (potassium carbonate) to form a nucleophilic phenoxide. This nucleophile then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.
-
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add the crude 2-hydroxy-5-methoxybenzaldehyde from the previous step (e.g., 15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).
-
Alkylating Agent Addition: While stirring the suspension, add benzyl bromide (14.2 mL, 0.12 mol) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.
-
Work-up and Purification: After cooling, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound.
-
Compound Characterization: Predicted Spectroscopic Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Aldehyde (-CHO) | 10.3 - 10.5 |
| Aromatic (ring A, 2H) | 7.1 - 7.3 |
| Aromatic (ring A, 2H) | 6.8 - 7.0 |
| Benzyl (-CH₂-) | ~5.1 |
| Benzyl Aromatic | 7.3 - 7.5 |
| Methoxy (-OCH₃) | 3.8 - 4.0 (two singlets) |
-
FT-IR (Predicted): Key stretches are expected around 2850-2750 cm⁻¹ (aldehyde C-H), 1685 cm⁻¹ (aromatic C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 1250-1050 cm⁻¹ (C-O ether stretches).
Applications in Research and Drug Discovery
Building Block for Proteomics Research
This compound is explicitly designated as an aldehyde building block for proteomics research.[1] In this context, the aldehyde group can be used for:
-
Bioconjugation: Reacting with primary amines (e.g., the N-terminus of a peptide or the side chain of lysine) via reductive amination to covalently link the molecule to proteins or peptides.
-
Probe Synthesis: Serving as a core scaffold for creating chemical probes to study protein-protein interactions or enzyme activity. The benzyloxy and methoxy groups can be modified to incorporate reporter tags (like fluorophores or biotin) or reactive groups.
Intermediate in the Synthesis of Bioactive Molecules
Substituted benzaldehydes are foundational intermediates in medicinal chemistry for constructing heterocyclic compounds with diverse pharmacological activities.[7] The structural motif present in this compound makes it a valuable precursor for synthesizing scaffolds such as:
-
Flavones and Chalcones: These classes of compounds are known for their antioxidant, anti-inflammatory, and anticancer properties. The aldehyde would typically undergo a Claisen-Schmidt condensation with an appropriate acetophenone.[7]
-
Dihydropyridines (DHPs): Used in the development of calcium channel blockers for treating hypertension. The aldehyde participates in Hantzsch-type condensation reactions.[7]
-
Isoquinoline Alkaloids: The 2,4,5-substitution pattern is a common feature in many natural and synthetic isoquinoline alkaloids, which exhibit a broad range of biological activities.
Safety and Handling
Based on safety data for structurally related dimethoxybenzaldehydes, the following precautions are advised:
-
Hazard Classification: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value chemical intermediate with a well-defined role in synthetic and medicinal chemistry. Its utility as a building block in proteomics and as a precursor to pharmacologically active heterocyclic systems is firmly established. The synthetic pathway detailed in this guide, combining Reimer-Tiemann formylation and Williamson ether synthesis, represents a reliable and logical approach for its laboratory preparation. Adherence to standard safety protocols is essential for its handling. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this versatile compound in their drug discovery and development endeavors.
References
- Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...".
- BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. BenchChem.
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- PubChemLite. This compound (C16H16O4). PubChemLite.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
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- 5. rsc.org [rsc.org]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
2-Benzyloxy-4,5-dimethoxybenzaldehyde chemical properties
An In-depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde for Advanced Research Applications
This guide provides a comprehensive technical overview of this compound, a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical properties, proven synthetic strategies, reactivity insights, and critical applications, grounding all claims in authoritative references.
Introduction: A Versatile Building Block
This compound (CAS No. 14382-86-6) is a polysubstituted benzaldehyde derivative of significant interest in multi-step organic synthesis.[1] Its structure features an aldehyde group, two electron-donating methoxy groups, and a bulky benzyloxy group, which often serves as a stable protecting group for a phenol. This unique combination of functional groups makes it an ideal precursor for constructing complex molecular architectures, most notably the core scaffolds of isoquinoline alkaloids—a class of natural products renowned for their diverse and potent biological activities.[2][3] This guide elucidates the essential knowledge required to effectively utilize this reagent in a research and development setting.
Core Physicochemical & Structural Properties
Precise identification and characterization are the foundation of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 14382-86-6 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][4][5] |
| Molecular Weight | 272.30 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | Commercially available at ≥96% to 98% | [1][4] |
| IUPAC Name | 2-(benzyloxy)-4,5-dimethoxybenzaldehyde | |
| Synonyms | 4,5-dimethoxy-2-(phenylmethoxy)benzaldehyde | [4] |
| InChI Key | KTKIPTMZBXMHST-UHFFFAOYSA-N | [4][5] |
| SMILES | COC1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OC | [5] |
Spectroscopic Profile for Structural Verification
While raw spectral data should be acquired for each batch, the expected spectroscopic signatures provide a reliable benchmark for structural confirmation.
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:
-
A sharp singlet for the aldehyde proton (CHO) around δ 10.3 ppm.
-
Two distinct singlets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two protons on the dimethoxy-substituted ring.
-
A multiplet pattern between δ 7.2-7.4 ppm for the five protons of the benzyl group ring.
-
A characteristic singlet for the benzylic methylene protons (OCH₂Ph) around δ 5.2 ppm.
-
Two sharp singlets for the two non-equivalent methoxy group protons (OCH₃) , typically around δ 3.9 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum should reveal:
-
The aldehyde carbonyl carbon signal downfield, near δ 190-192 ppm.
-
A series of signals in the aromatic region (δ 110-160 ppm), including four quaternary carbons.
-
The benzylic methylene carbon (OCH₂Ph) around δ 70-75 ppm.
-
Two distinct signals for the methoxy carbons (OCH₃) around δ 56 ppm.
-
-
IR (Infrared) Spectroscopy: Key vibrational frequencies include:
-
A strong, sharp absorption band for the aldehyde C=O stretch at approximately 1675-1690 cm⁻¹.
-
Several bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
-
Prominent C-O stretching bands for the ether linkages between 1020-1250 cm⁻¹.
-
-
Mass Spectrometry (MS): Predicted mass-to-charge ratios for common adducts provide confirmatory data.[5] For example, the [M+H]⁺ ion is expected at m/z 273.1121.[5]
Synthesis and Purification Protocol
Rationale: The most reliable and field-proven method for preparing this compound is not through direct formylation, but via the selective O-alkylation of a commercially available, activated phenol. The protocol below utilizes 2-hydroxy-4,5-dimethoxybenzaldehyde (asaronaldehyde) as the starting material. The phenolic hydroxyl group is significantly more acidic than any potential aliphatic alcohol, allowing for its selective deprotonation by a mild base like potassium carbonate, followed by nucleophilic substitution on benzyl bromide. This approach is highly efficient and avoids the harsh reagents and potential side reactions associated with direct formylation of the corresponding benzene ether.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and a suitable solvent such as acetone or DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Heating: Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and maintain for 4-8 hours.
-
Self-Validating Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion and avoids unnecessary heating.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Purity should be confirmed by NMR and melting point analysis.
Chemical Reactivity & Mechanistic Considerations
The reactivity of this molecule is governed by the interplay of its functional groups.
-
Aldehyde Group: The aldehyde is the primary site for transformations. It readily undergoes:
-
Reductive Amination: To form substituted benzylamines, which are precursors for the Pictet-Spengler cyclization.
-
Condensation Reactions: Such as the Henry reaction (with nitroalkanes) or Knoevenagel condensation (with active methylene compounds) to extend the carbon chain.
-
Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.
-
-
Aromatic Ring: The three oxygen-based substituents (two methoxy, one benzyloxy) are strongly electron-donating, making the aromatic ring highly activated towards electrophilic aromatic substitution. However, the positions are sterically hindered, directing reactions with a high degree of regioselectivity.
-
Benzyloxy Group: This group is primarily a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively cleaved via catalytic hydrogenation (e.g., H₂, Pd/C), which reduces it to toluene and reveals the free phenol.
Application in Isoquinoline Synthesis: A primary application is in the synthesis of tetrahydroisoquinoline scaffolds, the core of many alkaloids.
Caption: Logical pathway to isoquinoline scaffolds.
Applications in Drug Development & Proteomics
-
Natural Product Synthesis: This compound is a cornerstone intermediate for the total synthesis of pharmacologically active isoquinoline alkaloids like papaverine analogues or berberine precursors.[2][6] The substitution pattern is frequently found in natural products with antimicrobial, anticancer, or neuroactive properties.
-
Medicinal Chemistry Scaffolding: In drug discovery programs, it serves as a versatile scaffold. The aldehyde can be elaborated into various functional groups, and the benzyloxy group can be removed late-stage to introduce a free phenol, which can act as a key hydrogen bond donor or a handle for further derivatization.
-
Proteomics Research: It is cited as a building block for proteomics research.[1] In this context, aldehydes are often used as chemical probes or cross-linking agents. They can react with primary amines (like the N-terminus of a peptide or the side chain of lysine) to form Schiff bases, which can be subsequently reduced to stable secondary amine linkages, effectively tagging or cross-linking proteins.
Handling, Storage, and Safety
As a fine chemical intended for laboratory use, standard safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) is recommended to ensure stability.[8][9] Keep away from strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- CAS No : 5447-02-9 | Product Name : 3,4-Dibenzyloxybenzaldehyde | Pharmaffili
- What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? - Shenzhou Chemical. [Link]
- This compound (C16H16O4) - PubChemLite. [Link]
- The Isoquinoline Alkaloids - ResearchG
- The Isoquinoline Alkaloids - ResearchG
- The isoquinoline alkaloids - Semantic Scholar. [Link]
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- 5. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]
- 6. The isoquinoline alkaloids | Semantic Scholar [semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
2-Benzyloxy-4,5-dimethoxybenzaldehyde structure
An In-Depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde: Structure, Synthesis, and Applications in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a polysubstituted aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its unique structural architecture, featuring a reactive aldehyde, two methoxy groups, and a sterically significant, cleavable benzyloxy protecting group, makes it a highly valuable scaffold for constructing complex molecular frameworks. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its applications, particularly for researchers, medicinal chemists, and drug development professionals. We will explore its role as a versatile building block in areas such as proteomics research and the synthesis of pharmacologically relevant heterocyclic systems.
Molecular Profile and Physicochemical Properties
Structural Elucidation
This compound, with the molecular formula C₁₆H₁₆O₄, is characterized by a benzene ring substituted with five different groups.[1][2] The aldehyde group at position C1 and the benzyloxy group at position C2 are ortho to each other, which influences the molecule's conformation and reactivity. The methoxy groups at C4 and C5 increase the electron density of the aromatic ring, impacting its chemical behavior in electrophilic substitution reactions and modulating the reactivity of the aldehyde.
Caption: 2D Structure of this compound.
Key Identifiers
The compound is uniquely identified by the following descriptors.
| Identifier | Value | Source |
| CAS Number | 14382-86-6 | [2] |
| IUPAC Name | 2-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |
| Synonym | 4,5-Dimethoxy-2-(phenylmethoxy)benzaldehyde | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [2] |
| Molecular Weight | 272.30 g/mol | [2] |
| InChI Key | KTKIPTMZBXMHST-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OC | [1] |
Physicochemical Properties
This table summarizes the key physical and handling properties of the compound.
| Property | Value | Source |
| Physical Form | Crystalline solid | |
| Melting Point | 138-141 °C | |
| Boiling Point | 443.0 ± 40.0 °C (Predicted) | |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥96% | [2] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | |
| Sensitivity | Air Sensitive |
Synthesis and Purification
The synthesis of this compound is most logically achieved via a two-step process starting from commercially available 3,4-dimethoxyphenol. This strategy involves an initial formylation to introduce the aldehyde group, followed by the protection of the resulting ortho-hydroxyl group with a benzyl ether.
Retrosynthetic Analysis
The retrosynthetic approach disconnects the benzyl ether bond, identifying 2-hydroxy-4,5-dimethoxybenzaldehyde as the key precursor. This intermediate can be synthesized from 3,4-dimethoxyphenol via an ortho-formylation reaction, such as the Reimer-Tiemann or Duff reaction.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.
Step 1: Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde via Reimer-Tiemann Formylation
The Reimer-Tiemann reaction introduces an aldehyde group onto a phenol, preferentially at the ortho position. The reaction proceeds via the electrophilic substitution of the phenoxide with dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base.
-
Materials: 3,4-dimethoxyphenol, sodium hydroxide (NaOH), chloroform (CHCl₃), hydrochloric acid (HCl), ethyl acetate, brine.
-
Procedure:
-
Dissolve 3,4-dimethoxyphenol (1.0 eq.) in an aqueous solution of excess sodium hydroxide (e.g., 4-5 eq. in water) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform (2.0-3.0 eq.) dropwise over 1-2 hours, ensuring the temperature does not exceed 75 °C. The formation of a thick emulsion is expected.
-
After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and carefully acidify with dilute HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-4,5-dimethoxybenzaldehyde.[3]
-
Step 2: Benzylation of 2-Hydroxy-4,5-dimethoxybenzaldehyde
This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction where a phenoxide ion acts as a nucleophile, attacking benzyl bromide to form the benzyl ether.[4][5]
-
Materials: 2-hydroxy-4,5-dimethoxybenzaldehyde, sodium hydride (NaH, 60% dispersion in oil) or potassium carbonate (K₂CO₃), benzyl bromide (BnBr), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or N₂), add the 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq.) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phenoxide.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure this compound.
-
Spectroscopic Characterization
While a complete experimental dataset is not publicly available, the structure can be reliably characterized using standard spectroscopic methods. The following table outlines the expected key signals based on its structure and data from close analogs.[6][7]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | ~9.8-10.5 ppm (s, 1H): Aldehyde proton (-CHO).~7.2-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.~7.1 ppm (s, 1H) & ~6.5 ppm (s, 1H): Aromatic protons on the dimethoxy-substituted ring.~5.2 ppm (s, 2H): Benzylic methylene protons (-OCH₂Ph).~3.9 ppm (s, 3H) & ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃). |
| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon.~155-160 ppm: Aromatic carbons attached to oxygen (C2, C4, C5).~136 ppm: Quaternary aromatic carbon of the benzyl group.~127-129 ppm: Aromatic carbons of the benzyl group.~110-115 ppm: Aromatic carbons (C1, C3, C6).~71 ppm: Benzylic methylene carbon (-OCH₂Ph).~56 ppm: Methoxy carbons (-OCH₃). |
| IR (KBr) | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde.~1680 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.~1270, 1030 cm⁻¹: C-O stretching of the ethers. |
| Mass Spec. | m/z = 272.10: [M]⁺ molecular ion peak. |
Reactivity and Applications in Medicinal Chemistry
Chemical Reactivity Profile
The molecule's reactivity is dominated by the aldehyde functional group, which can undergo:
-
Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, or Wittig reagents to extend the carbon chain.
-
Reductive Amination: Formation of amines, a cornerstone of medicinal chemistry.
-
Condensation Reactions: Formation of imines, oximes, or hydrazones, and participation in reactions like the Knoevenagel and aldol condensations.
The benzyl ether serves as a robust protecting group, stable to many reaction conditions but readily removable by catalytic hydrogenolysis, a key feature for multi-step syntheses.[8][9]
Role as a Versatile Synthetic Intermediate
This compound is an aldehyde building block used in specialized fields like proteomics research.[2] More broadly, its structural motifs are integral to the synthesis of complex, biologically active molecules, particularly isoquinolines and other N-heterocyclic compounds. The strategic placement of the oxygenated substituents facilitates cyclization reactions essential for building these scaffolds.[10][11]
Caption: Versatility of the aldehyde as a synthetic scaffold.
For example, substituted benzaldehydes are critical starting materials in the Pictet-Spengler and Bischler-Napieralski reactions for isoquinoline synthesis. These heterocyclic cores are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs and natural products with activities ranging from anticancer to antimicrobial.[11] The benzyloxy group can be strategically removed in a late-stage synthesis to reveal a free phenol, providing a handle for further functionalization or to act as a crucial hydrogen bond donor for binding to a biological target.
Conclusion
This compound is a sophisticated and valuable building block for chemical synthesis. Its well-defined structure provides multiple handles for chemical modification, allowing for the controlled and predictable construction of complex organic molecules. The detailed synthetic protocol and characterization data provided in this guide serve as a foundational resource for researchers. Its utility as a precursor to pharmacologically relevant scaffolds, such as isoquinolines, underscores its importance for professionals in drug discovery and development, enabling the exploration of new chemical space and the creation of novel therapeutic agents.
References
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. National Center for Biotechnology Information.
- ScienceMadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
- Botting, N. P., et al. (n.d.). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. (Specific journal not provided in search result).
- ResearchGate. (2025). New Selective O-Debenzylation of Phenol with Mg/MeOH. ResearchGate.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- PubChem. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde. National Center for Biotechnology Information.
- Supporting Information. (n.d.). NMR Spectra for complexes and all Cross-Coupling Products. (Specific source not provided).
- SpectraBase. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde. Wiley.
- PubChemLite. (n.d.). This compound (C16H16O4). PubChemLite.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). PhytoBank.
- PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.). One-Pot Synthesis of Benzo[5][12]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. NIH.
- Royal Society of Chemistry. (n.d.). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications.
- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
- National Institutes of Health. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. NIH.
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- 1. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. 2-Hydroxy-4,5-dimethoxybenzaldehyde | 14382-91-3 | PAA38291 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Spectroscopic Signature of 2-Benzyloxy-4,5-dimethoxybenzaldehyde: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-benzyloxy-4,5-dimethoxybenzaldehyde, a key building block in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related molecules, ensuring a scientifically rigorous and practical resource.
Introduction
This compound, with the chemical formula C₁₆H₁₆O₄, is a polysubstituted aromatic aldehyde. Its structure incorporates a benzaldehyde core, two methoxy groups, and a benzyloxy substituent. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the characterization of its reaction products. Understanding these spectroscopic features is paramount for any researcher working with this versatile molecule.
Predicted Spectroscopic Data
Due to the limited availability of experimentally acquired spectra for this compound in public databases, the following data is a synthesis of predictions based on established spectroscopic principles and data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound offer a wealth of information about its molecular framework.
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of both the benzaldehyde and benzyloxy rings, the benzylic methylene protons, the methoxy protons, and the aldehydic proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | 1H |
| Benzyloxy Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
| Aromatic (H-6) | ~7.3 | Singlet | 1H |
| Aromatic (H-3) | ~6.5 | Singlet | 1H |
| Benzylic (-OCH₂Ph) | ~5.1 | Singlet | 2H |
| Methoxy (-OCH₃ at C-5) | ~3.9 | Singlet | 3H |
| Methoxy (-OCH₃ at C-4) | ~3.8 | Singlet | 3H |
Rationale for Chemical Shift Assignments:
-
Aldehydic Proton (9.8 - 10.0 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring, placing its signal in the characteristic downfield region for aldehydes.
-
Benzyloxy Aromatic Protons (7.2 - 7.5 ppm): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to resonate in the typical aromatic region.
-
Benzaldehyde Ring Protons (H-6 at ~7.3 ppm and H-3 at ~6.5 ppm): The proton at the C-6 position is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. Conversely, the proton at the C-3 position is ortho to the electron-donating benzyloxy group and para to a methoxy group, resulting in an upfield shift.
-
Benzylic Protons (~5.1 ppm): The methylene protons of the benzyloxy group are adjacent to an oxygen atom and a phenyl ring, causing a significant downfield shift.
-
Methoxy Protons (~3.9 and ~3.8 ppm): The two methoxy groups will appear as sharp singlets. Their exact chemical shifts will be influenced by their position on the aromatic ring.
The carbon-13 NMR spectrum will provide information on all sixteen carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | ~190 |
| Aromatic C-O (C-2, C-4, C-5) | 145 - 160 |
| Aromatic C-H & C-C (C-1, C-3, C-6) | 100 - 130 |
| Benzyloxy Aromatic (C₆H₅) | 127 - 137 |
| Benzylic (-OCH₂Ph) | ~70 |
| Methoxy (-OCH₃) | ~56 |
Rationale for Chemical Shift Assignments:
-
Aldehyde Carbonyl (~190 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears in the characteristic downfield region for aldehydes.
-
Aromatic Carbons Attached to Oxygen (145 - 160 ppm): The carbon atoms directly bonded to the oxygen atoms of the benzyloxy and methoxy groups are deshielded and will appear at lower field.
-
Other Aromatic Carbons (100 - 137 ppm): The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.
-
Benzylic Carbon (~70 ppm): The carbon of the methylene group in the benzyloxy substituent is shifted downfield due to the attached oxygen.
-
Methoxy Carbons (~56 ppm): The carbons of the two methoxy groups are expected to have similar chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic moieties.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium to Weak |
| C=O stretch (aldehyde) | 1685-1705 | Strong |
| C=C stretch (aromatic) | 1580-1600 and 1450-1500 | Medium to Strong |
| C-O stretch (aryl ether) | 1200-1275 | Strong |
| C-O stretch (alkyl ether) | 1020-1075 | Strong |
| =C-H bend (aromatic) | 690-900 | Medium to Strong |
Interpretation of IR Data:
-
Aldehyde Group: The presence of the aldehyde is confirmed by the strong C=O stretching vibration, which is expected at a lower wavenumber due to conjugation with the aromatic ring.[1][2] Additionally, the characteristic C-H stretching bands of the aldehyde proton (Fermi resonance doublet) are a key diagnostic feature.[1][3]
-
Ether Linkages: Strong C-O stretching bands will be present for both the aryl ether linkages of the methoxy and benzyloxy groups and the alkyl ether linkage of the benzyloxy group.
-
Aromatic Rings: The presence of the aromatic rings will be indicated by C=C stretching vibrations and =C-H bending vibrations.[2]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
The molecular ion (M⁺˙) is expected at m/z 272. The fragmentation is likely to be dominated by cleavage of the benzylic C-O bond and α-cleavage relative to the aromatic ring and carbonyl group.
| m/z | Proposed Fragment Ion | Significance |
| 272 | [C₁₆H₁₆O₄]⁺˙ | Molecular Ion |
| 181 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |
| 166 | [M - C₆H₅CH₂O + H]⁺˙ | Cleavage of the benzyloxy group with hydrogen transfer |
| 151 | [M - C₆H₅CH₂O]⁺ | Loss of the benzyloxy radical |
Rationale for Fragmentation:
-
Molecular Ion (m/z 272): The molecular ion peak should be observable, corresponding to the molecular weight of the compound.
-
Loss of Benzyl Group (m/z 181): Cleavage of the C-O bond of the benzyloxy group is a common fragmentation pathway for benzyl ethers, leading to the loss of a benzyl radical (C₇H₇•) and the formation of a stable phenoxy cation.
-
Tropylium Ion (m/z 91): The benzyl cation formed from the cleavage can rearrange to the highly stable tropylium ion, which is often a base peak in the mass spectra of compounds containing a benzyl group.
-
Other Fragments: Other fragmentations, such as the loss of the entire benzyloxy group or subsequent loss of methyl or formyl radicals from the primary fragments, are also possible.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential. The following are generalized procedures for acquiring NMR, IR, and MS data for a solid organic compound like this compound.
NMR Spectroscopy
A detailed workflow for acquiring NMR spectra is crucial for obtaining reliable data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and ensure complete dissolution, using gentle vortexing if necessary.[4]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]
-
Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any contaminants.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4]
-
Shim the magnetic field by adjusting the shim coils to maximize field homogeneity and obtain sharp, symmetrical peaks.[4]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C) to optimize signal detection.[4]
-
Set up the acquisition parameters, including the number of scans, pulse sequence, and relaxation delay, and initiate data acquisition.
-
-
Data Processing:
-
Perform a Fourier transform on the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Apply phase and baseline corrections to the spectrum.
-
Calibrate the chemical shift scale by referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
FTIR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.
Caption: Common workflows for solid sample analysis using FTIR spectroscopy.
Step-by-Step Methodology (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[1]
-
Acquire a background spectrum of the clean, empty ATR crystal.[1]
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[1]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Electron Ionization (EI) is a standard method for the analysis of volatile and thermally stable organic compounds.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Step-by-Step Methodology:
-
Sample Introduction: For a solid sample, a direct insertion probe is a common method. A small amount of the compound is placed in a capillary tube at the tip of the probe.
-
Ionization: The probe is inserted into the high-vacuum ion source of the mass spectrometer. The sample is then heated to induce vaporization. The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[6][7]
-
Mass Analysis: The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting data is plotted as relative abundance versus m/z to generate the mass spectrum.
Conclusion
The spectroscopic data of this compound provides a comprehensive structural fingerprint that is invaluable for its unambiguous identification and characterization. The predicted ¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of each atom in the molecule. The IR spectrum confirms the presence of the key aldehyde, ether, and aromatic functional groups. Finally, mass spectrometry provides the molecular weight and characteristic fragmentation patterns that can be used to confirm the compound's identity. By understanding and correctly interpreting these spectroscopic features, researchers can confidently utilize this important synthetic building block in their work.
References
- Supporting Information for a research article, providing NMR data for a related benzyloxy-methoxy-naphthalene deriv
- Electronic Supplementary Information for a research article, containing NMR data for various benzaldehydes and benzonitriles.
- Supplementary Information from a Beilstein Journal of Organic Chemistry article with NMR data for benzyloxy-bromo-methoxybenzene deriv
- Human Metabolome Database entry for 4-Methoxybenzaldehyde, showing an experimental ¹H NMR spectrum.
- Human Metabolome Database entry for 1,2-Dimethoxybenzene, showing a predicted ¹H NMR spectrum.
- Creative Proteomics article on Electron Ioniz
- PubChem entry for 1,4-Dimethoxybenzene, providing links to various spectroscopic d
- ALWSCI blog on preparing and running an NMR sample.
- Emory University resource on ionization methods in organic mass spectrometry.
- OpenStax adaptation of an organic chemistry textbook, discussing the spectroscopy of aldehydes and ketones.
- Supporting Information for a Royal Society of Chemistry article, providing NMR data for benzyloxy-methylbenzene deriv
- UCLA resource on the IR spectroscopy of aldehydes.
- Chemistry LibreTexts page on Electron Ioniz
- National Institutes of Health (NIH)
- YouTube video discussing the FTIR spectra of aromatic, aliphatic, and conjug
- Research and Reviews journal article on the principles and applications of electron ioniz
- Chemistry LibreTexts page on the infrared spectra of common functional groups.
- ResearchGate entry showing an experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde.
- PubChem entry for 2,5-Dimethoxybenzaldehyde, with links to spectroscopic d
- Iowa State University Chemical Instrumentation Facility guide to NMR sample prepar
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Introduction
2-Benzyloxy-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications.[1] Its structure contains several distinct proton environments, making ¹H Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous identification and purity assessment. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by established experimental protocols. The objective is to offer researchers, scientists, and drug development professionals a detailed framework for interpreting the spectrum and a robust methodology for acquiring high-quality data.
Molecular Structure and Proton Environments
The structural integrity of this compound is defined by a central benzaldehyde ring substituted with a benzyloxy and two methoxy groups. These functional groups create a unique electronic landscape, influencing the chemical shifts of the seven distinct proton environments. Understanding these environments is the first step in predicting and interpreting the resulting NMR spectrum.
Caption: Labeled proton environments in this compound.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (higher δ values), while electron-donating groups cause shielding, resulting in an upfield shift.[2][3]
Aldehyde Proton (H-a)
The proton of the aldehyde group is the most deshielded in the molecule. This is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.[4] Consequently, it appears far downfield as a sharp singlet, as there are no adjacent protons for spin-spin coupling.
-
Expected Chemical Shift: 9.8 – 10.2 ppm
-
Multiplicity: Singlet (s)
-
Integration: 1H
Aromatic Protons on the Benzaldehyde Core (H-b, H-c)
The core aromatic ring has two protons at the C-3 and C-6 positions.
-
Proton H-3 (H-b): This proton is positioned ortho to the electron-withdrawing aldehyde group and meta to the electron-donating benzyloxy group. The deshielding effect of the aldehyde is dominant, placing this signal downfield in the aromatic region.
-
Proton H-6 (H-c): This proton is ortho to the electron-donating benzyloxy group and meta to the 5-methoxy group. It will be more shielded compared to H-3. Since these protons are not adjacent to any other protons on the ring, they are both expected to appear as singlets.
-
Expected Chemical Shift: 7.0 – 7.5 ppm
-
Multiplicity: Two distinct singlets (s)
-
Integration: 1H each
Benzyloxy Group Protons (H-d, H-e)
The benzyloxy group contributes two sets of signals.
-
Methylene Protons (-OCH₂-, H-d): These two protons are adjacent to an oxygen atom and a phenyl ring, placing their signal in a characteristic downfield region. With no adjacent protons, they will appear as a sharp singlet.
-
Phenyl Protons (-C₆H₅, H-e): The five protons on the terminal phenyl ring are in a relatively unperturbed environment. They will typically appear as a complex multiplet, though at lower resolutions, they may resolve into a single, broad peak. These signals overlap with the other aromatic protons.[2]
-
Expected Chemical Shift (-OCH₂-): 5.1 – 5.3 ppm
-
Expected Chemical Shift (-C₆H₅): 7.2 – 7.5 ppm
-
Multiplicity: Singlet (-OCH₂-) and multiplet (-C₆H₅)
-
Integration: 2H (-OCH₂-) and 5H (-C₆H₅)
Methoxy Group Protons (H-f, H-g)
The two methoxy groups at the C-4 and C-5 positions are non-equivalent due to their different positions relative to the other substituents. Therefore, they will produce two distinct signals.
-
Expected Chemical Shift: 3.8 – 4.0 ppm
-
Multiplicity: Two distinct singlets (s)
-
Integration: 3H each
Summary of Predicted ¹H NMR Data
The predicted spectral data is summarized in the table below. This serves as a quick reference for spectrum analysis and confirmation of the compound's identity.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-a | Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | 1H |
| H-b | Aromatic (C-3 H) | 7.3 – 7.5 | Singlet (s) | 1H |
| H-c | Aromatic (C-6 H) | 7.0 – 7.2 | Singlet (s) | 1H |
| H-d | Methylene (-OCH₂Ph) | 5.1 – 5.3 | Singlet (s) | 2H |
| H-e | Phenyl (-OCH₂C₆H₅ ) | 7.2 – 7.5 | Multiplet (m) | 5H |
| H-f | Methoxy (4-OCH₃) | 3.8 – 4.0 | Singlet (s) | 3H |
| H-g | Methoxy (5-OCH₃) | 3.8 – 4.0 | Singlet (s) | 3H |
Experimental Protocol for High-Quality ¹H NMR Acquisition
Adherence to a rigorous experimental protocol is critical for obtaining a high-resolution, artifact-free spectrum. The following procedure is a self-validating system designed to ensure data integrity and reproducibility.
Materials and Reagents
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃), ≥99.8% D
-
Internal Standard: Tetramethylsilane (TMS) (optional, as the residual solvent peak can be used as a secondary reference)[5]
-
High-quality 5 mm NMR tubes (unscratched and clean)[7]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Filtration medium (e.g., glass wool plug in a pipette)[7]
Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR spectrum is profoundly affected by sample preparation.[7] The primary goal is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.
-
Weighing: Accurately weigh 5-15 mg of the solid analyte into a clean, dry vial. This quantity provides a strong signal-to-noise ratio for a typical high-field spectrometer in a few minutes.[5][6]
-
Dissolution: Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5] Preparing the sample in a secondary vial facilitates complete dissolution, which can be difficult to achieve within the narrow confines of an NMR tube.[5][7]
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a clean Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This step is mandatory to remove any solid particles, which would otherwise distort the local magnetic field homogeneity, leading to broad spectral lines and poor resolution.[7]
-
Referencing: The use of a deuterated solvent is essential for the spectrometer's lock system. For precise calibration, the residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can be used. Alternatively, a small amount of an internal standard like TMS (δ 0.0 ppm) can be added.[5]
-
Labeling: Clearly label the NMR tube cap with a unique identifier.
Caption: Workflow for ¹H NMR sample preparation and acquisition.
Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Insert the sample into the spectrometer. Allow a few minutes for the sample to thermally equilibrate.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is crucial for achieving sharp, well-resolved peaks.[8]
-
Acquisition Parameters:
-
Pulse Width: Use a 90° pulse for maximum signal intensity in a single scan.[8]
-
Acquisition Time (at): Set to 2-4 seconds for good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For accurate integration (quantitative analysis), a longer delay of at least 5 times the longest proton spin-lattice relaxation time (T₁) is required.
-
Number of Scans (ns): For the specified sample concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.
-
-
Acquire Data: Execute the acquisition command to obtain the Free Induction Decay (FID).
Data Processing
-
Fourier Transform: Apply an exponential multiplication function (line broadening of 0.1-0.3 Hz can improve signal-to-noise) followed by a Fourier transform to convert the FID from the time domain to the frequency domain.[8]
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Calibration: Reference the spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm or the TMS peak to δ 0.0 ppm.
-
Analysis: Integrate all signals to determine the relative ratio of protons. Use a peak-picking tool to identify the precise chemical shift of each signal.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information, with each functional group yielding a distinct and predictable set of signals. The downfield aldehyde singlet, the characteristic benzyloxy and methoxy singlets, and the patterned aromatic signals collectively serve as a definitive fingerprint for the molecule. By employing the rigorous experimental protocols detailed in this guide, researchers can reliably acquire high-quality spectra, enabling confident structural verification and purity assessment, which are critical steps in any drug discovery or chemical synthesis workflow.
References
- Lahtinen, M., et al. (2005). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Wisconsin-Madison. NMR Sample Preparation. Chemistry Department.
- ResearchGate. How to Prepare Samples for NMR.
- Human Metabolome Database. ¹H NMR Spectrum of 4-Methoxybenzaldehyde. HMDB.
- ACD/Labs. Methoxy groups just stick out. ACD/Labs Blog.
- MIT OpenCourseWare. FT-NMR Sample Preparation Guide. MIT.
- Beaudry Group, Oregon State University. Routine ¹H NMR Guidelines.
- Guo, B., et al. (2016). Electronic Supplementary Information. Royal Society of Chemistry.
- Wi, S. & G. A. Webb (Eds.). (2018). Acquiring ¹H and ¹³C Spectra. In Modern NMR Spectroscopy in Education. Royal Society of Chemistry.
- DRX-400. ¹H NMR Protocol for Beginners.
- Doc Brown's Chemistry. proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO.
- CERM. NMR HANDS-ON PROTOCOLS – ACQUISITION.
- ResearchGate. Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CHN in substituted benzylideneanilines.
- Oregon State University. ¹H NMR Chemical Shift.
- Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon State University. ¹H NMR Spectra and Peak Assignment.
- University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
- University of Calgary. Aromatic H - Chapter 13.
- Chemistry Steps. NMR Chemical Shift Values Table.
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An In-depth Technical Guide to the ¹³C NMR of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-benzyloxy-4,5-dimethoxybenzaldehyde, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document offers a detailed protocol for spectral acquisition and an in-depth interpretation of the chemical shifts, grounded in fundamental principles and comparative data from analogous structures.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₆H₁₆O₄, is a polysubstituted aromatic aldehyde.[1][2] Its structure is characterized by a benzaldehyde core with a benzyloxy group at the C2 position and two methoxy groups at the C4 and C5 positions. This arrangement of electron-donating groups and a sterically demanding benzyloxy substituent creates a unique electronic and steric environment, making ¹³C NMR spectroscopy an indispensable tool for its structural verification and purity assessment. Understanding the ¹³C NMR spectrum is crucial for confirming the successful synthesis of this molecule and for its application as a building block in proteomics research and other areas of chemical synthesis.[1]
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to exhibit distinct signals for each of the 16 carbon atoms in the molecule, as there is no plane of symmetry. The chemical shifts (δ) are influenced by the hybridization of the carbon atoms and the electronic effects (both inductive and resonance) of the substituents.
Key Influencing Factors:
-
Aldehyde Carbonyl (C=O): This carbon is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in significant deshielding. It is expected to appear in the far downfield region of the spectrum, typically between 190-200 ppm.[3]
-
Aromatic Carbons: The chemical shifts of the carbons in the benzaldehyde ring are influenced by the attached aldehyde, benzyloxy, and methoxy groups. The oxygen atoms of the ether and methoxy groups will cause a downfield shift for the carbons they are directly attached to (ipso-carbons) due to their electronegativity.
-
Benzyloxy Group: The methylene carbon (-OCH₂-) of the benzyloxy group is expected in the range of 70-80 ppm. The aromatic carbons of the benzyl group itself will show a pattern typical for a monosubstituted benzene ring.
-
Methoxy Carbons (-OCH₃): These carbons are sp³ hybridized and bonded to an oxygen atom. They are expected to resonate in the range of 55-60 ppm.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
A standardized protocol for obtaining a high-quality ¹³C NMR spectrum of this compound is detailed below. This serves as a general guideline and may be adapted based on the specific instrumentation available.
Workflow for ¹³C NMR Data Acquisition:
Caption: Workflow for ¹³C NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:
-
Pulse Program: A standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (D1): 2-5 seconds to allow for full nuclear relaxation.
-
Number of Scans (NS): A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃) or by referencing to an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Spectral Analysis and Peak Assignment
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | ~190 | sp² hybridized and bonded to electronegative oxygen, highly deshielded. Consistent with substituted benzaldehydes.[3] |
| C2 | ~155 | Aromatic carbon attached to the benzyloxy group; significantly deshielded by the ether oxygen. |
| C4 | ~150 | Aromatic carbon attached to a methoxy group. |
| C5 | ~148 | Aromatic carbon attached to a methoxy group. |
| C1 | ~128 | Quaternary aromatic carbon, influenced by adjacent aldehyde and benzyloxy groups. |
| C6 | ~115 | Aromatic CH, ortho to the aldehyde group. |
| C3 | ~110 | Aromatic CH, shielded by two ortho oxygen-containing substituents. |
| -OCH₂- | ~71 | Methylene carbon of the benzyloxy group. |
| 4-OCH₃ & 5-OCH₃ | ~56 | Methoxy group carbons. |
| Benzyl C1' | ~136 | Quaternary carbon of the benzyl ring. |
| Benzyl C2'/C6' | ~128 | Ortho carbons of the benzyl ring. |
| Benzyl C3'/C5' | ~128 | Meta carbons of the benzyl ring. |
| Benzyl C4' | ~127 | Para carbon of the benzyl ring. |
Justification for Assignments:
The predicted chemical shifts are based on established ranges for functional groups and the additive effects of substituents on the benzene ring. For instance, the aldehyde carbonyl carbon is consistently found in the 190-200 ppm region.[3] The carbons directly attached to the oxygen atoms of the ether and methoxy groups (C2, C4, and C5) are expected to be the most downfield of the aromatic carbons due to the strong deshielding effect of oxygen. The methylene carbon of the benzyloxy group typically appears around 70 ppm. The two methoxy carbons are expected to have very similar chemical shifts around 56 ppm. The aromatic carbons of the benzyl group will exhibit a pattern typical of a monosubstituted benzene ring, with the ipso-carbon being the most downfield.
Conclusion
The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its unique molecular structure. A thorough understanding of the expected chemical shifts, based on the electronic environment of each carbon atom, is essential for the unambiguous characterization of this important synthetic intermediate. The experimental protocol and detailed spectral analysis presented in this guide offer a robust framework for researchers to confidently acquire and interpret the ¹³C NMR data for this compound, ensuring its identity and purity in their scientific endeavors.
References
- SpectraBase. 2-(Benzyloxy)-4-methoxybenzaldehyde. (n.d.).
- Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... (n.d.).
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- PubChem. This compound. (n.d.).
- Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... (n.d.).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Infrared Spectrum of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of synthesized organic compounds. This guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectrum of 2-Benzyloxy-4,5-dimethoxybenzaldehyde (CAS No. 14382-86-6)[1][2][3][4], a key intermediate in proteomics research and organic synthesis.[2] By delving into the theoretical underpinnings of its molecular vibrations, this document serves as a technical resource for researchers, scientists, and drug development professionals. It details a robust experimental protocol for spectral acquisition, provides an in-depth analysis of the characteristic absorption bands, and offers a comparative framework based on analogous structures.
Introduction to this compound and IR Spectroscopy
This compound is a polysubstituted aromatic aldehyde with the molecular formula C₁₆H₁₆O₄.[1][2][3][5] Its structure, featuring a benzaldehyde core with two methoxy groups and a benzyloxy substituent, presents a unique vibrational fingerprint. Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of its chemical bonds. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is characteristic of the molecule's functional groups and overall structure. For a compound like this compound, IR spectroscopy is a rapid and non-destructive method to confirm the presence of the key aldehyde, ether, and aromatic functionalities, thereby verifying its identity and purity.
Theoretical Vibrational Analysis
The IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. The expected absorption bands can be predicted by analyzing its functional groups: the aromatic aldehyde, the methoxy ethers, the benzyl ether, and the substituted benzene rings.
-
Aldehyde Group (-CHO): The aldehyde is one of the most readily identifiable functional groups in an IR spectrum. It is characterized by a strong and sharp carbonyl (C=O) stretching vibration.[6] Because the aldehyde is conjugated with the aromatic ring, this peak is expected at a lower wavenumber, typically around 1705-1685 cm⁻¹.[7][8][9] Another hallmark of an aldehyde is the C-H stretching vibration of the aldehyde proton itself, which typically appears as a pair of weak to medium bands (a Fermi doublet) between 2860 cm⁻¹ and 2700 cm⁻¹.[7][8][10] The presence of a peak around 2720 cm⁻¹ is particularly diagnostic.[9]
-
Ether Groups (-OCH₃ and -OCH₂-): The molecule contains three ether linkages. The aryl ether groups (Ar-O-CH₃ and Ar-O-CH₂) will exhibit strong C-O-C asymmetric stretching vibrations, typically in the 1275-1200 cm⁻¹ region, and symmetric stretching vibrations around 1075-1020 cm⁻¹. The presence of multiple ether groups may lead to complex, overlapping bands in this region.
-
Aromatic Rings (C=C and C-H): The two benzene rings give rise to several characteristic absorptions. Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11] Aromatic C=C bond stretching vibrations occur as a series of medium to strong peaks in the 1600-1450 cm⁻¹ region.[11] Additionally, strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
-
Aliphatic Group (-CH₂-): The methylene bridge in the benzyloxy group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[12]
Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method
To obtain a high-quality infrared spectrum of solid this compound, the potassium bromide (KBr) pellet method is a well-established and reliable technique.[13] KBr is an ideal matrix material as it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and is chemically inert.[14]
Rationale for Method Selection: The KBr pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples. By dispersing the analyte in the KBr matrix, light scattering is minimized, leading to a flat baseline and high-quality data suitable for both qualitative identification and quantitative analysis.[14][15]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pelletizing die (e.g., 13 mm)
-
Analytical balance (accurate to 0.1 mg)
-
Drying oven
Procedure:
-
Reagent Preparation: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove absorbed moisture, which can cause a broad O-H absorption band around 3400 cm⁻¹.[16] Store the dried KBr in a desiccator.
-
Sample Mixture Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.[13][14] The sample-to-KBr ratio should be roughly 1:100.[17]
-
Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[13][14] This step is critical to reduce the particle size of the sample to less than the wavelength of the IR radiation, thereby minimizing scattering.[15]
-
Pellet Pressing: Transfer a portion of the powder mixture into the pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air.[14] Gradually apply pressure of 8-10 tons for 1-2 minutes.[14] The pressure causes the KBr to deform plastically and fuse into a transparent or translucent disc.[13][14]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Background Collection: Acquire a background spectrum of the empty sample chamber to correct for atmospheric water and carbon dioxide.
-
Sample Analysis: Acquire the sample spectrum. Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Perform a baseline correction if necessary.
dot graph TD subgraph "Experimental Workflow" A[Dry KBr] --> B[Weigh 1-2 mg Sample & 100-200 mg KBr]; B --> C[Grind in Agate Mortar]; C --> D[Load Die]; D --> E[Apply 8-10 tons Pressure]; E --> F[Form Transparent Pellet]; F --> G[Acquire Spectrum]; end
Spectral Analysis and Discussion
While an experimentally obtained spectrum for this compound is not publicly available in the search results, a predicted spectrum can be constructed based on the analysis of its functional groups and comparison with similar compounds.[12][18]
Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3080 - 3030 | Weak-Medium | C-H Stretch | Aromatic Rings |
| ~2970, ~2940 | Weak-Medium | C-H Asymmetric & Symmetric Stretch | Methoxy (-OCH₃) |
| ~2925 | Weak-Medium | C-H Asymmetric Stretch | Methylene (-CH₂-) |
| ~2850 | Weak-Medium | C-H Symmetric Stretch | Methylene (-CH₂-) |
| ~2835 | Weak-Medium | C-H Stretch | Methoxy (-OCH₃) |
| ~2820 & ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1680 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde (-CHO) |
| ~1600, ~1585, ~1510 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~1465, ~1450 | Medium | C-H Bending | Methylene/Methoxy |
| ~1265 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1140 | Strong | In-plane C-H Bending | Aromatic Rings |
| ~1020 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
| ~860, ~750 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Rings |
Key Spectral Features:
-
Carbonyl Region: The most prominent peak in the spectrum will be the strong, sharp absorption band for the conjugated aldehyde C=O stretch, predicted around 1680 cm⁻¹.[7][8] This is lower than for a saturated aldehyde (around 1730 cm⁻¹) due to the electronic delocalization with the adjacent aromatic ring.[7][8][11]
-
C-H Stretching Region (3100-2700 cm⁻¹): This region will be complex. Look for the weak but highly diagnostic aldehyde C-H stretches near 2820 and 2720 cm⁻¹.[9] These will be flanked by the more intense C-H stretches of the methoxy and methylene groups (just below 3000 cm⁻¹) and the weaker aromatic C-H stretches (just above 3000 cm⁻¹).[12]
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a wealth of information. The most intense signals are expected to be the C-O stretching vibrations from the three ether linkages.[12] A strong band around 1265 cm⁻¹ (asymmetric stretch) and another strong band around 1020 cm⁻¹ (symmetric stretch) will be key indicators of the aryl ether groups.[18] Multiple medium-to-strong bands for aromatic C=C stretching and C-H bending will also be present, creating a unique pattern that serves as a fingerprint for the molecule.[10]
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];
}
Conclusion
The infrared spectrum of this compound provides a definitive method for its structural confirmation. The key diagnostic peaks include the strong conjugated carbonyl stretch near 1680 cm⁻¹, the characteristic weak aldehyde C-H Fermi doublet around 2820 and 2720 cm⁻¹, strong C-O ether stretches in the 1265-1020 cm⁻¹ range, and multiple bands corresponding to the aromatic and aliphatic C-H and aromatic C=C vibrations. By following the detailed experimental protocol, researchers can obtain a high-fidelity spectrum, and by using the analysis provided in this guide, they can confidently interpret the data to verify the molecular structure and assess the purity of this important chemical building block.
References
- Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
- Shimadzu. KBr Pellet Method.
- Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021-02-15).
- AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019-05-15).
- AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? (2022-05-10).
- Berkeley Learning Hub. Benzaldehyde IR Spectrum Analysis. (2025-01-30).
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30).
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- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
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- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23).
- Chegg. Draw the IR spectrum for Benzaldehyde and briefly give the rationale.
- Proprep. Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks.
- Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017-11-01).
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- NIST WebBook. Benzaldehyde, 2,5-dimethoxy-.
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An In-Depth Technical Guide to the Solubility of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Benzyloxy-4,5-dimethoxybenzaldehyde, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering a robust framework for its handling and use in experimental settings.
Introduction: The Significance of Solubility in Synthetic Chemistry
Solubility is a critical physicochemical parameter that governs the feasibility and efficiency of chemical reactions, purifications, and formulations. For a compound like this compound, which serves as a building block in the synthesis of complex molecules, understanding its solubility profile is paramount.[1] This knowledge enables the rational selection of solvent systems for reactions, extractions, and chromatographic separations, ultimately leading to higher yields and purity of the desired products.
This compound (CAS No. 14382-86-6) is a solid aromatic aldehyde with a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol .[1] Its structure, featuring a benzaldehyde core with benzyloxy and dimethoxy substituents, dictates its solubility behavior.
Predicting Solubility: A Molecular Structure-Based Approach
In the absence of extensive empirical solubility data, a detailed analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility in various solvents. The fundamental principle of "like dissolves like" serves as our primary guide.
The molecule possesses both polar and non-polar characteristics:
-
Polar Features : The aldehyde functional group (-CHO) contains a polar carbonyl (C=O) bond, capable of dipole-dipole interactions.[2][3][4] The ether linkages (C-O-C) in the benzyloxy and dimethoxy groups also contribute to the molecule's overall polarity.[2]
-
Non-Polar Features : The presence of two aromatic rings—the benzene ring of the benzyl group and the dimethoxy-substituted benzene ring—imparts significant non-polar character to the molecule. These large, hydrophobic regions are expected to dominate the molecule's solubility behavior.[2]
Based on this structural analysis, we can predict the following solubility trends:
-
Water : Due to the substantial non-polar surface area of the aromatic rings, this compound is expected to have very low solubility in water.[2] While the polar functional groups can engage in some hydrogen bonding with water molecules, this is unlikely to overcome the hydrophobic nature of the bulk of the molecule.[2][3]
-
Organic Solvents : The compound is anticipated to be soluble in a range of common organic solvents.[5]
-
Non-Polar Solvents (e.g., hexane, toluene): The large non-polar regions suggest good solubility in these solvents due to favorable van der Waals interactions.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): The presence of the polar carbonyl and ether groups suggests that the compound will also be soluble in these solvents.
-
Polar Protic Solvents (e.g., ethanol, methanol): Solubility is expected, although the hydrogen bonding capabilities of these solvents may not be as crucial for dissolving this particular compound.
-
Quantitative Solubility Data
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The large non-polar aromatic rings dominate the molecular structure.[2] |
| Hexane | Soluble | "Like dissolves like"; both are predominantly non-polar. |
| Toluene | Soluble | The aromatic nature of both the solute and solvent promotes dissolution. |
| Dichloromethane | Soluble | A versatile solvent capable of dissolving moderately polar compounds. |
| Acetone | Soluble | The polar carbonyl group of acetone interacts well with the polar groups of the solute.[6] |
| Ethyl Acetate | Soluble | A moderately polar solvent suitable for compounds with both polar and non-polar character.[6] |
| Ethanol | Soluble | A polar protic solvent that can dissolve a wide range of organic compounds. |
| Methanol | Soluble | Similar to ethanol, its polarity allows for the dissolution of the compound.[6] |
Experimental Protocol for Qualitative Solubility Determination
The following is a detailed, step-by-step methodology for determining the qualitative solubility of this compound in various solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Graduated cylinders or pipettes for measuring solvents
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.[7]
Experimental Workflow
The following diagram, generated using DOT language, illustrates the logical flow of the solubility testing procedure.
Caption: Workflow for qualitative solubility testing.
Step-by-Step Methodology
-
Preparation : Ensure all glassware is clean and dry. Label a series of small test tubes with the names of the solvents to be tested.
-
Sample Addition : Using a spatula, add a small, consistent amount (e.g., 10-20 mg) of this compound to each labeled test tube.[8]
-
Solvent Addition : To the first test tube, add a measured volume (e.g., 1 mL) of the corresponding solvent.
-
Mixing : Vigorously agitate the mixture for a standardized period, such as 60 seconds.[9] This can be done by flicking the test tube or using a vortex mixer. Consistent mixing is crucial for reproducibility.
-
Observation : Allow the mixture to stand for a short period and observe whether the solid has dissolved.
-
Soluble : The solid completely disappears, leaving a clear solution.
-
Partially Soluble : A portion of the solid dissolves, but some remains undissolved.
-
Insoluble : The solid does not appear to dissolve at all.[9]
-
-
Recording : Record the observation for that solvent.
-
Repetition : Repeat steps 3-6 for each of the remaining solvents.
Causality Behind Experimental Choices
-
Standardized Sample and Solvent Amounts : Using consistent quantities of solute and solvent allows for a more reliable comparison of solubility across different solvents.
-
Vigorous and Timed Mixing : This ensures that the system reaches a state of near-equilibrium for a qualitative assessment and that each solvent is given an equal opportunity to dissolve the solute.
-
Use of a Range of Solvents : Testing a spectrum of solvents with varying polarities provides a comprehensive solubility profile, which is invaluable for a wide range of applications.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[7] Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This technical guide provides a thorough understanding of the solubility of this compound based on its molecular structure. The provided experimental protocol offers a reliable method for determining its qualitative solubility in a laboratory setting. This information is essential for any scientist or researcher working with this compound, as it forms the basis for informed decisions in experimental design and execution.
References
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An In-Depth Technical Guide to the Stability and Storage of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 2-Benzyloxy-4,5-dimethoxybenzaldehyde. As a crucial intermediate in various synthetic pathways, particularly in pharmaceutical and proteomics research, understanding its chemical stability is paramount to ensuring experimental reproducibility, product purity, and shelf-life. This document synthesizes known chemical principles of analogous aromatic aldehydes and benzyloxy-containing compounds to provide a robust framework for handling and storing this specific molecule.
Chemical Profile and Intrinsic Stability
This compound is a solid, crystalline compound with the molecular formula C₁₆H₁₆O₄.[1][2][3] Its structure, featuring a benzaldehyde core with two electron-donating methoxy groups and a bulky benzyloxy group, dictates its reactivity and stability profile.
| Property | Value | Source(s) |
| CAS Number | 14382-86-6 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2][3] |
| Molecular Weight | 272.30 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 138-141 °C | [4] |
| Boiling Point | 443.0 ± 40.0 °C (Predicted) | [4] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [4] |
The aldehyde functional group is inherently susceptible to oxidation. The presence of two electron-donating methoxy groups on the aromatic ring can increase the electron density of the benzene ring, potentially influencing the rate of electrophilic attack and oxidative degradation. The benzyloxy group, while generally stable, can be susceptible to cleavage under certain conditions.
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing appropriate storage and handling protocols. For this compound, the primary routes of degradation are anticipated to be oxidation, photodegradation, thermal decomposition, and potentially debenzylation.
Caption: Potential degradation pathways for this compound.
Oxidative Degradation
The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. In the case of this compound, this would result in the formation of 2-benzyloxy-4,5-dimethoxybenzoic acid. This autoxidation process is often initiated by free radicals and can be accelerated by the presence of oxygen, light, and trace metal impurities. The electron-donating methoxy groups may increase the susceptibility of the aldehyde proton to abstraction, potentially facilitating oxidation.
Photodegradation
Aromatic aldehydes can be sensitive to light, particularly in the UV spectrum. Photo-excitation can lead to the formation of reactive radical species, which can then initiate a cascade of degradation reactions, including oxidation and polymerization. The presence of the aromatic rings in the benzyloxy and benzaldehyde moieties suggests a potential for absorbing UV light, making protection from light a critical storage parameter.
Thermal Decomposition
While the melting point of this compound is relatively high (138-141 °C), prolonged exposure to elevated temperatures, even below the melting point, can accelerate degradation.[4] Thermal stress can provide the activation energy for various decomposition reactions, leading to a complex mixture of byproducts.
Debenzylation
The benzyloxy group is a common protecting group in organic synthesis and can be cleaved under specific conditions. While generally stable, it can be removed under reductive (e.g., hydrogenolysis), oxidative, or strongly acidic conditions. In the context of long-term storage, inadvertent exposure to incompatible reagents or conditions could lead to the formation of 2-hydroxy-4,5-dimethoxybenzaldehyde.
Recommended Storage and Handling Protocols
Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability and purity of this compound.
Storage Conditions
A key piece of information from a chemical supplier suggests storing the compound under an inert atmosphere at refrigerated temperatures.[4] This aligns with the general recommendations for storing sensitive aromatic aldehydes.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2–8 °C | To minimize thermal degradation and slow down the rate of all potential chemical reactions. | [4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidative degradation by excluding atmospheric oxygen. | [4] |
| Light | Protect from light | To prevent photodegradation initiated by UV or visible light. | Inferred from general aldehyde stability |
| Container | Tightly sealed, airtight container | To prevent exposure to moisture and atmospheric oxygen. | [5][6][7][8] |
| Location | Cool, dry, well-ventilated area | To ensure a stable environment and for general laboratory safety. | [5][6][7][8] |
Handling Procedures
Proper handling is crucial to prevent contamination and degradation during use.
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An In-depth Technical Guide to the Biological Activity of 2-Benzyloxy-4,5-dimethoxybenzaldehyde Derivatives
Abstract
The 2-Benzyloxy-4,5-dimethoxybenzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a plethora of derivatives with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds. We will explore their primary role as potent anticancer agents, focusing on their mechanism as tubulin polymerization inhibitors, and also touch upon other emergent activities, including antimicrobial and larvicidal effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a curated synthesis of current data to facilitate further research and development in this promising area.
Introduction: The Strategic Importance of the Benzyloxybenzaldehyde Core
In the landscape of drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with multiple biological targets. The benzaldehyde framework, particularly when substituted with benzyloxy and methoxy groups, represents one such scaffold. This compound combines several key features: a reactive aldehyde group for facile derivatization, and a substituted aromatic ring system that mimics the trimethoxyphenyl moiety found in numerous potent microtubule-targeting agents like combretastatin A-4 (CA-4).[1][2]
The strategic placement of the benzyloxy and dimethoxy groups is not arbitrary. It provides a structural foundation that can be chemically modified to fine-tune pharmacokinetic properties, such as metabolic stability and target-binding affinity.[3] This guide will dissect the chemical logic behind these modifications and their profound impact on biological activity.
Synthetic Pathways: From Precursor to Bioactive Derivative
The synthesis of bioactive derivatives from the this compound core typically leverages the reactivity of the aldehyde group. Two principal classes of derivatives, chalcones and Schiff bases, are commonly synthesized due to their established range of biological activities.[4][5]
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structure is readily achieved through a base-catalyzed Claisen-Schmidt condensation.
Causality of Experimental Choices:
-
Base Catalyst (KOH/NaOH): A strong base is required to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion.
-
Solvent (Ethanol/Methanol): Protic solvents like ethanol are used as they effectively dissolve both the reactants and the base catalyst, facilitating a homogenous reaction mixture.
-
Reaction Monitoring (TLC): Thin-layer chromatography is a crucial and straightforward technique to monitor the consumption of starting materials and the formation of the product, allowing for precise determination of reaction completion.
Experimental Protocol: Synthesis of a Chalcone Derivative
A representative protocol for the synthesis of a chalcone derivative is detailed below.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) and a substituted acetophenone (e.g., 4-methoxyacetophenone, 1 mmol) in 20 mL of methanol.
-
Initiation: While stirring the mixture at room temperature, slowly add a methanolic solution of potassium hydroxide (KOH) (2 mmol).
-
Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with distilled water, and dry. Recrystallize the crude product from ethanol to obtain the purified chalcone.
Synthesis of Schiff Base Derivatives
Schiff bases, containing an azomethine (-C=N-) group, are another major class of derivatives. Their synthesis is a straightforward condensation reaction between the aldehyde and a primary amine.
Experimental Protocol: Synthesis of a Schiff Base Derivative
The following protocol outlines a general procedure for synthesizing Schiff base derivatives.[6]
-
Reactant Preparation: Dissolve this compound (1 mmol) and a selected primary amine (e.g., 3,5-dihydroxy benzoylhydrazine, 1 mmol) in 15 mL of methanol.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 3-6 hours, monitoring progress with TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid product is typically collected by filtration.
-
Purification: Wash the product with cold methanol and dry under a vacuum to yield the purified Schiff base.
Anticancer Activity: Targeting the Microtubule Cytoskeleton
The most extensively documented biological activity of this compound derivatives is their potent anticancer effect.[7][8] The primary mechanism for this activity is the disruption of microtubule dynamics, a critical process for cell division.
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of αβ-tubulin heterodimers essential for forming the mitotic spindle during cell division.[1] Many derivatives of this scaffold function as microtubule-destabilizing agents, similar to the natural product combretastatin A-4.[2] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1][2] This disruption leads to the collapse of the mitotic spindle, arresting the cell cycle at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[7][8][9]
Diagram: Mechanism of Tubulin Inhibition and Apoptosis Induction
Caption: Drug binding to the colchicine site on tubulin inhibits polymerization, leading to G2/M arrest and apoptosis.
Structure-Activity Relationship (SAR)
SAR studies reveal that minor structural modifications can significantly impact anticancer potency. The trimethoxyphenyl ring (mimicked by the benzyloxy-dimethoxy arrangement) is a crucial structural requirement for activity at the colchicine site.[1]
-
Substitutions on the Benzyloxy Ring: Introducing electron-donating or electron-withdrawing groups on the benzyl ring of the benzyloxy moiety can modulate activity. For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde was found to be the most potent among a series of derivatives tested against the HL-60 leukemia cell line.[7][8]
-
Modifications to the Core: Replacing the benzaldehyde core with other heterocyclic systems like benzo[b]furan or benzo[b]thiophene has yielded compounds with nanomolar antiproliferative activity.[1][9] The presence of a methoxy group at specific positions (C-6) on these heterocyclic rings often contributes to maximal activity.[2]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | 1 - 10 (Most Potent) | [7][8][10] |
| 2-(benzyloxy)benzaldehyde | HL-60 (Leukemia) | 1 - 10 (Significant) | [7][8][10] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 (Leukemia) | 1 - 10 (Significant) | [7][8][10] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range | [1] |
| 2-amino-3,4,5-trimethoxybenzophenone analog | Various | 0.007 - 0.016 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Diagram: MTT Assay Workflow
Caption: Standard workflow for determining cell viability using the MTT colorimetric assay.
-
Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Other Biological Activities
While anticancer research dominates the field, derivatives of the core scaffold have shown promise in other therapeutic areas.
Antimicrobial and Antifungal Activity
Schiff base derivatives, in particular, have been evaluated for their antimicrobial properties.[4] The imine group is critical for this activity. Metal complexes of these Schiff bases, for example with copper(II), often show enhanced antimicrobial activity compared to the free ligand.[4] The mechanism is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. Some benzaldehyde derivatives have also demonstrated antifungal activity by targeting the oxidative-stress response system of fungi.[12]
Larvicidal Activity
Interestingly, 2-benzyloxy-4-methoxybenzaldehyde has shown marked larvicidal activity against Anopheles gambiae larvae, the primary vector for malaria.[13] Structure-activity studies in this area revealed that the benzyl group is a powerful protagonist for this activity, suggesting a different SAR profile compared to the anticancer effects.[13]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and potent class of bioactive compounds. Their primary role as tubulin polymerization inhibitors has been firmly established, with several analogues demonstrating nanomolar efficacy against a range of cancer cell lines. The synthetic accessibility of the core allows for extensive chemical exploration, and future research should focus on:
-
Optimizing Pharmacokinetics: Improving the solubility and metabolic stability of lead compounds to enhance their in vivo efficacy and drug-like properties.
-
Exploring Novel Derivatives: Synthesizing new heterocyclic analogues and Schiff base metal complexes to broaden the scope of biological activities.
-
Investigating Other Targets: While tubulin is a key target, further studies are warranted to explore if these compounds interact with other cellular targets, such as aldehyde dehydrogenase, which could lead to applications in treating cancer stem cells.[3]
The continued investigation of this privileged scaffold holds significant promise for the development of next-generation therapeutics for cancer and other diseases.
References
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An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Foreword: Charting a Course for Mechanistic Discovery
To the esteemed researchers, scientists, and drug development professionals, this document serves as a forward-looking technical guide into the potential mechanisms of action of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. It is critical to establish from the outset that the body of research directly elucidating the specific biological activities of this molecule is nascent. Therefore, this guide adopts a principled, evidence-based approach to hypothesize potential mechanisms by drawing upon the established pharmacology of structurally analogous compounds.
Our directive here is not merely to summarize existing data but to provide a comprehensive, actionable framework for the scientific community to systematically investigate and validate the therapeutic potential of this compound. The experimental protocols and conceptual frameworks presented herein are designed to be self-validating systems, encouraging a rigorous and insightful exploration of this promising chemical entity.
Compound Profile: this compound
A foundational understanding of the physicochemical properties of this compound is paramount for any mechanistic investigation. These characteristics influence its solubility, membrane permeability, and potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 14382-86-6 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Synonyms | 4,5-dimethoxy-2-phenylmethoxybenzaldehyde; Benzaldehyde, 4,5-dimethoxy-2-(phenylmethoxy)- | [1] |
This compound is recognized as a versatile aldehyde building block, particularly in the field of proteomics research.[2] Its structural motifs—a benzyloxy group, a benzaldehyde core, and two methoxy groups—are common in a variety of biologically active molecules.
Hypothesized Mechanisms of Action: A Dual Perspective
Based on the pharmacological profiles of structurally related benzyloxybenzaldehyde and dimethoxybenzaldehyde derivatives, we propose two primary, non-mutually exclusive, avenues for the mechanism of action of this compound:
-
Hypothesis 1: Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest.
-
Hypothesis 2: Neuroprotective Effects through Modulation of Neurological Pathways.
The following sections will delve into the rationale behind these hypotheses and present a comprehensive research plan to interrogate them.
Hypothesis 1: Unraveling the Anticancer Potential
The benzaldehyde scaffold is a recurring feature in compounds exhibiting anticancer properties. Our hypothesis is that this compound leverages this core structure, enhanced by its specific substitutions, to induce cytotoxicity in cancer cells.
Rationale from Analogous Compounds
Numerous studies on benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity. For instance, a series of these compounds exhibited potent effects against the human promyelocytic leukemia (HL-60) cell line.[3] The established mechanisms for these analogs include:
-
Cell Cycle Arrest: Compounds were shown to arrest cell cycle progression at the G2/M phase.[3]
-
Induction of Apoptosis: Morphological and DNA fragmentation analyses confirmed that these derivatives induce programmed cell death.[3]
-
Mitochondrial Disruption: A key observation was the loss of mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[3]
Furthermore, there is a growing body of evidence that benzyloxybenzaldehyde derivatives can act as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[4][5] This isoform is a marker for cancer stem cells and is associated with chemoresistance.[6] Inhibition of ALDH1A3 disrupts the retinoic acid signaling pathway, which is crucial for cell differentiation, proliferation, and apoptosis.[6]
Proposed Signaling Pathway: Anticancer Action
The following diagram illustrates the hypothesized signaling cascade through which this compound may exert its anticancer effects.
Caption: Hypothesized anticancer signaling pathway of this compound.
Experimental Validation Workflow: A Step-by-Step Protocol
To rigorously test this hypothesis, a multi-stage experimental workflow is proposed.
Caption: Experimental workflow for validating the anticancer mechanism.
-
Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Hypothesis 2: Exploring the Neuroprotective Landscape
The presence of dimethoxy groups on the benzaldehyde ring suggests a potential for interaction with neurological targets. Structurally related compounds have shown promise in the context of neurodegenerative diseases.
Rationale from Analogous Compounds
While direct evidence is limited, the structural similarity of the dimethoxybenzene moiety to neurotransmitters like dopamine and serotonin provides a compelling rationale for investigating neuroprotective effects. Natural compounds with similar structures have been shown to exert neuroprotective effects through various mechanisms, including:
-
Antioxidant and Anti-inflammatory Activities: Many plant-derived compounds with benzenoid structures exhibit potent antioxidant and anti-inflammatory properties, which are crucial for combating the oxidative stress and neuroinflammation characteristic of neurodegenerative diseases.[7][8][9]
-
Modulation of Neurotrophic Factors: Some phytochemicals can enhance the expression of neurotrophic factors, promoting neuronal survival and plasticity.[10]
-
Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase and monoamine oxidase is a key strategy in the management of neurodegenerative disorders.[9]
Proposed Signaling Pathway: Neuroprotection
The following diagram outlines a plausible neuroprotective mechanism of action.
Caption: Hypothesized neuroprotective signaling pathway.
Experimental Validation Workflow: A Step-by-Step Protocol
A systematic approach is required to validate the neuroprotective potential of this compound.
Caption: Experimental workflow for validating the neuroprotective mechanism.
-
Cell Culture: Culture SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Compound Pre-treatment: Pre-treat cells with this compound for 1 hour.
-
Oxidative Stress Induction: Induce oxidative stress by adding a neurotoxin like H₂O₂.
-
DCFDA Staining: Add 2',7'–dichlorofluorescin diacetate (DCFDA) to the cells and incubate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Quantify the reduction in ROS levels in treated cells compared to controls.
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based framework for the investigation of the mechanism of action of this compound. By leveraging the known activities of structurally similar compounds, we have proposed two primary hypotheses: one centered on its anticancer potential and the other on its neuroprotective effects. The detailed experimental workflows and protocols provided herein offer a clear path forward for researchers to systematically validate these hypotheses.
The journey to fully elucidate the pharmacological profile of this compound will require a dedicated and multi-faceted research effort. The insights gained from the proposed studies will be invaluable in determining the therapeutic potential of this compound and will pave the way for its potential development as a novel therapeutic agent.
References
- Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.
- National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed.
- Al-Majd, R. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5786.
- National Center for Biotechnology Information. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.
- Prunell, G. F., et al. (2024). Plant-derived compounds and neurodegenerative diseases: Different mechanisms of action with therapeutic potential. Neuroscience.
- MDPI. (n.d.). Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease.
- National Center for Biotechnology Information. (n.d.). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. PubMed Central.
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- 9. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde: A Versatile Synthon in Modern Chemistry
Abstract
2-Benzyloxy-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the scientific community, particularly those in organic synthesis and medicinal chemistry. Its molecular architecture, characterized by a reactive aldehyde function, two electron-donating methoxy groups, and a sterically influential benzyloxy protecting group, renders it a valuable intermediate for constructing complex molecular frameworks. This guide provides a comprehensive technical overview, delineating its synthesis, physicochemical properties, characteristic reactivity, and pivotal applications as a building block in proteomics research and the development of novel therapeutic agents.[1] Methodologies and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Physicochemical and Spectroscopic Profile
This compound, a solid at room temperature, is a stable organic compound under standard conditions.[2] Its identity and purity are typically confirmed through a combination of spectroscopic and analytical techniques.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 14382-86-6 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |
| Molecular Weight | 272.30 g/mol | [1] |
| Appearance | Solid | [2] |
| Synonyms | 4,5-dimethoxy-2-(phenylmethoxy)benzaldehyde |[2] |
Spectroscopic Characterization
While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds like 2,5-dimethoxybenzaldehyde.[3][4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (~9.8-10.5 ppm), aromatic protons on both the benzaldehyde and benzyl rings, a singlet for the benzylic methylene protons (~5.0 ppm), and two singlets for the non-equivalent methoxy groups (~3.9 ppm).
-
¹³C NMR: The carbon spectrum would feature a characteristic downfield signal for the aldehyde carbonyl carbon (~190 ppm), along with signals for the aromatic carbons and the aliphatic carbons of the methoxy and benzyloxy groups.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹ and C-O stretches for the ether linkages.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the benzyl group. Predicted m/z values for various adducts have been calculated.[6]
Synthesis and Mechanistic Considerations
The synthesis of this compound is most judiciously achieved via a Williamson ether synthesis, a robust and well-understood method for forming ether linkages. This strategic approach utilizes a readily available phenolic precursor and introduces the benzyl group, which can also serve as a protecting group for the hydroxyl functionality in more complex, multi-step syntheses.[7]
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol describes the benzylation of 2-hydroxy-4,5-dimethoxybenzaldehyde. The causality for this choice rests on the high nucleophilicity of the phenoxide ion formed in situ, which readily attacks the electrophilic benzylic carbon of benzyl bromide. The use of a polar aprotic solvent like acetone facilitates the reaction, and potassium carbonate serves as a mild, effective base.
Starting Materials:
-
2-hydroxy-4,5-dimethoxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 equivalent) and anhydrous acetone. Stir until the starting material is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. The mixture will become a suspension.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford pure this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: Williamson ether synthesis workflow.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile anchor for a multitude of chemical transformations.[7]
-
Condensation Reactions: It readily undergoes Claisen-Schmidt condensation with ketones to form chalcones or aldol condensations.[8]
-
Wittig Reaction: Reaction with phosphorus ylides provides a reliable route to stilbene derivatives, which are of interest for their diverse biological activities.[7][9]
-
Reductive Amination: It can be converted to various amines via reaction with an amine to form a Schiff base (imine), followed by reduction. This is a cornerstone reaction for producing phenethylamine derivatives.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further avenues for functionalization.
Reactions involving the Benzyloxy Group
The benzyl group is a common protecting group for phenols because it is stable to many reaction conditions but can be cleaved selectively.
-
Debenzylation: The most common method for cleaving the benzyl ether is through catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst), which regenerates the free phenol, 2-hydroxy-4,5-dimethoxybenzaldehyde. This deprotection step is often crucial in the final stages of synthesizing a target molecule.[7]
Diagram 2: Key Reaction Pathways
Caption: Major synthetic transformations.
Applications in Research and Drug Development
While a dedicated intermediate, the true value of this compound lies in the bioactive potential of the molecules it helps create. It serves as a foundational scaffold in several key research areas.
Proteomics and Bioconjugation
The compound is described as an aldehyde building block for proteomics research.[1] The aldehyde group can covalently react with primary amines, such as the N-terminus of a protein or the ε-amino group of lysine residues, to form a Schiff base. This reaction can be exploited for:
-
Protein Labeling: Attaching tags or probes to proteins for visualization or tracking.
-
Cross-linking: Studying protein-protein interactions by linking adjacent proteins.
Scaffold for Medicinal Chemistry
The substituted benzaldehyde motif is prevalent in a wide range of pharmacologically active compounds. Derivatives of structurally similar benzyloxybenzaldehydes have shown significant promise in several therapeutic areas.[7]
Table 2: Potential Therapeutic Applications of Derivatives
| Therapeutic Area | Rationale and Target Class | Representative Derivative Class | Source |
|---|---|---|---|
| Oncology | Inhibition of enzymes like Aldehyde Dehydrogenase (ALDH), which is linked to cancer stem cells and chemoresistance. | Benzyloxybenzaldehyde derivatives | [7] |
| Neurodegenerative Diseases | Development of multifunctional agents for conditions like Alzheimer's disease. | Chalcones | [7] |
| Anti-inflammatory Agents | Modulation of inflammatory pathways such as NF-κB and MAPK signaling. | Substituted phenolic aldehydes | [10] |
| Antimicrobial Agents | Synthesis of novel compounds with potential antibacterial or antifungal activity. | Benzamide and benzaldehyde derivatives |[11][12] |
The synthetic versatility of this compound allows medicinal chemists to systematically modify the core structure, adding different functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties for a desired biological target.
Diagram 3: Application Development Flow
Caption: From core chemical to therapeutic potential.
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in chemical and biological sciences. Its well-defined reactivity, coupled with the strategic utility of its functional groups, provides a robust platform for the synthesis of complex molecules. For researchers in drug discovery, it offers a validated scaffold for generating novel compounds with the potential to address significant unmet medical needs in oncology, neurodegeneration, and infectious diseases. This guide has illuminated the core principles of its synthesis, reactivity, and application, providing a solid, authoritative grounding for its use in the laboratory.
References
- Title: What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Source: Shenzhou Chemical URL:[Link]
- Title: A New Synthetic Method for 2,5-Dimethoxybenzaldehyde Source: Journal of Chongqing University URL:[Link]
- Title: 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 Source: PubChem URL:[Link]
- Title: Green synthesis method of 2, 5-dimethoxybenzaldehyde Source: P
- Title: What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? Source: Bloom Tech URL:[Link]
- Title: 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol Source: Scribd URL:[Link]
- Title: Synthesis of 2,5-dimethoxybenzaldehyde Source: Hive Chemistry Discourse URL:[Link]
- Title: 2,5-Dimethoxybenzaldehyde Source: Wikipedia URL:[Link]
- Title: 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells Source: MDPI URL:[Link]
- Title: 2,5-Dimethoxy benzaldehyde - Optional[1H NMR] - Spectrum Source: SpectraBase URL:[Link]
- Title: this compound (C16H16O4) Source: PubChemLite URL:[Link]
- Title: The Role of 2,5-Dimethoxybenzaldehyde in Organic Synthesis Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Process for preparing 2,5-dimethoxy benzaldehyde Source: Google Patents URL
- Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL:[Link]
- Title: ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL) Source: Organic Syntheses Procedure URL:[Link]
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- 4. spectrabase.com [spectrabase.com]
- 5. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]
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- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde: An Application Note and Protocol
For correspondence:
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol details a robust and efficient method centered around the Williamson ether synthesis, a cornerstone of modern organic chemistry. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also a deep dive into the mechanistic rationale, key process parameters, and expected outcomes.
Introduction
Substituted benzaldehydes are pivotal building blocks in organic synthesis, serving as precursors to a wide array of complex molecules with significant biological activity. Among these, this compound is of particular interest due to its structural motifs, which are present in various pharmacologically active compounds. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, which is stable under a variety of reaction conditions yet can be selectively removed when needed. This application note outlines a reliable synthetic route to this target molecule, starting from the readily available 2-hydroxy-4,5-dimethoxybenzaldehyde.
The core of this synthesis is the Williamson ether synthesis , a classic SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[1] This method is widely employed for the preparation of both symmetrical and unsymmetrical ethers due to its broad scope and reliability.[1]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the O-alkylation of 2-hydroxy-4,5-dimethoxybenzaldehyde with benzyl bromide. The reaction proceeds in two key steps:
-
Deprotonation: A base, typically a mild inorganic base like potassium carbonate, is used to deprotonate the phenolic hydroxyl group of the starting material. This generates a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a classic SN2 fashion. This concerted, one-step mechanism results in the formation of the desired ether and a bromide salt as a byproduct.[1]
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more exposed and reactive, thereby accelerating the SN2 reaction.
Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the benzylation of a substituted hydroxybenzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Hydroxy-4,5-dimethoxybenzaldehyde | ≥98% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | - | In-house |
| Brine (Saturated NaCl solution) | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4,5-dimethoxybenzaldehyde (1.82 g, 10 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.43 mL, 12 mmol, 1.2 eq) dropwise at room temperature over 5 minutes.
-
Reaction: Heat the reaction mixture to 70°C and monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to yield pure this compound as a white to off-white solid.
Visual Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Predicted)
As this application note describes a specific synthetic procedure, the following are predicted NMR and IR data based on the structure of this compound and data from structurally similar compounds. Experimental verification is recommended.
-
¹H NMR (400 MHz, CDCl₃): δ 10.4 (s, 1H, CHO), 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.3 (s, 1H, Ar-H), 6.6 (s, 1H, Ar-H), 5.2 (s, 2H, OCH₂Ph), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 189.5 (CHO), 156.0 (C-O), 154.0 (C-O), 149.0 (C-O), 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 115.0 (Ar-C), 110.0 (Ar-CH), 108.0 (Ar-CH), 71.0 (OCH₂Ph), 56.5 (OCH₃), 56.0 (OCH₃).
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 2940, 2850 (Aliphatic C-H), 1680 (C=O, aldehyde), 1600, 1580 (Ar C=C), 1270, 1140 (C-O, ether).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation. | Ensure potassium carbonate is finely powdered and anhydrous. Increase the amount of base to 2.5 equivalents. |
| Inactive benzyl bromide. | Use freshly opened or distilled benzyl bromide. | |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC and extend the reaction time if necessary. Ensure the reaction temperature is maintained at 70°C. | |
| Multiple Spots on TLC | Incomplete reaction. | See "Low Yield" suggestions. |
| Presence of side products (e.g., dibenzylated product). | Use the recommended stoichiometry of benzyl bromide (1.1-1.2 eq). | |
| Degradation of product. | Avoid prolonged heating. | |
| Difficulty in Purification | Poor separation on column chromatography. | Optimize the eluent system using TLC to achieve a good separation between the product and impurities (target Rf for product ~0.3). |
| Product co-elutes with impurities. | Consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The Williamson ether synthesis approach is a high-yielding and scalable reaction, making it suitable for both laboratory-scale synthesis and potential industrial applications. The detailed experimental procedure, coupled with an understanding of the reaction mechanism and troubleshooting guidelines, will enable researchers to successfully synthesize this valuable chemical intermediate.
References
- Organic Syntheses, Coll. Vol. 3, p.547 (1955); Vol. 29, p.63 (1949). (Link: [Link])
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). (Link: [Link])
- J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). (Link: [Link])
- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. (Link: [Link])
- Wikipedia. Williamson ether synthesis. (Link: [Link])
- PubChemLite. This compound (C16H16O4). (Link: [Link])
Sources
Application Note & Protocol: Synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde via Williamson Ether Synthesis
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved through the O-benzylation of 2-hydroxy-4,5-dimethoxybenzaldehyde with benzyl chloride, employing the robust and widely utilized Williamson ether synthesis. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and offers expert insights into the causality behind methodological choices to ensure a high-yield, reproducible, and self-validating process.
Introduction and Scientific Background
This compound serves as a key building block in organic synthesis, particularly in the construction of complex molecular architectures found in bioactive compounds. The benzyl ether moiety acts as a stable protecting group for the phenolic hydroxyl, which is crucial for preventing unwanted side reactions in subsequent synthetic steps. This protecting group is stable under a wide range of conditions but can be cleaved when necessary, making it an excellent strategic choice in multi-step syntheses.
The protocol described herein utilizes the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers, first developed by Alexander Williamson in 1850.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific application, a weak base, potassium carbonate, is used to deprotonate the phenolic hydroxyl group of 2-hydroxy-4,5-dimethoxybenzaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group to form the desired aryl benzyl ether.
Reaction Mechanism: The SN2 Pathway
The Williamson ether synthesis is a classic example of an SN2 reaction. The process involves two primary stages:
-
Deprotonation: The phenolic proton of 2-hydroxy-4,5-dimethoxybenzaldehyde is acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, generating the corresponding potassium phenoxide. Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and its basicity is sufficient to deprotonate phenols without causing unwanted side reactions often associated with stronger bases like sodium hydride.[4][5][6]
-
Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile. It attacks the primary alkyl halide, benzyl chloride, in a backside attack on the carbon atom bearing the chloride.[3] This concerted step, where the C-O bond forms simultaneously as the C-Cl bond breaks, results in the formation of the this compound product and potassium chloride as a byproduct.[2]
Caption: Mechanism of the Williamson Ether Synthesis for this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 2-Hydroxy-4,5-dimethoxybenzaldehyde | 14382-91-3 | C₉H₁₀O₄ | 182.17 | 10.0 | 1.0 |
| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 126.58 | 11.0 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - | - |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | - | - |
| Brine (Saturated NaCl solution) | - | NaCl | 58.44 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | - | - |
Equipment
-
Round-bottom flask (100 mL) with a stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
CRITICAL Safety Precautions
-
Benzyl Chloride: This reagent is highly toxic, a lachrymator (causes tearing), a suspected carcinogen, and mutagenic.[7][8][9] It must be handled with extreme caution in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8] Avoid inhalation of vapors and contact with skin.[10]
-
2-Hydroxy-4,5-dimethoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[11] Handle with standard laboratory PPE.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: The reaction should be conducted in a well-ventilated fume hood. An inert atmosphere is recommended to prevent potential side reactions and ensure the stability of reagents.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-hydroxy-4,5-dimethoxybenzaldehyde (1.82 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1.27 mL, 11.0 mmol) to the stirring suspension using a syringe.
-
Reaction: Heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.
-
Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of cold water in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Purify the crude product by silica gel column chromatography.[12]
-
First, determine an optimal eluent system using TLC that provides a retention factor (Rf) of approximately 0.3 for the product. A gradient elution starting with 9:1 Hexane:EtOAc and gradually increasing the polarity to 7:3 Hexane:EtOAc is often effective.[12]
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture.[12]
-
-
Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 85-95%.
Experimental Workflow and Rationale
The success of this synthesis relies on a logical sequence of steps, each with a specific purpose. Understanding the rationale behind each choice is key to troubleshooting and adapting the protocol for different scales or substrates.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated K₂CO₃ (absorbed moisture). 3. Impure starting materials. | 1. Increase reaction time and monitor by TLC. 2. Use freshly dried, anhydrous K₂CO₃. 3. Ensure the purity of reactants before starting. |
| Low Yield | 1. Inefficient extraction. 2. Loss of product during purification. 3. Side reactions. | 1. Perform at least three extractions with ethyl acetate. 2. Optimize the chromatography solvent system to avoid overlapping fractions. 3. Ensure an inert atmosphere is maintained. |
| Product is an oil/fails to crystallize | Presence of impurities (e.g., residual solvent, unreacted benzyl chloride). | Re-purify using column chromatography. Ensure all solvent is removed on the rotary evaporator, possibly using a high-vacuum pump. |
| Multiple spots on TLC after reaction | Side reactions such as over-alkylation or oxidation of the aldehyde.[12] | Careful purification by column chromatography is essential. A gradient elution will help separate closely related impurities. |
References
- Benchchem. (n.d.). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- ChemicalBook. (2025, September 27). Benzyl chloride - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet.
- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- Loba Chemie. (2015, April 9). BENZYL CHLORIDE EXTRA PURE MSDS.
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
- NJ.gov. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wiley Online Library. (n.d.). Benzylation of Phenol.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzaldehyde.
Sources
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- 11. 2-Hydroxy-4,5-dimethoxybenzaldehyde | C9H10O4 | CID 10986908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Williamson Ether Synthesis for 2-Benzyloxy-4,5-dimethoxybenzaldehyde
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde via the Williamson ether synthesis. This key intermediate is of significant interest in the synthesis of various biologically active molecules. We present a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, and discuss critical experimental parameters and characterization techniques. This guide is intended to equip researchers with the necessary knowledge to successfully and efficiently synthesize the target compound with a high degree of purity.
Introduction: The Strategic Importance of Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a widely utilized and versatile method for the formation of ethers.[1] The reaction typically involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion, proceeding via an SN2 mechanism.[2][3] Its enduring popularity in both academic and industrial settings is a testament to its reliability and broad scope, allowing for the synthesis of both symmetrical and asymmetrical ethers.[1]
In the context of pharmaceutical and fine chemical synthesis, the protection of hydroxyl groups is a frequent necessity. The formation of a benzyl ether is a common strategy to protect a phenolic hydroxyl group due to its relative stability to a wide range of reaction conditions and its susceptibility to cleavage under mild hydrogenolysis conditions. The synthesis of this compound from 2-hydroxy-4,5-dimethoxybenzaldehyde and benzyl chloride is a classic application of the Williamson ether synthesis, providing a crucial building block for more complex molecular architectures.
Reaction Mechanism and Key Considerations
The synthesis of this compound proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[1] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4,5-dimethoxybenzaldehyde by a base, typically a carbonate base like potassium carbonate, to form a more nucleophilic phenoxide ion.[4][5] This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride in a concerted, single-step mechanism.[2][3] The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether and a salt byproduct.
Several factors are critical for the success of this synthesis:
-
Choice of Base: A moderately weak base such as potassium carbonate is often preferred for this reaction. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions like the elimination of the alkyl halide.[4][5] The use of stronger bases like sodium hydride is also possible but may require more stringent anhydrous conditions.[6]
-
Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus maintaining its reactivity.[3] Acetone and N,N-dimethylformamide (DMF) are commonly used solvents for Williamson ether synthesis.[2][7]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate.[2] Typical temperatures range from 50 to 100 °C.[1]
-
Nature of the Alkyl Halide: Primary alkyl halides, such as benzyl chloride, are excellent substrates for SN2 reactions as they are less sterically hindered and less prone to competing elimination reactions.[8][9]
Visualizing the Synthesis
3.1. Reaction Mechanism
Caption: The SN2 mechanism for the synthesis of this compound.
3.2. Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Benzyl chloride is a lachrymator and should be handled with care.
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Hydroxy-4,5-dimethoxybenzaldehyde | 182.17 | 10.0 | 1.82 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| Benzyl Chloride | 126.58 | 11.0 | 1.2 mL (1.39 g) |
| Acetone (anhydrous) | - | - | 50 mL |
| Ethyl Acetate | - | - | For extraction |
| Hexanes | - | - | For chromatography |
| Water (deionized) | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
| Silica Gel (for column chromatography) | - | - | As needed |
4.2. Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4,5-dimethoxybenzaldehyde (1.82 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the suspension for 10 minutes at room temperature. Subsequently, add benzyl chloride (1.2 mL, 11.0 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3) as the eluent. The reaction is complete when the starting material (2-hydroxy-4,5-dimethoxybenzaldehyde) is no longer visible on the TLC plate.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4.3. Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.[10][11]
-
Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[11]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
5.1. Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy groups, the benzylic methylene protons, and the aldehyde proton.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group.
-
FTIR Spectroscopy: The FTIR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1680-1700 cm⁻¹.[12][13] It will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the C-O ether linkages.[14][15]
5.2. Physical Properties
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values.
-
Appearance: The final product is expected to be an off-white or pale yellow solid.[16]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reagents. | Extend the reflux time and monitor by TLC. Ensure the potassium carbonate is anhydrous. Use freshly distilled benzyl chloride. |
| Low Yield | Side reactions, such as elimination of benzyl chloride. Incomplete work-up. | Ensure the reaction temperature is not excessively high. Perform the extraction and washing steps carefully to minimize product loss. |
| Presence of Impurities in Product | Incomplete reaction or formation of byproducts. | Purify the product thoroughly using column chromatography with an optimized eluent system. Recrystallization may be necessary to remove minor impurities. Common impurities include unreacted starting materials and benzyl alcohol (from hydrolysis of benzyl chloride).[11] |
Conclusion
The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided in these application notes are intended to facilitate the successful synthesis and purification of this valuable intermediate for researchers in the fields of organic synthesis and drug development.
References
- Williamson ether synthesis - Wikipedia. (n.d.).
- Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
- Williamson Ether Synthesis - ChemTalk. (n.d.).
- Williamson Ether Synthesis - Chemistry Steps. (n.d.).
- Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Filo. (2023, October 7).
- Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.).
- Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Vedantu. (n.d.).
- Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (n.d.).
- Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014, August 15).
- High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier | Request PDF - ResearchGate. (n.d.).
- High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - RSC Publishing. (n.d.).
- Williamson ether synthesis - chemeurope.com. (n.d.).
- C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. (2025, August 7).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.).
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol | PDF | Sodium Hydroxide - Scribd. (n.d.).
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26).
- Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap. (n.d.).
- Williamson Ether synthesis use of particular solvent [closed] - Chemistry Stack Exchange. (2023, October 4).
- 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019, September 3).
- 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem. (n.d.).
- Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse. (2003, April 2). Retrieved January 10, 2026, from [Link] अमृत.com/threads/synthesis-of-2-5-dimethoxybenzaldehyde.423268/
- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.).
- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.).
- Synthesis of 5-Acetyl-2,4-dihydroxybenzaldehyde - PrepChem.com. (n.d.).
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26).
- Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11. (2018, June 8).
- US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents. (n.d.).
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- 6. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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The Strategic Application of 2-Benzyloxy-4,5-dimethoxybenzaldehyde in the Synthesis of Isoquinoline Alkaloids
Introduction: Unlocking Complexity with a Versatile Building Block
In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 2-Benzyloxy-4,5-dimethoxybenzaldehyde stands out as a premier building block, particularly in the construction of the isoquinoline alkaloid scaffold, a core structure in a multitude of pharmacologically active natural products. Its strategic utility lies in the clever placement of a benzyloxy group, which serves as a robust protecting group for a phenolic hydroxyl function. This feature, combined with the electron-donating methoxy groups that activate the aromatic ring for key cyclization reactions, makes this aldehyde a powerful tool for synthetic chemists.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of isoquinoline alkaloids. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key transformations, and illustrate the logical flow of synthetic strategies.
The Cornerstone of Isoquinoline Alkaloid Synthesis: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the construction of 3,4-dihydroisoquinolines, which are immediate precursors to the fully aromatized isoquinoline core.[1][2] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4][5] The reaction is particularly effective when the aromatic ring is electron-rich, a condition readily met by the substitution pattern of this compound.[4][5]
The benzyloxy group at the 2-position plays a crucial dual role. Firstly, it protects the phenolic hydroxyl group, which would otherwise interfere with the acidic conditions of the Bischler-Napieralski reaction. Secondly, its eventual removal in the final stages of the synthesis provides access to natural products bearing a hydroxyl group at this position, a common feature in many biologically active alkaloids.
Application Spotlight: Synthesis of a Cularine Alkaloid Precursor
A compelling example of the strategic use of a 2-benzyloxy-substituted aromatic moiety is found in the synthesis of precursors to cularine alkaloids. While the direct use of this compound is not explicitly detailed in readily available literature, a closely related synthesis of a key intermediate for the natural product (+)-cularine showcases the principles and techniques applicable to our target molecule. This synthesis utilizes 5-benzyloxy-2-bromo-4-methoxyphenylacetic acid, a derivative that can be conceptually linked to our aldehyde of interest.[3]
The following sections will detail the critical steps in this synthesis, providing a framework that can be adapted for syntheses starting from this compound. The core strategy involves the formation of a β-phenylethylamide followed by a Bischler-Napieralski cyclization.
Diagram: Synthetic Strategy for a Cularine Precursor
Caption: General workflow for the synthesis of a tetrahydroisoquinoline precursor.
Detailed Protocols
Protocol 1: Amide Formation
This protocol describes the formation of the crucial N-acyl-β-phenylethylamide intermediate, a prerequisite for the Bischler-Napieralski cyclization. This specific example details the coupling of an activated carboxylic acid with a chiral amine, a common strategy to introduce stereocenters.[3]
Materials:
-
5-Benzyloxy-2-bromo-4-methoxyphenylacetic acid (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
(S)-(-)-α-Phenylethylamine (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Anhydrous solvent (DCM or Toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
Acid Chloride Formation: To a solution of 5-benzyloxy-2-bromo-4-methoxyphenylacetic acid in anhydrous DCM under a nitrogen atmosphere, add oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve (S)-(-)-α-phenylethylamine and triethylamine in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
Causality and Insights:
-
The conversion of the carboxylic acid to the more reactive acid chloride is necessary for efficient acylation of the amine.
-
The use of a chiral amine, such as (S)-(-)-α-phenylethylamine, can serve as a chiral auxiliary to induce stereoselectivity in subsequent reactions.[3]
-
Anhydrous conditions are critical to prevent the hydrolysis of the acid chloride and other moisture-sensitive reagents.
Protocol 2: Bischler-Napieralski Cyclization and Reduction
This protocol outlines the key cyclization step to form the dihydroisoquinoline ring, followed by reduction to the tetrahydroisoquinoline.
Materials:
-
N-Acyl-β-phenylethylamide (from Protocol 1) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Toluene
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol (MeOH)
-
Nitrogen or Argon atmosphere
Procedure:
-
Cyclization: Dissolve the amide in anhydrous acetonitrile and cool to 0 °C under a nitrogen atmosphere. Add POCl₃ dropwise. After the addition, heat the reaction mixture to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of the dihydroisoquinoline intermediate by TLC or LC-MS.
-
Reduction: After cooling the reaction mixture to 0 °C, carefully add methanol to quench the excess POCl₃. Then, add NaBH₄ portion-wise, maintaining the temperature below 10 °C.
-
Workup and Purification: Stir the reaction for 1-2 hours at room temperature. Quench the reaction by the slow addition of water. Make the solution basic with aqueous NaOH and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude tetrahydroisoquinoline is purified by column chromatography.
Causality and Insights:
-
POCl₃ acts as a dehydrating agent, activating the amide carbonyl for the intramolecular electrophilic attack on the electron-rich aromatic ring.[1][2]
-
The in-situ reduction of the initially formed dihydroisoquinoline with NaBH₄ is a common and efficient method to obtain the more stable tetrahydroisoquinoline core.
-
The choice of solvent can influence the reaction; acetonitrile and toluene are frequently used.
Data Presentation
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of a cularine precursor, adapted from related literature.[3] These values serve as a benchmark for researchers planning similar synthetic routes.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amide Formation | 5-Benzyloxy-2-bromo-4-methoxyphenylacetic acid, (S)-(-)-α-Phenylethylamine | Oxalyl chloride, Et₃N | DCM | 0 to RT | 12-24 | >90 |
| Bischler-Napieralski Cyclization & Reduction | N-Acyl-β-phenylethylamide | POCl₃, NaBH₄ | CH₃CN, MeOH | Reflux, then 0 to RT | 4-6 | ~70-80 |
| Deprotection (Conceptual) | Benzyl-protected tetrahydroisoquinoline | H₂, Pd/C | MeOH or EtOH | RT | 4-12 | >95 |
Conclusion: A Gateway to Molecular Diversity
This compound and its derivatives are invaluable starting materials in the synthesis of natural products, particularly isoquinoline alkaloids. The strategic placement of the benzyloxy protecting group, coupled with the activating methoxy substituents, provides a robust platform for the application of powerful ring-forming reactions like the Bischler-Napieralski cyclization. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to harness the full potential of this versatile building block in their pursuit of complex molecular targets and the development of novel therapeutic agents.
References
- Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908. [Link]
- Whaley, W. M.; Govindachari, T. R.
- Fujii, H.; et al. BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO-5-HYDROXY-4-METHOXYPHENYL)ETHYL]-N-[(S)-1-PHENYLETHYL]-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ACETAMIDE. Heterocycles1994, 37 (2), 827-834. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
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Application Notes & Protocols: Strategic Synthesis of Chalcones via Aldol Condensation of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Chalcones
The aldol condensation is a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1] A particularly powerful variant, the Claisen-Schmidt condensation, facilitates the synthesis of α,β-unsaturated ketones, known as chalcones, by reacting an aromatic aldehyde with a ketone.[2] Chalcones are not merely synthetic intermediates; they form the central core of a vast number of biologically active compounds and are considered precursors to flavonoids and isoflavonoids.[3] These molecules are of profound interest in drug development, possessing a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5]
This guide focuses on the aldol condensation of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. The specific substitution pattern on this benzaldehyde derivative—a bulky benzyloxy group ortho to the aldehyde and two methoxy groups—provides a unique electronic and steric profile. These features can be strategically exploited to synthesize novel chalcone derivatives with potentially enhanced pharmacological profiles. The protocols and insights provided herein are designed to equip researchers with a robust framework for the synthesis, purification, and characterization of these high-value compounds.
Chemical Principles: The Base-Catalyzed Claisen-Schmidt Mechanism
The reaction between an aldehyde lacking α-hydrogens, such as this compound, and an enolizable ketone (e.g., acetophenone) is known as a Claisen-Schmidt condensation.[6] The reaction is most commonly and effectively performed under basic conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the catalyst.[7][8]
The mechanism proceeds through several distinct steps:
-
Enolate Formation: The base (hydroxide ion) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[9]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (typically water or ethanol) to yield a β-hydroxy ketone, the initial "aldol" addition product.[9]
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base abstracts the remaining, now more acidic, α-hydrogen, forming an enolate which then eliminates a hydroxide ion to yield the final, thermodynamically stable α,β-unsaturated ketone (chalcone).[9] This elimination is driven by the formation of an extended conjugated system involving the two aromatic rings and the enone functionality.
The electron-donating nature of the benzyloxy and dimethoxy substituents on the benzaldehyde ring can influence the electrophilicity of the carbonyl carbon; however, the reaction remains highly efficient for forming the desired chalcone product.[1]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol describes a representative Claisen-Schmidt condensation between this compound and acetophenone. It can be adapted for other enolizable ketones.
Materials & Reagents
-
This compound
-
Acetophenone (or other substituted acetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl, ~5-10%)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel (for column chromatography)
-
TLC plates (silica gel coated)
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 to 1.1 equivalents) in a suitable volume of ethanol.[4] The goal is to create a clear, homogeneous solution.
-
Rationale: Ethanol is an excellent solvent for both the reactants and the base catalyst, facilitating a homogeneous reaction environment. Using a slight excess of the ketone can help drive the reaction to completion.
-
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH (e.g., 10-20% w/v).[10] The addition should be dropwise to control the reaction temperature, as the condensation can be exothermic. After addition, a color change and/or the formation of a precipitate is often observed.
-
Rationale: Slow, controlled addition of the base is crucial. A rapid increase in temperature or base concentration can promote undesirable side reactions, such as the self-condensation of the ketone.
-
-
Reaction Monitoring: Continue stirring the reaction mixture vigorously at room temperature.[10] The reaction progress should be monitored periodically (e.g., every 30-60 minutes) by Thin Layer Chromatography (TLC).[3] Use a suitable solvent system, such as a hexane:ethyl acetate mixture, to elute the plates. The reaction is complete when the starting aldehyde spot has been consumed. Reaction times can range from 2 to 24 hours.[10]
-
Rationale: TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product. This prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side-product formation.
-
-
Product Isolation (Quenching & Precipitation): Upon completion, pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and water.[4] Then, carefully acidify the mixture by adding dilute HCl dropwise until the pH is neutral (~pH 7).[4] The chalcone product, being insoluble in water, will precipitate as a solid.
-
Rationale: Pouring the mixture into ice water quenches the reaction and helps to precipitate the organic product by lowering its solubility. Acidification neutralizes the hydroxide catalyst, preventing potential reversal or side reactions during workup.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[3] Wash the collected solid thoroughly with copious amounts of cold distilled water until the filtrate is neutral. This removes inorganic salts and any remaining base.[10]
-
Rationale: Thorough washing is critical to remove impurities that could interfere with subsequent purification and characterization steps.
-
-
Drying and Purification: Air-dry the crude product on the filter paper, then dry it further in a desiccator or a vacuum oven at a low temperature. The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.[10]
-
Rationale: Recrystallization is an effective method for purifying solid products. If the crude product contains impurities with similar solubility, column chromatography provides a more rigorous separation.
-
Product Characterization
The identity and purity of the synthesized chalcone should be confirmed using standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the characteristic signals for the α,β-unsaturated system.[11]
-
FTIR Spectroscopy: To identify key functional groups, particularly the conjugated C=O stretch (typically ~1630-1680 cm⁻¹) and the C=C double bond.[5][12]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Data Presentation & Expected Outcomes
The table below summarizes representative parameters for the synthesis of a chalcone from this compound. Yields are highly dependent on the specific ketone used and optimization of reaction conditions.
| Aldehyde | Ketone | Stoichiometry (Aldehyde:Ketone) | Catalyst (eq.) | Solvent | Temp. | Time (h) | Typical Yield (%) |
| This compound | Acetophenone | 1 : 1.1 | NaOH (2.0) | Ethanol | RT | 4-12 | 75-90 |
| This compound | 4'-Chloroacetophenone | 1 : 1.1 | NaOH (2.0) | Ethanol | RT | 6-18 | 70-85 |
| This compound | 4'-Methoxyacetophenone | 1 : 1.1 | KOH (2.0) | Ethanol | RT | 8-24 | 70-90 |
Table 1: Representative Reaction Parameters. Data is illustrative based on typical Claisen-Schmidt condensations.[11][13]
Caption: General experimental workflow for chalcone synthesis.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is poor, ensure the starting aldehyde is pure, as impurities can inhibit the reaction. Consider increasing the reaction time or gently warming the mixture. Ensure the base catalyst is fresh and active.
-
Side Reactions: The primary side reaction is the self-condensation of the ketone. This can be minimized by using a ketone with only one enolizable position or by adding the ketone solution slowly to a mixture of the aldehyde and base.
-
Purification Issues: If the product is oily or difficult to crystallize, column chromatography is the recommended purification method.[3] The choice of eluent is critical for achieving good separation.
-
Safety: Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (gloves, safety glasses). Perform the reaction in a well-ventilated fume hood.
References
- A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condens
- Haas, G. W., & Gross, M. L. (n.d.). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry.
- Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. (n.d.).
- Acid Catalysed Aldol Condens
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.).
- Aldol Condensation. (2019, June 5). Chemistry LibreTexts.
- Research progress of catalysts for aldol condensation of biomass based compounds. (n.d.). PMC.
- Aldol condens
- Claisen–Schmidt condensation of substituted benzaldehyde with... (n.d.).
- Claisen–Schmidt condens
- Application Notes and Protocols for the Preparation of Chalcones from 2,6-Dimethoxybenzaldehyde. (n.d.). Benchchem.
- Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry.
- Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (n.d.). Pertanika Journal of Science & Technology.
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.Org.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025, May 19). SpringerLink.
- Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (2025, August 6).
- Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. (n.d.).
- Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline deriv
- Application Notes and Protocols: Aldol Condensation of 2,6-Dimethoxybenzaldehyde. (n.d.). Benchchem.
- Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde. (n.d.). Benchchem.
- Aldol condensation of 2,5-dimethoxybenzaldehyde with acetone under basic condition. (n.d.). CORE.
- Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. (2023, November 7).
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Application Notes and Protocols for the Wittig Reaction Using 2-Benzyloxy-4,5-dimethoxybenzaldehyde
<_>
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Wittig reaction for the synthesis of stilbene derivatives from 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This particular aldehyde is a valuable starting material in the synthesis of various biologically active compounds, and the Wittig reaction offers a powerful method for creating the core stilbene scaffold.
The following protocols and discussions are designed to offer both practical, step-by-step instructions and a deeper understanding of the chemical principles at play. This guide emphasizes experimental design, causality behind procedural choices, and methods for ensuring reproducible, high-quality results.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of modern organic synthesis for its reliable and regioselective formation of carbon-carbon double bonds.[1] The reaction couples an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to generate an alkene and triphenylphosphine oxide.[2][3] Its broad functional group tolerance and predictable outcomes make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[4]
In the context of this compound, the Wittig reaction is instrumental in the synthesis of resveratrol analogues and other polyphenol stilbenoids. These compounds are of significant interest in drug development for their potential antioxidant, anti-inflammatory, and anticancer properties. The benzyloxy and methoxy substituents on the aromatic ring are common motifs in many biologically active natural products. The benzyl group serves as a protecting group for the hydroxyl functionality, which can be readily removed in a later synthetic step.[5][6]
Reaction Mechanism and Stereochemical Considerations
The general mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde.[1] This initial step forms a zwitterionic intermediate known as a betaine, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.[7][8] The driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide.[7][9]
The stereochemical outcome of the Wittig reaction (i.e., the formation of either the (E)- or (Z)-alkene) is largely dependent on the nature of the ylide.[8][10]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, making them more stable and less reactive. They generally favor the formation of the thermodynamically more stable (E)-alkene.[10]
-
Non-stabilized Ylides: Ylides bearing alkyl or aryl groups are more reactive and typically lead to the kinetically favored (Z)-alkene.[10]
For the synthesis of trans-stilbene derivatives from this compound, a semi-stabilized ylide, such as one derived from benzyltriphenylphosphonium chloride, is often employed. While a mixture of (E)- and (Z)-isomers may be produced, reaction conditions can be optimized to favor the desired trans-isomer.[1][11]
Diagram: Generalized Wittig Reaction Mechanism
Caption: Generalized workflow for the Wittig reaction.
Experimental Protocols
The following protocols provide a detailed methodology for the Wittig reaction of this compound.
Protocol 1: Synthesis of (E)-2-Benzyloxy-4,5-dimethoxy-stilbene
This protocol outlines the synthesis of a stilbene derivative using a pre-formed phosphonium salt and a strong base to generate the ylide in situ.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 427.8 mg |
| This compound | 272.29 | 1.0 | 272.3 mg |
| Sodium methoxide (NaOMe) | 54.02 | 1.2 | 64.8 mg |
| Anhydrous Methanol (MeOH) | - | - | 20 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Water (H₂O) | - | - | 50 mL |
| Brine (saturated NaCl solution) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~1 g |
Step-by-Step Procedure:
-
Ylide Formation:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous methanol (10 mL).
-
To this suspension, add sodium methoxide (1.2 equiv) portion-wise at room temperature with vigorous stirring. A color change to deep orange or red typically indicates the formation of the ylide.
-
Stir the mixture for 1 hour at room temperature to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous methanol (5-10 mL).
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining residue between dichloromethane (25 mL) and water (25 mL) in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).[2]
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, a mixture of the desired stilbene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to isolate the pure product.[12]
-
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the Wittig reaction.
Troubleshooting and Expert Insights
-
Low Yields:
-
Incomplete Ylide Formation: Ensure that the reaction for ylide formation is carried out under strictly anhydrous conditions, as the ylide is sensitive to moisture. The use of a strong base is also critical.[13]
-
Steric Hindrance: While the Wittig reaction is generally robust, highly sterically hindered aldehydes or ylides can lead to slower reaction rates and lower yields.[13]
-
Side Reactions: The presence of other reactive functional groups in the starting materials could potentially lead to side reactions. The benzyloxy protecting group is generally stable under these conditions.
-
-
Formation of (Z)-isomer:
-
While semi-stabilized ylides tend to favor the (E)-isomer, the (Z)-isomer can also be formed. The ratio of isomers can sometimes be influenced by the choice of solvent and base.
-
If a higher proportion of the (E)-isomer is desired, an isomerization step can be performed on the product mixture, often using a catalytic amount of iodine and light.[1]
-
-
Difficulty in Removing Triphenylphosphine Oxide:
-
Triphenylphosphine oxide can be challenging to remove completely from the desired product due to its similar polarity.
-
Careful column chromatography is often the most effective method.
-
In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be attempted prior to chromatography.
-
Conclusion
The Wittig reaction is a highly effective and versatile method for the synthesis of stilbene derivatives from this compound. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can achieve high yields of the desired products. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists engaged in the synthesis of biologically active molecules and the development of new therapeutic agents.
References
- RSC Publishing. (n.d.). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA.
- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.
- National Institutes of Health. (n.d.). Synthetic approaches toward stilbenes and their related structures.
- Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
- YouTube. (2012, March 30). The Wittig Reaction Synthesis of Stlbene.
- ACS Publications. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Unknown Source. (n.d.). The Wittig Reaction Synthesis of Alkenes.
- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
- ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?.
- Unknown Source. (n.d.). 27. A Solvent Free Wittig Reaction.
- Google Patents. (n.d.). Workup of Wittig reaction products - European Patent Office - EP 0630877 B1.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- YouTube. (2022, August 17). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- MDPI. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Chegg.com. (2020, March 4). Solved Wittig Reaction Green Chemistry and Reaction.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
- Wikipedia. (n.d.). Wittig reaction.
- Unknown Source. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Unknown Source. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Wiley Online Library. (2025, August 6). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
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- 12. youtube.com [youtube.com]
- 13. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
Synthesis of psychoactive compounds from 2,5-dimethoxybenzaldehyde
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For information on the potential harms and legal status of psychoactive substances, please refer to resources from public health organizations and drug enforcement agencies, such as the World Health Organization (WHO), the National Institute on Drug Abuse (NIDA), or the Drug Enforcement Administration (DEA).
Application Notes and Protocols: Facile Deprotection of the Benzyl Group in 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the deprotection of the benzyl group in 2-Benzyloxy-4,5-dimethoxybenzaldehyde to yield the valuable fine chemical intermediate, 2-hydroxy-4,5-dimethoxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis. We will explore various methodologies, including catalytic hydrogenation, acid-catalyzed cleavage, and oxidative methods, with a focus on the underlying chemical principles, experimental design, and practical execution. Each protocol is designed as a self-validating system, complete with in-process monitoring techniques and purification strategies to ensure the desired product's high yield and purity.
Introduction: The Strategic Importance of Benzyl Ether Deprotection
The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in organic synthesis, prized for its stability across a wide range of reaction conditions, including acidic and basic media.[1][2] Its removal, however, is a critical step that must be carefully planned to avoid unwanted side reactions and ensure the integrity of the target molecule. The substrate of interest, this compound, is a precursor to 2-hydroxy-4,5-dimethoxybenzaldehyde, a natural product and a key building block in the synthesis of various biologically active compounds.[3]
The selection of an appropriate deprotection strategy is paramount and is dictated by the overall molecular architecture and the presence of other functional groups. This guide will provide a detailed examination of the most robust and widely employed methods for this transformation.
Methodologies for Benzyl Ether Deprotection
The cleavage of the C-O bond in a benzyl ether can be achieved through several distinct chemical pathways. The choice of method is a critical experimental parameter that influences reaction efficiency, selectivity, and scalability.
Catalytic Hydrogenolysis: A Clean and Efficient Approach
Catalytic hydrogenolysis is the most frequently employed method for benzyl ether deprotection due to its clean reaction profile, often yielding toluene as the only byproduct.[2][4][5] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[5]
Mechanism: The reaction proceeds via oxidative addition of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex. Subsequent coordination of hydrogen and intramolecular transfer facilitates the release of the desired alcohol. Reductive elimination then expels toluene and regenerates the active Pd(0) catalyst.[5]
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is the standard choice, offering a good balance of activity and cost. A lower loading (5%) can be used for highly sensitive substrates, while a higher loading (up to 20 wt%) may be necessary for sluggish reactions.[6]
-
Hydrogen Source: While hydrogen gas is the traditional choice, catalytic transfer hydrogenation (CTH) offers a safer and more convenient alternative for laboratory-scale synthesis.[1][4][6] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[1][4][5]
-
Solvent: A variety of solvents can be employed, with alcohols such as ethanol or methanol being common choices due to their ability to dissolve the substrate and the hydrogen donor.[5]
This protocol details the deprotection of this compound using palladium on carbon with ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst and Hydrogen Donor Addition: To the stirred solution, carefully add 10% Pd/C (10-20% by weight of the substrate).[7] Then, add ammonium formate (5.0 eq) in one portion.[7]
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-hydroxy-4,5-dimethoxybenzaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Workflow for Catalytic Transfer Hydrogenation
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Hydroxy-4,5-dimethoxybenzaldehyde | 14382-91-3 | PAA38291 [biosynth.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Catalytic Transfer Hydrogenation for Efficient and Selective Debenzylation
Introduction: A Modern Approach to a Classic Transformation
The benzyl group (Bn) is one of the most versatile and widely utilized protecting groups in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and drug development.[1][2] Its stability under a broad range of reaction conditions, coupled with its susceptibility to mild reductive cleavage, makes it an invaluable tool. The removal of a benzyl group, or debenzylation, is a critical step in the final stages of synthesizing complex molecules.
Traditionally, this transformation is achieved by catalytic hydrogenation using high-pressure hydrogen gas (H₂).[3] While effective, this method requires specialized high-pressure equipment and involves handling flammable and potentially explosive H₂ gas, posing significant safety risks.[4][5]
Catalytic Transfer Hydrogenation (CTH) emerges as a powerful, safer, and often more selective alternative.[4][6][7] In CTH, hydrogen is generated in situ from a stable, easily handled hydrogen donor molecule in the presence of a metal catalyst.[4] This technique circumvents the need for pressurized H₂ gas, allowing the reaction to be performed in standard laboratory glassware at or near atmospheric pressure.[4][6] This application note provides a comprehensive overview of the principles, key parameters, and detailed protocols for performing CTH-mediated debenzylation reactions.
Core Principles: The Engine of CTH Debenzylation
The efficacy of CTH relies on the interplay between three core components: the substrate (the benzyl-protected molecule), a heterogeneous catalyst, and a hydrogen donor. The generally accepted mechanism involves the transfer of hydrogen from the donor molecule to the catalyst surface, creating active metal hydride species. These species then mediate the reductive cleavage of the C-O or C-N bond of the benzyl group.
Caption: Simplified mechanism of Pd-catalyzed transfer hydrogenation.
Dissecting the Reaction: Causality Behind Experimental Choices
The success of a CTH debenzylation hinges on the judicious selection of the catalyst, hydrogen donor, and solvent. Each choice is dictated by the nature of the substrate and the desired selectivity.
The Catalyst: Palladium on Carbon (Pd/C)
Palladium supported on activated carbon is the most common and versatile catalyst for debenzylation reactions due to its high activity and selectivity.[8][9]
-
Why Pd/C? Palladium has an optimal electronic structure for activating both the hydrogen donor and the benzylic C-O or C-N bond, facilitating the hydrogenolysis reaction. The carbon support provides a high surface area for the palladium nanoparticles, maximizing the number of active sites.
-
Catalyst Loading: A loading of 5% or 10% Pd on carbon is standard. Typically, the catalyst is used at 10-20% by weight relative to the substrate, though in some optimized procedures, loadings can be significantly lower.[4][10][11] For difficult debenzylations, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be employed, often yielding better results.[11]
-
Handling & Safety: Pd/C is non-pyrophoric when supplied wet (typically ~50% water). However, dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially in the presence of organic solvents.[5][12] It is critical to handle the catalyst in an inert atmosphere (e.g., Nitrogen or Argon) and to never allow it to dry on filter paper. The workup procedure must be designed to keep the catalyst wet at all times.[5]
The Hydrogen Donor: A Spectrum of Options
The choice of hydrogen donor is crucial as it dictates the reaction conditions (pH, temperature) and can influence selectivity.
| Hydrogen Donor | Common Conditions | Advantages | Disadvantages |
| Ammonium Formate (HCOONH₄) | Methanol/Ethanol, Reflux | Neutral conditions, fast reaction times, clean byproducts (CO₂, NH₃).[3][13] | Can be less effective for sterically hindered groups. |
| Formic Acid (HCOOH) | Methanol/Ethanol, RT-Reflux | Potent donor, readily available.[1][14] | Acidic; may form formate salts with amine products, not suitable for acid-labile substrates.[13] |
| Cyclohexene / 1,4-Cyclohexadiene | Ethanol, Reflux | Effective for many protecting groups, including those sensitive to acidic conditions.[3][15][16] | Produces benzene as a byproduct, which must be removed.[16] |
| Polymethylhydrosiloxane (PMHS) | With Pd(0) catalyst | Mild, non-toxic, and inexpensive.[17][18] | Can sometimes be slower than other donors. |
| Isopropanol | Reflux | Acts as both solvent and donor, produces acetone as a byproduct.[19][20] | Generally requires higher temperatures and longer reaction times. |
Expert Insight: For N-debenzylation where the final product is a free amine, ammonium formate is often the superior choice as it operates under neutral conditions, avoiding the formation of amine salts that can complicate workup.[13][21]
The Solvent: More Than Just a Medium
The primary role of the solvent is to dissolve the substrate. However, it can also influence catalyst activity and, in some cases, participate in the reaction.
-
Protic Solvents: Methanol and ethanol are the most common solvents for CTH, as they are polar, effectively solubilize many substrates and donors like ammonium formate, and are compatible with the Pd/C catalyst.[3][4][11]
-
Aprotic Solvents: Ethyl acetate (EtOAc), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) can also be used, particularly if the substrate has poor solubility in alcohols.[11]
-
A Word of Caution: When performing N-debenzylation in alcoholic solvents like methanol, a potential side reaction is N-alkylation (e.g., N-methylation) of the newly formed amine.[22] This occurs if the catalyst oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the product. Using a non-alcoholic solvent or a solvent like trifluoroethanol can mitigate this issue.[22]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and broadly applicable. Each step includes a rationale to ensure the procedure is self-validating and adaptable.
Protocol 1: N-Debenzylation using Ammonium Formate and 10% Pd/C
This method is highly effective for removing N-benzyl groups from a wide variety of amines and protected amino acids.[3][13][23]
Workflow Diagram:
Caption: Experimental workflow for N-debenzylation via CTH.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-benzyl protected substrate (1.0 eq) in dry methanol (typically 10-20 mL per mmol of substrate).
-
Causality: Methanol is an excellent solvent for both the substrate and the ammonium formate donor, ensuring a homogeneous reaction mixture.
-
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).
-
Causality: While CTH does not use H₂ gas directly, an inert atmosphere prevents potential side oxidation and ensures the catalyst remains active.
-
-
Catalyst Addition: To the stirred solution, carefully add 10% Palladium on Carbon. A typical loading is an amount equal in weight to the substrate (100% w/w), though this can often be reduced.[3][21]
-
Trustworthiness: The catalyst should be handled as a slurry in the reaction solvent to prevent it from becoming airborne and to mitigate its pyrophoric risk.[4]
-
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (typically 5 equivalents per benzyl group) to the reaction mixture in a single portion.[3][21]
-
Causality: A stoichiometric excess of the donor ensures the reaction goes to completion by providing a continuous source of hydrogen. Some effervescence (CO₂ evolution) may be observed.
-
-
Reaction and Monitoring: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed. Reaction times are often rapid, ranging from 10 minutes to a few hours.[3][13]
-
Trustworthiness: Vigorous stirring is essential to keep the heterogeneous catalyst suspended and ensure efficient mass transfer.
-
-
Work-up and Filtration: Allow the reaction to cool to room temperature. Crucially, do not allow the mixture to evaporate to dryness. Filter the mixture through a pad of Celite® or diatomaceous earth to remove the palladium catalyst.
-
Washing: Wash the filter cake thoroughly with additional methanol or another suitable solvent (e.g., chloroform) to ensure complete recovery of the product.[3]
-
Concentration and Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield the pure debenzylated amine.[4]
Protocol 2: O-Debenzylation of a Carbohydrate Derivative
This protocol is adapted for the removal of O-benzyl ethers, common in carbohydrate synthesis, using formic acid as the donor.[1]
-
Reaction Setup: Dissolve the benzyl-protected carbohydrate (1.0 eq) in a suitable solvent mixture, such as methanol/ethyl acetate, in a round-bottom flask with a stir bar.
-
Catalyst Addition: Under an inert atmosphere, add 10% Pd/C (10-20% w/w).
-
Hydrogen Donor Addition: Add formic acid (several equivalents) dropwise to the stirred suspension.
-
Causality: Formic acid is a highly effective hydrogen donor for cleaving stable O-benzyl ethers.[1]
-
-
Reaction and Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor carefully by TLC.
-
Work-up and Filtration: Upon completion, filter the mixture through a pad of Celite®, keeping the pad wet with the reaction solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel chromatography to afford the deprotected carbohydrate.
Conclusion: A Safer, Greener, and More Efficient Tool
Catalytic transfer hydrogenation is a cornerstone technique in modern organic synthesis for the removal of benzyl protecting groups. Its operational simplicity, mild reaction conditions, and, most importantly, its circumvention of high-pressure hydrogen gas make it an invaluable method for researchers in academic and industrial settings.[4][24] By understanding the causal relationships between the choice of catalyst, hydrogen donor, and solvent, scientists can reliably and safely perform debenzylation reactions, accelerating the synthesis of complex molecules and drug candidates.
References
- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
- Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications, 17(4), 415-418.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications.
- Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Synthetic Communications, 17(4), 415-418.
- Anwer, M. K., & Spatola, A. F. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541.
- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation for Debenzylation of Protected Glucose.
- Anwer, M. K., & Spatola, A. F. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Peptide Science.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418.
- Johnstone, R. A. W., & Wilby, A. H. (1985). Catalytic Transfer Hydrogeanation Reactions for Undergraduate Practical Programs. Journal of Chemical Education, 62(6), 512.
- Rhodium. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Erowid.
- Blaser, H. U., & Studer, M. (2015). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. ResearchGate.
- Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress.
- Taylor & Francis. (n.d.). Transfer hydrogenation – Knowledge and References.
- Paquette, L. A. (n.d.). Palladium on Carbon. Encyclopedia of Reagents for Organic Synthesis.
- Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis.
- Sharma, A. K., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety.
- Procter, D. J., et al. (2010). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate.
- Hanessian, S., & Plessas, N. R. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Canadian Journal of Chemistry, 61(4), 652-657.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- TCI Chemicals. (n.d.). Hydrogenation Catalysts.
- Hanessian, S., & Plessas, N. R. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Science Publishing.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- Chandrasekhar, S. (n.d.). Polymethylhydrosiloxane. MSU Chemistry.
- Ho, T. L., Fieser, M., & Fieser, L. F. (2009). Poly(methylhydrosiloxane), (PMHS). Fieser and Fieser's Reagents for Organic Synthesis.
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- 24. taylorandfrancis.com [taylorandfrancis.com]
The Strategic Utility of 2-Benzyloxy-4,5-dimethoxybenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2-benzyloxy-4,5-dimethoxybenzaldehyde as a pivotal building block in medicinal chemistry. While direct and extensive literature on this specific aldehyde is emerging, its structural motifs—a protected catechol-like system and a reactive aldehyde—position it as a highly valuable precursor for the synthesis of a diverse array of pharmacologically relevant scaffolds. By drawing logical parallels from well-established synthetic routes for analogous dimethoxy- and benzyloxy-benzaldehyde derivatives, this document outlines its potential in the construction of isoquinoline alkaloids, kinase inhibitors, and other bioactive molecules. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile intermediate for novel therapeutic discovery.
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound emerges as a compound of significant strategic importance. Its architecture offers a unique combination of features:
-
A Protected Ortho-Phenolic Aldehyde: The benzyloxy group serves as a robust protecting group for the hydroxyl moiety, preventing unwanted side reactions during synthesis. This group can be selectively removed in later stages to unveil a free phenol, a common feature in many bioactive natural products and a key hydrogen bond donor for target engagement.
-
Electron-Rich Aromatic Core: The two methoxy groups donate electron density to the benzene ring, influencing the reactivity of the aldehyde and the aromatic system in cyclization and substitution reactions.
-
A Precursor to Bioactive Scaffolds: This aldehyde is an ideal starting point for synthesizing complex heterocyclic systems, particularly isoquinolines, which form the core of numerous alkaloids with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide will illuminate the synthetic pathways where this compound can be employed, providing both the "how" and the "why" behind the proposed experimental designs.
Core Application: Synthesis of Substituted Isoquinoline Alkaloids
The isoquinoline skeleton is a privileged scaffold in medicinal chemistry.[2][3] Two classical and powerful methods for its construction, the Pictet-Spengler and Bischler-Napieralski reactions, are particularly well-suited for utilizing this compound.
The Pictet-Spengler Reaction: Crafting Tetrahydroisoquinolines
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. This reaction is renowned for its reliability and stereochemical control.
Causality of Experimental Design: The electron-rich nature of the aromatic ring in this compound facilitates the electrophilic aromatic substitution that constitutes the ring-closing step of the Pictet-Spengler reaction. The choice of the β-arylethylamine allows for the introduction of desired substituents at the 1-position of the resulting isoquinoline.
Protocol 1: Synthesis of a 1-Substituted Tetrahydroisoquinoline via the Pictet-Spengler Reaction
Step 1: Condensation and Cyclization
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add the desired β-phenylethylamine derivative (e.g., dopamine hydrochloride, homoveratrylamine) (1.1 eq).
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (0.1 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
Step 2: Work-up and Purification
-
Dissolve the residue in dichloromethane (DCM) (20 mL/mmol) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL/mmol) to neutralize the acid catalyst.
-
Wash with brine (1 x 10 mL/mmol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired tetrahydroisoquinoline.
The Bischler-Napieralski Reaction: Towards 3,4-Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).
Causality of Experimental Design: This pathway requires the initial conversion of the aldehyde to a β-arylethylamide. The subsequent cyclization is driven by the formation of a Vilsmeier-like intermediate with POCl₃, which is then attacked by the electron-rich aromatic ring.
Protocol 2: Synthesis of a 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction
Step 1: Reductive Amination to Form the Amine
-
Dissolve this compound (1.0 eq) and a suitable amine (e.g., nitroethane) (1.2 eq) in methanol (15 mL/mmol).
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude amine.
Step 2: Amide Formation
-
Dissolve the crude amine (1.0 eq) in DCM (10 mL/mmol) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of an acylating agent (e.g., acetyl chloride) (1.2 eq).
-
Stir at room temperature for 2-3 hours until the reaction is complete (TLC).
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the crude amide, which can often be used in the next step without further purification.
Step 3: Bischler-Napieralski Cyclization
-
Dissolve the crude amide (1.0 eq) in anhydrous acetonitrile or toluene (10 mL/mmol).
-
Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide and extract the product with DCM.
-
Dry, filter, and concentrate the combined organic layers.
-
Purify the crude 3,4-dihydroisoquinoline by column chromatography.
Application in Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core that presents specific hydrogen bond donors and acceptors to the kinase hinge region.[4] The 2-benzyloxy-4,5-dimethoxy-substituted phenyl ring can serve as a versatile starting point for the construction of such scaffolds. For instance, it can be elaborated into quinoline or quinazoline cores, which are prevalent in FDA-approved kinase inhibitors.
Workflow for Quinazoline-Based Kinase Inhibitor Precursor Synthesis
Caption: Influence of substituents on reactivity.
-
Electron-Donating Effects: The methoxy groups activate the ring, making it more nucleophilic and thus more reactive towards electrophiles in reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations.
-
Steric and Protecting Role of the Benzyloxy Group: The bulky benzyloxy group can influence the regioselectivity of certain reactions. More importantly, it protects the phenolic oxygen from participating in undesired side reactions, ensuring the aldehyde functionality remains the primary reactive site. It can be deprotected under standard hydrogenolysis conditions (H₂, Pd/C) at a later synthetic stage to yield the free phenol, a key pharmacophore in many drug molecules.
Conclusion and Future Perspectives
This compound is a strategically valuable, yet underutilized, building block in medicinal chemistry. Its unique substitution pattern provides a gateway to a variety of complex and pharmacologically relevant scaffolds, most notably substituted isoquinolines and precursors for kinase inhibitors. The protocols and mechanistic insights provided in this guide, logically extrapolated from well-established chemical principles and reactions of similar compounds, offer a solid foundation for researchers to harness the synthetic potential of this versatile aldehyde. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the strategic application of such well-designed starting materials will be paramount in accelerating the development of next-generation therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Isoquinoline Alkaloids Using 2,3,4-Trimethoxybenzaldehyde.
- ResearchGate. (n.d.). The Isoquinoline Alkaloids.
- Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.
- RSC Publishing. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science.
- ResearchGate. (n.d.). The Isoquinoline Alkaloids.
Sources
Application Note: 2-Benzyloxy-4,5-dimethoxybenzaldehyde as a Dually-Cleavable Protecting Group for Catechols in Complex Synthesis
Abstract
The catechol moiety, a 1,2-dihydroxybenzene ring system, is a cornerstone pharmacophore in numerous pharmaceutical agents and natural products, including catecholamines like dopamine. However, its high susceptibility to oxidation presents a significant challenge in multi-step organic synthesis. Effective protection is paramount to prevent unwanted side reactions. This application note details the use of 2-benzyloxy-4,5-dimethoxybenzaldehyde as a specialized protecting group for catechols. This reagent forms a robust benzylidene acetal that not only shields the diol from oxidative and basic conditions but also offers the distinct advantage of two orthogonal deprotection pathways: standard acidic hydrolysis and mild catalytic hydrogenolysis. This dual-cleavage capability provides critical flexibility in complex synthetic routes. Detailed protocols for protection and deprotection are provided, alongside a discussion of the mechanistic rationale and strategic advantages.
Introduction: The Challenge of Catechol Protection
Catechols are integral to a vast array of biologically active molecules.[1][2] Their unique structure is essential for activities ranging from neurotransmission to antioxidant effects.[1] However, the electron-rich nature of the catechol ring makes it highly prone to oxidation, especially under basic, oxidative, or even ambient aerobic conditions, leading to the formation of highly reactive and unstable ortho-quinones.[2] This reactivity necessitates the use of protecting groups during synthetic campaigns to ensure the integrity of the molecule.[2]
While various strategies exist for protecting catechols, such as forming methyl ethers or cyclic acetonides, benzylidene acetals formed from substituted benzaldehydes offer a unique combination of stability and tailored deprotection options.[3][4] this compound is a particularly advantageous reagent in this class. Its use has been documented in the synthesis of complex natural products like the lamellarin alkaloids, highlighting its utility in demanding synthetic contexts.[1][3] The resulting acetal is not only stable but its structure, featuring a benzyl ether, provides a secondary point of cleavage via hydrogenolysis, offering strategic orthogonality.[4]
Principle and Mechanism
The protection of a catechol with this compound proceeds via the acid-catalyzed formation of a cyclic acetal. The reaction is an equilibrium process where the removal of water drives the reaction to completion.
Mechanism of Protection
The formation of the acetal is typically catalyzed by a Lewis or Brønsted acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The nucleophilic hydroxyl groups of the catechol then attack the activated carbonyl carbon sequentially. The process involves the formation of a hemiacetal intermediate, followed by the elimination of a water molecule to form a stabilized oxocarbenium ion, which is then trapped by the second hydroxyl group to close the five-membered ring.
Caption: Acid-catalyzed formation of the benzylidene acetal.
Key Advantages of this compound
-
Robust Protection: The resulting cyclic acetal is stable across a wide range of non-acidic conditions, including exposure to bases, nucleophiles, hydrides, and many oxidizing agents.
-
Dual-Mode Deprotection: The protecting group can be removed under standard acidic conditions or, uniquely, via hydrogenolysis. This orthogonality is invaluable when other acid-sensitive or reducible functional groups are present in the molecule.
-
Potential for Crystallinity: The rigid, planar, and substituent-rich aromatic structure of this reagent can impart a higher degree of crystallinity to intermediates that might otherwise be oils, significantly simplifying purification by recrystallization instead of chromatography.
Experimental Protocols
Protocol 1: Protection of a Catechol
This protocol is based on a highly efficient copper(II) triflate-catalyzed method for benzylidene acetal formation, which proceeds rapidly at room temperature.
Materials:
-
Catechol-containing substrate (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Copper(II) triflate [Cu(OTf)₂] (0.05 mmol, 0.05 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M solution)
-
Triethylamine (Et₃N)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the catechol-containing substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous MeCN or DCM (10 mL).
-
Add this compound (1.1 mmol).
-
Add Cu(OTf)₂ (0.05 mmol) to the stirred solution.
-
Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), typically visualizing with a potassium permanganate stain. The reaction is often complete within 1-2 hours.
-
Upon completion, quench the catalyst by adding a few drops of triethylamine (approx. 0.2 mmol).
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure protected catechol.
Protocol 2: Deprotection of the Acetal
Two distinct methods are provided, highlighting the versatility of this protecting group.
Method A: Acidic Hydrolysis
This is a standard method for acetal cleavage. Materials:
-
Protected Catechol (1.0 mmol)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)
-
1 M Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate or DCM
Procedure:
-
Dissolve the protected catechol (1.0 mmol) in a mixture of THF (8 mL) and water (2 mL).
-
Add 1 M HCl (1 mL) or glacial acetic acid (2-3 mL).
-
Stir the reaction at room temperature or warm gently (e.g., 40 °C) to accelerate the reaction. Monitor by TLC.
-
Upon completion, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the deprotected catechol.
Method B: Catalytic Transfer Hydrogenolysis
This mild, neutral method cleaves both the benzylidene acetal and the benzyl ether of the protecting group simultaneously, releasing the free catechol. It is particularly useful for substrates containing acid-labile functional groups.[4]
Materials:
-
Protected Catechol (1.0 mmol)
-
Palladium on Carbon (10% Pd/C, 10 mol % by weight)
-
Triethylsilane (Et₃SiH) (3.0-4.0 mmol, 3-4 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
To a round-bottom flask, add the protected catechol (1.0 mmol) and dissolve it in methanol (10 mL).
-
Carefully add 10% Pd/C (10 mol % weight of the substrate).
-
To this stirred suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the mixture vigorously at room temperature. Monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the deprotected catechol.
Orthogonality and Stability
The stability of the formed acetal to various reaction conditions is critical for its successful application. This protecting group demonstrates excellent orthogonality.
| Reagent / Condition | Stability | Notes |
| Bases | ||
| Strong non-nucleophilic bases (e.g., NaH, LDA) | Stable | Compatible with enolate formation and other strong base reactions. |
| Aqueous base (e.g., LiOH, NaOH) | Stable | Allows for ester saponification. |
| Amines (e.g., Piperidine, Et₃N) | Stable | Compatible with Fmoc-deprotection conditions. |
| Nucleophiles | ||
| Organometallics (e.g., Grignard, Organolithiums) | Stable | Allows for reactions at other electrophilic sites. |
| Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Stable | Compatible with carbonyl and ester reductions. |
| Oxidizing/Reducing Agents | ||
| Mild Oxidants (e.g., PCC, DMP) | Stable | Alcohol oxidations can be performed in its presence. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Cleaved via hydrogenolysis. [4] This is a key deprotection method. |
| Acids | ||
| Aqueous Acid (e.g., HCl, AcOH) | Labile | Standard deprotection condition. |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile | Can be cleaved, often used in deprotection. |
| Other | ||
| Fluoride Sources (e.g., TBAF) | Stable | Orthogonal to silyl ether deprotection. |
Application Spotlight: Synthetic Workflow
Consider a synthetic route towards a complex molecule where a catechol moiety must be preserved during a sequence involving ester saponification followed by the reduction of a separate functional group that is sensitive to catalytic hydrogenation. The unique properties of the this compound protecting group make it ideal for this challenge.
Caption: Synthetic strategy utilizing the base-stability of the protecting group.
In this workflow, the catechol is first protected. The resulting intermediate can be subjected to basic hydrolysis (e.g., LiOH) to saponify an ester elsewhere in the molecule; the acetal remains intact. Subsequently, the catechol is regenerated using acidic hydrolysis, a condition that would have been incompatible with the initial ester. The hydrogenolysis deprotection option would be reserved for cases where acid-labile groups must be preserved.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of protection | Incomplete reaction; wet solvent/reagents; inefficient catalyst. | Ensure all glassware is flame-dried and reagents are anhydrous. Use a fresh bottle of catalyst. Increase reaction time or gently warm the reaction. |
| Incomplete deprotection (Acidic) | Insufficient acid or reaction time; low temperature. | Increase the concentration of acid or the reaction temperature (e.g., to 40-50 °C). Extend the reaction time. |
| Incomplete deprotection (Hydrogenolysis) | Deactivated catalyst; insufficient hydrogen source (Et₃SiH). | Use fresh Pd/C catalyst. Ensure vigorous stirring. Add an additional equivalent of triethylsilane. |
| Formation of side products | Substrate instability to acid or reduction. | For acid-sensitive substrates, use the hydrogenolysis deprotection method. For reducible substrates, use the acidic hydrolysis method. |
Conclusion
This compound is a highly effective and strategic choice for the protection of catechols in modern organic synthesis. It forms a stable cyclic acetal that is compatible with a broad range of reaction conditions. Its most compelling feature is the availability of two distinct and orthogonal deprotection methods—acidic hydrolysis and catalytic hydrogenolysis—which provides synthetic chemists with enhanced flexibility to navigate complex molecular architectures. This reagent is a valuable addition to the toolbox for researchers in drug development and natural product synthesis.
References
- Imbri, D., Tauber, J., & Opatz, T. (2014). Synthetic Approaches to the Lamellarins—A Comprehensive Review. Marine Drugs, 12(12), 6156-6207.
- Imbri, D., Tauber, J., & Opatz, T. (2014). Synthetic Approaches to the Lamellarins—A Comprehensive Review. ResearchGate.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Lee, H., Rho, J., & Messersmith, P. B. (2010). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. Tetrahedron Letters, 51(18), 2403-2405.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- Mondal, S., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78.
- Organic Chemistry Portal. (n.d.). Benzylidene Acetals.
- Wikipedia. (n.d.). Protecting group.
- Yoshimura, Y. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2).
Sources
- 1. mdpi.com [mdpi.com]
- 2. US6762176B1 - 2-aminopyridine derivatives, their use as medicines and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Benzyloxy-4,5-dimethoxybenzaldehyde Derivatives in Anticancer Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzyloxy-dimethoxybenzaldehyde Scaffold
The relentless pursuit of novel anticancer agents has led researchers to explore natural products as a rich source of inspiration for potent therapeutic scaffolds. Among these, microtubule-targeting agents represent a cornerstone of modern chemotherapy, effectively disrupting cell division in rapidly proliferating cancer cells.[1] Combretastatin A-4 (CA-4), a stilbene isolated from the bark of the South African tree Combretum caffrum, is a paradigmatic example of such a natural product.[1][2] CA-4 exhibits potent cytotoxicity and anti-vascular effects by inhibiting tubulin polymerization.[1][3]
However, the clinical translation of CA-4 has been hampered by significant drawbacks, including poor aqueous solubility and, most critically, the geometric instability of its cis-stilbene double bond, which readily isomerizes to the less active trans-form, reducing its potency and bioavailability.[1][3] This has catalyzed extensive research into the synthesis of CA-4 analogues with improved pharmacological profiles.
This is where the 2-benzyloxy-4,5-dimethoxybenzaldehyde scaffold emerges as a strategically vital building block.[4] This synthetic intermediate serves as a versatile precursor for the "B-ring" of CA-4 analogues or related heterocyclic bioisosteres. The aldehyde functionality provides a reactive handle for diverse chemical transformations, such as Wittig reactions or Claisen-Schmidt condensations, enabling the construction of a wide array of derivatives.[5][6] The benzyloxy group functions as a stable and effective protecting group for a phenolic hydroxyl, a key feature for tubulin binding, while the dimethoxy substitution pattern is a common motif in many potent tubulin inhibitors.[7][8] This guide provides an in-depth exploration of this scaffold, detailing its application in the synthesis of novel anticancer agents, protocols for their biological evaluation, and insights into their mechanism of action.
Mechanism of Action: Inducing Mitotic Catastrophe by Targeting the Cytoskeleton
The primary anticancer mechanism for derivatives synthesized from the this compound scaffold is the disruption of microtubule dynamics.[9] Microtubules are essential cytoskeletal polymers formed from α- and β-tubulin heterodimers, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.[1]
Derivatives in this class function by binding to the colchicine-binding site on β-tubulin.[2][10] This binding event physically obstructs the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization. The consequences for a dividing cancer cell are catastrophic:
-
Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.
-
Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.[11][12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][11]
This targeted disruption of a process fundamental to rapidly dividing cells provides the therapeutic window for these agents against cancer.
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-4,5-dimethoxybenzaldehyde with a suitable benzylating agent, such as benzyl bromide, in the presence of a base.[1]
Q2: What are the essential starting materials for this synthesis?
A2: The key starting materials are 2-hydroxy-4,5-dimethoxybenzaldehyde and a benzylating agent, most commonly benzyl bromide or benzyl chloride. A base, such as potassium carbonate or sodium hydride, and a suitable solvent are also required.
Q3: What is the function of the base in the Williamson ether synthesis?
A3: The base is crucial for deprotonating the hydroxyl group of 2-hydroxy-4,5-dimethoxybenzaldehyde to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the starting phenol, enabling it to attack the electrophilic carbon of the benzyl halide in an S(_N)2 reaction.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. An appropriate eluent system, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation.
Q5: What are the expected physical properties of this compound?
A5: this compound is typically a solid at room temperature.[3] Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of approximately 272.3 g/mol .[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the starting phenol: The base may not be strong enough or used in insufficient quantity. | Ensure the base (e.g., K₂CO₃) is anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents). For less reactive systems, a stronger base like sodium hydride (NaH) can be considered. |
| Inactive benzylating agent: Benzyl bromide and benzyl chloride can degrade over time. | Use a freshly opened bottle or purify the benzylating agent before use. | |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | Optimize the reaction temperature, typically between 60-80°C. Monitor the reaction by TLC to determine the optimal temperature. | |
| Inappropriate solvent: The choice of solvent is critical for S(N)2 reactions. | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic.[2] | |
| Formation of Multiple Products | C-alkylation as a side reaction: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, although this is generally a minor pathway. | Lowering the reaction temperature can favor O-alkylation over C-alkylation. The choice of counter-ion and solvent can also influence the O/C alkylation ratio. |
| Presence of impurities in starting materials: Impurities in the starting phenol or benzylating agent can lead to side reactions. | Ensure the purity of your starting materials before commencing the reaction. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Even small amounts of impurities can inhibit crystallization. | Purify the crude product using column chromatography on silica gel to remove impurities. |
| Incorrect solvent system for recrystallization: The product may be too soluble or insoluble in the chosen solvent. | Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product when hot but not when cold.[4] | |
| Product Degradation During Purification | Sensitivity to acidic silica gel: The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, leading to degradation. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
2-hydroxy-4,5-dimethoxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution and stir the suspension.
-
Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Further purification can be achieved by recrystallization from a suitable solvent system.[4]
Visualizing the Synthesis and Potential Pitfalls
Reaction Pathway
Caption: Williamson Ether Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Data Summary
| Parameter | Recommended Condition/Value | Reference(s) |
| Starting Material | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
| Benzylating Agent | Benzyl bromide or Benzyl chloride | |
| Base | Anhydrous K₂CO₃ (1.5-2.0 eq) or NaH | [2] |
| Solvent | Anhydrous DMF or Acetonitrile | [2] |
| Reaction Temperature | 60-80 °C | |
| Purification Method | Silica gel column chromatography, Recrystallization | [5],[4] |
| Molecular Formula | C₁₆H₁₆O₄ | [3] |
| Molecular Weight | 272.30 g/mol | [3] |
References
- SpectraBase. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde.[Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]
- LibreTexts. (2015). 9.6: Williamson Ether Synthesis.[Link]
- Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.[Link]
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare the following ethers.[Link]
- YouTube. (2020). Williamson ether synthesis (done wrong).[Link]
- LibreTexts. (2015). 9.6: Williamson Ether Synthesis.[Link]
- Eureka. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde.[Link]
- HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).[Link]
- Journal of Chongqing University. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.[Link]
- ResearchGate. (n.d.). The synthesis route of the title compound; (i) 2 eq. of...[Link]
- NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-.[Link]
- PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde.[Link]
- PubChemLite. (n.d.). This compound (C16H16O4).[Link]
- Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.[Link]
Sources
Technical Support Center: Synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support hub for the synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding of the experimental process.
The primary and most reliable method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of 2-hydroxy-4,5-dimethoxybenzaldehyde with a benzyl halide (typically benzyl bromide) in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile.[1][2][3]
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format to help you resolve issues and improve your synthetic outcomes.
Q1: Why is my yield of this compound consistently low?
Low yields are the most common issue and can stem from several factors. A systematic evaluation of your reaction setup and conditions is crucial.[1][4]
Causality Analysis: The SN2 mechanism of the Williamson ether synthesis is sensitive to several variables. The nucleophile (phenoxide) must be generated efficiently, and it must attack the electrophile (benzyl bromide) without competing side reactions taking precedence.
Key Areas for Optimization:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Deprotonation | The phenolic proton (pKa ~10) must be removed to form the nucleophilic phenoxide. An insufficiently strong or poorly soluble base will result in a low concentration of the active nucleophile. | Use a base with adequate strength and solubility. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and efficient choice.[3] For challenging substrates, a stronger base like sodium hydride (NaH) can be used, but this may increase side reactions.[2] Ensure the base is finely powdered to maximize surface area. |
| Suboptimal Temperature | SN2 reactions have a specific activation energy. Temperatures that are too low will result in a sluggish or incomplete reaction.[1] Conversely, excessively high temperatures can promote side reactions like E2 elimination (if applicable to the halide) or decomposition.[4] | For the benzylation of 2-hydroxy-4,5-dimethoxybenzaldehyde, a temperature range of 60-80°C is generally effective.[3] Monitor the reaction by TLC to track the consumption of starting material and avoid prolonged heating after completion. |
| Competing Side Reactions | Phenoxides are bifunctional nucleophiles and can undergo C-alkylation in addition to the desired O-alkylation.[1][5] Furthermore, the aldehyde group can be sensitive to oxidation under harsh conditions. | Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but leave the phenoxide anion relatively free and highly nucleophilic, favoring the SN2 pathway.[5] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation of the aldehyde. |
| Poor Reagent Quality | The presence of moisture can quench the phenoxide and reduce the efficacy of hygroscopic bases. The benzyl bromide can degrade over time, releasing HBr, which neutralizes the base. | Use anhydrous solvents and freshly opened or properly stored reagents. Ensure your benzyl bromide is clear and colorless; a yellow or brown color indicates decomposition. |
Q2: My TLC shows multiple spots, including one that is not the starting material or product. What is the likely impurity?
The formation of unexpected byproducts points to specific side reactions that can often be suppressed by modifying the reaction conditions.
Likely Impurities and Their Formation:
-
2-Benzyloxy-4,5-dimethoxybenzoic acid: This impurity arises from the oxidation of the aldehyde functional group.[6] This is more likely if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Solution: Perform the reaction under an inert atmosphere (N₂ or Ar). During workup, avoid prolonged exposure to air, especially if the solution is basic.
-
-
Dibenzyl ether: If benzyl bromide reacts with any hydroxide ions present (from residual water or a very strong base), it can form benzyl alcohol. This alcohol can then be deprotonated and react with another molecule of benzyl bromide to form dibenzyl ether.
-
Solution: Use anhydrous conditions and a non-hydroxide base like K₂CO₃ or NaH.
-
-
C-Alkylated Product: While less common for O-alkylation, some alkylation can occur on the aromatic ring, especially with more reactive electrophiles or under different solvent conditions.[5]
-
Solution: Sticking to polar aprotic solvents like DMF or acetonitrile generally favors O-alkylation.[5]
-
Q3: The reaction seems to stall after a few hours, with significant starting material remaining. What can I do to drive it to completion?
A stalled reaction typically indicates an issue with reagent stoichiometry, activity, or the reaction environment.
Troubleshooting a Stalled Reaction:
-
Check the Base: The most common culprit is an inactive or insufficient amount of base. Add an additional portion (0.2-0.5 equivalents) of fresh, finely powdered anhydrous K₂CO₃.
-
Consider a Phase-Transfer Catalyst: The reaction involves a solid base (K₂CO₃) and an organic solution. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly accelerate the reaction by shuttling the phenoxide anion into the organic phase, increasing its effective concentration.[4] Add a catalytic amount (1-5 mol%) of a PTC to the stalled reaction.
-
Increase Temperature (with caution): If you are running the reaction at the lower end of the temperature range (e.g., 60°C), cautiously increasing it to 70-80°C may be sufficient to overcome the activation barrier. Monitor by TLC to ensure product formation increases without significant byproduct generation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most direct precursor is 2-hydroxy-4,5-dimethoxybenzaldehyde. This compound can be synthesized from vanillin through a series of steps or from 3,4-dimethoxyphenol via formylation.[7]
Q2: Can I use benzyl chloride instead of benzyl bromide?
Yes, benzyl chloride can be used. However, bromide is a better leaving group than chloride, so the reaction with benzyl bromide is typically faster. If using benzyl chloride, you may need to use slightly higher temperatures or longer reaction times to achieve full conversion.
Q3: How should I purify the final product?
The two primary methods are column chromatography and recrystallization.[6]
-
Column Chromatography: This is the most effective method for separating the product from unreacted starting materials and byproducts. A typical solvent system is a gradient of ethyl acetate in hexane.[6]
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an excellent final purification step. Test solvents like isopropanol, ethanol, or ethyl acetate/hexane mixtures to find an appropriate system where the product is soluble when hot but sparingly soluble when cold.[6]
Q4: What are the key safety precautions for this reaction?
-
Benzyl Bromide: It is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
DMF: N,N-Dimethylformamide is a reproductive toxin and can be absorbed through the skin. Use with caution and appropriate PPE.
-
Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and quenched carefully.
Visualization of Workflows
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve low-yield issues.
Caption: Troubleshooting decision tree for low yield issues.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. It may require optimization based on your specific lab conditions and reagent purity.
Materials:
-
2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure.
-
Phenoxide Formation: Stir the suspension vigorously at room temperature for 20-30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension via syringe.
-
Heating: Heat the reaction mixture to 60-70°C using a temperature-controlled heating mantle.
-
Monitoring: Stir the reaction at this temperature for 4-6 hours. Monitor the progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting aldehyde spot is no longer visible.
-
Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a beaker containing cold water (approx. 10x the volume of DMF). A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to afford this compound as a solid.
References
- Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde.
- Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.
- Chembid. (n.d.). Understanding the Chemical Properties and Synthesis of 2,5-Dimethoxybenzaldehyde.
- AIChE. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- The Hive Chemistry Discourse. (2003). Synthesis of 2,5-dimethoxybenzaldehyde.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis.
- Google Patents. (1975). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
- PubChem. (n.d.). This compound.
- Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
- Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
The primary route for synthesizing this compound is the Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol, 2-hydroxy-4,5-dimethoxybenzaldehyde (a derivative of vanillin), with a benzylating agent like benzyl bromide.[1] While effective, this SN2 reaction is susceptible to side reactions that can impact yield and purity.[2][3] This guide will help you navigate these potential issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their likely causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Deprotonation: The phenolic hydroxyl group of the starting material is not fully deprotonated, leading to a low concentration of the required phenoxide nucleophile. | - Ensure the base (e.g., K₂CO₃, NaH) is anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents).[4] - Consider using a stronger base like sodium hydride (NaH) if incomplete deprotonation is suspected.[5][6] |
| Inactive Benzylating Agent: Benzyl bromide can degrade over time, reducing its effectiveness. | - Use freshly opened or purified benzyl bromide.[4] | |
| Low Reaction Temperature: The activation energy for the SN2 reaction is not being met. | - Optimize the reaction temperature, typically between 60-80°C, and monitor progress by Thin Layer Chromatography (TLC).[4] | |
| Inappropriate Solvent: The chosen solvent may not be suitable for an SN2 reaction. | - Use a polar aprotic solvent like DMF or acetonitrile, as these solvents favor the SN2 pathway.[4] | |
| Formation of Multiple Products | C-Alkylation Side Reaction: The benzyl group may attach to a carbon atom on the aromatic ring instead of the oxygen atom of the hydroxyl group. This is a known side reaction in Williamson ether synthesis with phenoxides.[2][4][7] | - Lowering the reaction temperature can favor O-alkylation over C-alkylation.[4] - The choice of counter-ion and solvent can also influence the O/C alkylation ratio.[4][7] |
| Presence of Impurities in Starting Materials: Impurities in the starting phenol or benzyl bromide can lead to unexpected side products. | - Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).[4] | |
| Difficult Purification | Product "Oiling Out" During Recrystallization: The product is not crystallizing properly from the chosen solvent system. | - Select an appropriate solvent system where the product is soluble when hot and sparingly soluble when cold.[8] - Using a solvent pair (a "good" solvent and a "poor" solvent) can sometimes facilitate crystallization.[8] |
| Poor Separation During Column Chromatography: The product and impurities are not separating effectively on the silica gel column. | - Optimize the solvent system for column chromatography using TLC to achieve a target Rf value of 0.25-0.35 for the product.[8] |
Visualizing the Main and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the desired synthesis pathway and a common side reaction.
Caption: Desired O-Alkylation Pathway.
Caption: Competing C-Alkylation Side Reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic method for this compound?
A1: The most common method is the Williamson ether synthesis, which involves the O-alkylation of 2-hydroxy-4,5-dimethoxybenzaldehyde with a benzylating agent, typically benzyl bromide, in the presence of a base.[1][4] This reaction follows an SN2 mechanism.[2][9]
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are 2-hydroxy-4,5-dimethoxybenzaldehyde and a benzylating agent like benzyl bromide or benzyl chloride.[4][10]
Q3: What is the function of the base in this reaction?
A3: The base is crucial for deprotonating the phenolic hydroxyl group of the starting material to form a more nucleophilic phenoxide ion, which then attacks the benzyl halide.[3]
Q4: Are there any catalysts that can improve the reaction rate?
A4: Yes, the addition of a catalyst like tetra-n-butylammonium iodide (TBAI) can accelerate the benzylation reaction.[11]
Q5: What are the most common side products to be aware of?
A5: The primary side product of concern is the C-alkylated derivative, where the benzyl group attaches to a carbon atom of the benzene ring instead of the oxygen atom.[4] Additionally, if other nucleophilic sites are present in the starting material, they might also react with the benzyl bromide.[4]
Q6: How can the final product be effectively purified?
A6: The crude product can be purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system like ethanol/water.[4][8]
Experimental Protocol: General Procedure for Synthesis
This protocol outlines a general method for the synthesis of this compound.
Materials:
-
2-hydroxy-4,5-dimethoxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous DMF.[4]
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution and stir.[4]
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.[4]
-
Reaction: Heat the mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.[4]
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography or recrystallization.[8]
Sources
- 1. eprints.usm.my [eprints.usm.my]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Preventing C-alkylation in Williamson ether synthesis
Technical Support Center: Williamson Ether Synthesis
A Senior Application Scientist's Guide to Preventing C-Alkylation
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this fundamental C-O bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments. A common and often frustrating side reaction, particularly when working with phenoxides, is the undesired C-alkylation of the aromatic ring. This guide will focus on understanding and preventing this competing reaction pathway to maximize the yield of your target ether.
Troubleshooting Guide: Addressing C-Alkylation in Real-Time
This section is formatted to address the specific issues you might be facing at the bench.
Q1: I'm observing a significant amount of C-alkylated byproduct. What are the likely causes and how can I fix it?
This is the most common issue encountered when using phenoxide nucleophiles. Phenoxides are ambident nucleophiles, meaning they have two reactive sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2][3] The selectivity between O- and C-alkylation is highly dependent on the reaction conditions.[2][4]
Primary Cause: Solvent Choice The single most influential factor is the solvent system. Your choice of solvent directly impacts the reactivity of the phenoxide's oxygen atom.
-
Protic Solvents (e.g., Water, Ethanol, Trifluoroethanol): These solvents are often the primary cause of C-alkylation. They form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide.[4][5] This "solvation cage" shields the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more likely to attack the alkyl halide.[2][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the preferred solvents for promoting O-alkylation.[2][6][7] They solvate the metal cation associated with the phenoxide but leave the oxygen anion relatively "naked" and highly nucleophilic, thus favoring attack at the oxygen site.[2][6]
Troubleshooting Steps:
-
Solvent Exchange: If you are using a protic or less polar solvent, your first step should be to switch to a dry, polar aprotic solvent like DMF or acetonitrile.[2][8]
-
Temperature Control: O-alkylation is often the kinetically favored product, meaning it forms faster at lower temperatures.[5] Conversely, higher temperatures can sometimes provide the energy needed to overcome the activation barrier for C-alkylation or promote rearrangement from the O-alkylated product to the more thermodynamically stable C-alkylated product (Fries rearrangement). Try running your reaction at a lower temperature (e.g., room temperature or 50 °C) before resorting to heat.[6]
-
Base and Counter-ion: While the base's primary role is to deprotonate the phenol, the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence selectivity. Larger, "softer" cations like K⁺ or Cs⁺ (from K₂CO₃ or Cs₂CO₃) can lead to a "freer" phenoxide anion compared to smaller, "harder" cations like Na⁺ (from NaH or NaOH), which may coordinate more tightly to the oxygen. Using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a reliable choice for aryl ether synthesis.[7][9]
Q2: My O-alkylation yield is low. How can I improve selectivity beyond just changing the solvent?
If you've already optimized your solvent and are still facing poor yields or a mixture of products, consider these more advanced strategies.
1. Employ a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can dramatically improve O-alkylation selectivity.[10]
-
Mechanism of Action: These catalysts work by complexing the metal cation (e.g., K⁺), pulling it into the organic phase. This breaks up ion pairs and generates a highly reactive, "naked" phenoxide anion that is a much more potent oxygen nucleophile.[6][10] For potassium bases (like K₂CO₃), 18-crown-6 is an excellent and specific choice.
2. Modify the Alkylating Agent: The Williamson synthesis is an Sₙ2 reaction.[3][11] The structure of your alkylating agent is paramount.
-
Leaving Group: A better leaving group leads to a faster Sₙ2 reaction, which can outcompete side reactions. The general reactivity order is R-I > R-Br > R-Cl > R-OTs.[12] If you are using an alkyl chloride and getting slow, messy reactions, switching to the corresponding bromide or iodide can improve the rate and yield of O-alkylation.
-
Steric Hindrance: Ensure you are using a primary or methyl halide.[11] Secondary halides will produce a significant amount of the elimination (alkene) byproduct, and tertiary halides will almost exclusively yield elimination products.[3][11]
3. Re-evaluate Your Base: Ensure you are using an appropriate amount and type of base.
-
For Phenols: Weakly acidic phenols require stronger bases like NaH. More acidic phenols (those with electron-withdrawing groups) can be effectively deprotonated with milder bases like K₂CO₃.[10][12] Using an excessively strong base where it's not needed can sometimes promote side reactions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[6] Ensure all glassware is oven-dried and use anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of C-alkylation vs. O-alkylation?
The phenoxide ion is a resonance-stabilized species. While the negative charge is formally on the oxygen, it is delocalized across the aromatic ring, creating partial negative charges at the ortho and para carbon positions. This delocalization is what makes it an ambident nucleophile.
-
O-Alkylation: The oxygen atom, being the most electronegative, has the highest electron density. It can act as a nucleophile and attack the electrophilic carbon of the alkyl halide in a standard Sₙ2 fashion to form the desired ether.[4]
-
C-Alkylation: The ortho or para carbon, bearing a partial negative charge from resonance, can also act as a nucleophile.[4] This attack forms a new C-C bond and temporarily disrupts the ring's aromaticity, creating a keto-like intermediate (a dienone). A subsequent tautomerization step restores aromaticity to yield the C-alkylated phenol.[13]
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply here?
The HSAB principle provides a theoretical framework for understanding this selectivity. It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[14][15]
-
Phenoxide Nucleophile: The oxygen atom, with its high charge density and electronegativity, is considered a hard nucleophilic center. The carbon atoms of the ring, which are more polarizable, are considered soft nucleophilic centers.
-
Alkyl Halide Electrophile: The sp³-hybridized carbon of a primary alkyl halide is a classic soft acid (electrophile).
Based on a simple application of HSAB, one might expect the soft-soft interaction (C-alkylation) to be favored. However, the reaction outcome is governed by a combination of kinetic and thermodynamic factors, which are heavily influenced by the solvent and counter-ion as discussed previously. In polar aprotic solvents, the hard-hard interaction is kinetically dominant because the unsolvated, highly reactive oxygen anion (a hard base) rapidly attacks the alkyl halide.
| Reagent/Site | HSAB Classification | Rationale |
| Phenoxide Oxygen | Hard Base | High electronegativity, high charge density |
| Phenoxide Ring Carbon | Soft Base | More polarizable, lower charge density |
| Alkyl Halide Carbon (R-CH₂-X) | Soft Acid | Low charge state, polarizable |
| Metal Cation (Na⁺) | Hard Acid | Small, high charge density |
| Metal Cation (K⁺, Cs⁺) | Borderline/Soft Acid | Larger, more polarizable |
Table 1: HSAB Classification of Key Species in Williamson Ether Synthesis.
Experimental Protocols
Protocol 1: General Procedure for Maximizing O-Alkylation of Phenols
This protocol is optimized to favor the formation of the O-alkylated product.
Materials:
-
Phenol derivative (1.0 eq)
-
Primary alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous acetonitrile or DMF (10-20 volumes)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, MTBE)
Procedure:
-
Setup: To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the phenol derivative (1.0 eq) and finely powdered K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF (10-20 volumes, e.g., 10-20 mL per gram of phenol).
-
Reagent Addition: Begin vigorous stirring. Add the primary alkyl halide (1.1 - 1.5 eq) to the suspension at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently to 50-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃, KX). c. Transfer the filtrate to a separatory funnel and dilute with water and an extraction solvent (e.g., ethyl acetate). d. Wash the organic layer sequentially with water (2x) and brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure aryl ether.
References
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
- Ambident Nucleophiles and Regioselectivity.Dalal Institute.
- How to improve the yield of Williamson ether synthesis for aryl ethers.Benchchem.
- Troubleshooting low yield in Williamson ether synthesis of crown ethers.Benchchem.
- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? (2016). Owlstown.
- Common side reactions in the Williamson synthesis of ethers.Benchchem.
- Williamson Ether Synthesis reaction.BYJU'S.
- Williamson ether synthesis.Wikipedia.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- Williamson Ether Synthesis.J&K Scientific LLC.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Phenolates- O-alkylation and C-alkyl
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- HSAB theory.Wikipedia.
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.AdiChemistry.
- Preventing side reactions in the alkylation of phenol to 2-Propylphenol.Benchchem.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. byjus.com [byjus.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. francis-press.com [francis-press.com]
- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 14. HSAB theory - Wikipedia [en.wikipedia.org]
- 15. adichemistry.com [adichemistry.com]
Troubleshooting incomplete debenzylation of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the debenzylation of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging deprotection step. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a successful synthesis of 2-hydroxy-4,5-dimethoxybenzaldehyde.
Troubleshooting Incomplete Debenzylation
This section addresses specific issues that may arise during the debenzylation of this compound, providing insights into their causes and offering practical solutions.
Question 1: My palladium-catalyzed hydrogenolysis of this compound is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer:
Slow or incomplete hydrogenolysis is a frequent challenge in the debenzylation of benzyl ethers. The root causes often lie in catalyst deactivation or suboptimal reaction conditions.[1] Here’s a breakdown of potential issues and how to address them:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by various functional groups and impurities that may be present in your starting material, reagents, or solvent.[1]
-
Common Poisons: Sulfur-containing compounds (e.g., thiols, thioethers) and certain nitrogen heterocycles are notorious for deactivating palladium catalysts.[1][2] Given that the starting material can be synthesized from precursors that might introduce such impurities, careful purification of the this compound is crucial.
-
Troubleshooting Steps:
-
Purify the Starting Material: Recrystallize or perform column chromatography on your starting material to remove potential catalyst poisons.
-
Use High-Purity Reagents: Ensure that your solvents are of high purity and your hydrogen gas is from a reliable source.
-
Consider an Alternative Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C and can be more effective for complex substrates.[1][3]
-
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between suppliers and even between different batches from the same supplier.[1][4] The catalyst's age and storage conditions also play a role.
-
Troubleshooting Steps:
-
Use a Fresh Batch of Catalyst: If you suspect your catalyst has lost activity, try a fresh batch from a reputable supplier.
-
Increase Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), increasing the catalyst loading can sometimes help drive a sluggish reaction to completion.[5] However, this should be a secondary option after addressing potential poisoning.
-
Combination of Catalysts: In some challenging debenzylations, a mixture of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[3]
-
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: While many debenzylations proceed smoothly at atmospheric pressure (using a hydrogen balloon), some substrates require higher pressure to achieve a reasonable reaction rate.
-
Troubleshooting Step: If the reaction is slow at atmospheric pressure, consider using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase the hydrogen pressure to 50 psi or higher.[1]
-
-
Poor Mixing: As a heterogeneous reaction, efficient mixing is critical to ensure good contact between the substrate in solution, the gaseous hydrogen, and the solid catalyst.
-
Troubleshooting Step: Ensure vigorous stirring throughout the reaction.
-
-
Incorrect Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Troubleshooting Step: Protic solvents like methanol and ethanol are generally preferred for palladium-catalyzed hydrogenolysis.[1] They aid in solvating the substrate and facilitate proton transfer steps in the mechanism.
-
-
Question 2: I'm observing side products in my BCl₃-mediated debenzylation. What are they, and how can I prevent their formation?
Answer:
Boron trichloride (BCl₃) is a powerful Lewis acid for cleaving benzyl ethers, but its high reactivity can lead to side reactions, especially with electron-rich aromatic substrates like this compound.
-
Likely Side Product: The most common side product is the result of an intermolecular Friedel-Crafts-type reaction where the benzyl cation, formed upon cleavage of the ether, alkylates another molecule of the starting material or the product on the electron-rich aromatic ring.[6][7]
-
Prevention of Side Products:
-
Use of a Cation Scavenger: The key to suppressing this side reaction is to trap the benzyl cation as it forms. Pentamethylbenzene is an effective "non-Lewis-basic" cation scavenger.[6][7][8] It does not coordinate with BCl₃, thus not diminishing its Lewis acidity, but it readily reacts with the benzyl cation.
-
Optimized Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to control the reactivity of BCl₃ and minimize side reactions.[6][8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the debenzylation of this compound?
A1: The two most common and effective methods are:
-
Catalytic Hydrogenolysis: This involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[10] It is often the cleanest method, yielding toluene as the only byproduct.
-
Lewis Acid Cleavage: This method employs strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) to cleave the benzyl ether bond.[6][11] This is a useful alternative when the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes.[12]
Q2: How do I choose between catalytic hydrogenolysis and Lewis acid cleavage?
A2: The choice depends on the other functional groups present in your molecule.
-
Choose Catalytic Hydrogenolysis if: Your molecule does not contain functional groups that can be reduced under the reaction conditions (e.g., alkenes, alkynes, nitro groups, and some halides).[13] This method is generally preferred for its mildness and clean work-up.
-
Choose Lewis Acid Cleavage if: Your molecule contains reducible functional groups that you wish to preserve.[6] Be mindful that this method is harsher and may not be compatible with acid-sensitive protecting groups.
Q3: Can I use other debenzylation methods?
A3: Yes, several other methods exist, though they are less commonly employed for this specific transformation. These include:
-
Magnesium Iodide (MgI₂): This reagent can be used for the selective debenzylation of aryl benzyl ethers under solvent-free conditions.[14]
-
Visible-Light-Mediated Debenzylation: Newer methods utilize photoredox catalysis for the mild cleavage of benzyl ethers, offering excellent functional group tolerance.[2][12]
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C
This protocol describes a standard procedure for the debenzylation of this compound via catalytic hydrogenolysis.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the this compound in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution under a stream of inert gas.
-
Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for many reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxy-4,5-dimethoxybenzaldehyde, which can be further purified by recrystallization or column chromatography.
dot
Caption: Workflow for Pd/C Catalyzed Debenzylation.
Protocol 2: Lewis Acid-Mediated Debenzylation using BCl₃
This protocol provides a general procedure for the debenzylation of this compound using boron trichloride and a cation scavenger.
Materials:
-
This compound
-
Pentamethylbenzene
-
Boron trichloride (1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound and pentamethylbenzene (3 equivalents) in anhydrous CH₂Cl₂ in an oven-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (2 equivalents) dropwise to the stirred reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[7]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired 2-hydroxy-4,5-dimethoxybenzaldehyde from benzylpentamethylbenzene and other byproducts.[7]
dot
Caption: Troubleshooting Decision Tree for Incomplete Hydrogenolysis.
Data Summary
Table 1: Recommended Conditions for Debenzylation Methods
| Method | Catalyst/Reagent | Catalyst/Reagent Loading | Solvent | Temperature | Key Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C | 5-10 mol% | Methanol, Ethanol | Room Temperature | Susceptible to catalyst poisoning.[1] |
| Pd(OH)₂/C | 5-10 mol% | Methanol, Ethanol | Room Temperature | More resistant to poisoning.[1] | |
| Lewis Acid Cleavage | BCl₃ | 2.0 equivalents | Dichloromethane | -78 °C | Requires a cation scavenger (e.g., pentamethylbenzene) to prevent side reactions.[6][7] |
| BBr₃ | 1.1-2.0 equivalents | Dichloromethane | -78 °C to 0 °C | Generally more reactive than BCl₃.[9][11] |
References
- Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
- PubMed Central. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.).
- ACS Omega. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
- ResearchGate. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
- MDPI. (2022). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin.
- SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- Wiley Online Library. (2001). Palladium on Carbon.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- ResearchGate. (2018). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- ESCAT. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- ResearchGate. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
- PubMed. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.
- Glen Research. (n.d.). Deprotection Guide.
- ResearchGate. (2015). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane.
- Reddit. (2023). Can Pd/C go bad? And also advice on disacharide debenzylation.
- Reddit. (2023). Demethylation over debenzylation conditions?.
- Semantic Scholar. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- DOI. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst.
- Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger.
- PubMed Central. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
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- 3. researchgate.net [researchgate.net]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qualitas1998.net [qualitas1998.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. lzchemical.com [lzchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nacatsoc.org [nacatsoc.org]
- 14. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the purification of 2-Benzyloxy-4,5-dimethoxybenzaldehyde (CAS: 14382-86-6). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting, and validated protocols for achieving high purity of this critical aldehyde building block.[1] The narrative below moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Section 1: Identifying the Challenge - Common Impurities
The purity of this compound is paramount for its successful use in subsequent synthetic steps, particularly in proteomics and pharmaceutical development. The most common synthetic route, a Williamson ether synthesis involving the benzylation of 2-hydroxy-4,5-dimethoxybenzaldehyde, can introduce several process-related impurities. Understanding these potential contaminants is the first step toward designing an effective purification strategy.
| Impurity Name | Potential Source | Impact on Subsequent Reactions |
| 2-hydroxy-4,5-dimethoxybenzaldehyde | Unreacted starting material | Can compete in subsequent reactions, leading to undesired byproducts. |
| Benzyl Bromide / Chloride | Unreacted benzylation agent | Highly reactive electrophile that can interfere with downstream steps. |
| Benzyl Alcohol | Hydrolysis of the benzylation agent | Can act as a nucleophile in side reactions. |
| Dibenzyl Ether | Self-condensation of the benzylation agent | A neutral impurity that can be difficult to separate due to similar polarity. |
| C-Alkylated Isomer | Side reaction (electrophilic attack on the ring) | Structural isomer that may be difficult to separate and can lead to incorrect final products.[2] |
| 2-Benzyloxy-4,5-dimethoxybenzoic Acid | Oxidation of the aldehyde product | Can affect reaction pH and lead to salt formation or undesired reactivity.[3] |
Section 2: Troubleshooting Purification Workflows (Q&A)
This section addresses specific issues you may encounter during purification in a direct question-and-answer format.
Part A: Recrystallization Clinic
Recrystallization is often the most effective method for purifying solids, leveraging differences in solubility between the desired compound and impurities at varying temperatures.
Q1: My product is "oiling out" as a liquid instead of forming solid crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] This is common if the compound is highly impure, which significantly depresses its melting point.
-
Causality: The solute-solvent combination is not ideal, causing the compound to separate as a liquid phase rather than a crystalline solid lattice.
-
Expert Solution:
-
Reheat the flask to dissolve the oil completely.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to increase the total solvent volume.[5] This keeps the compound dissolved for longer as it cools.
-
Ensure a very slow cooling rate. Insulate the flask with paper towels and let it cool to room temperature undisturbed before moving to an ice bath.[5] This allows the solution to reach the proper temperature for crystallization without the concentration being high enough to cause oiling.
-
Q2: Crystal formation is too rapid, and I suspect trapped impurities. How can I slow it down?
A2: Rapid crystallization, often called "crashing out," is undesirable because impurities from the mother liquor can become trapped within the quickly forming crystal lattice, defeating the purpose of purification.[5]
-
Causality: The solution is too supersaturated when crystallization begins.
-
Expert Solution:
-
Reheat the solution to redissolve the solid.
-
Add a small excess of the hot solvent (e.g., 5-10% more) to slightly decrease the saturation level.
-
Allow the flask to cool as slowly as possible. An ideal crystallization should show initial crystal formation over 5-10 minutes and continue over 20-30 minutes.[5]
-
Q3: No crystals have formed even after my solution has cooled in an ice bath. What are my options?
A3: Crystal nucleation can sometimes be kinetically slow, even if the solution is supersaturated.
-
Causality: The energy barrier for the initial formation of a crystal seed has not been overcome.
-
Expert Solution (in order of preference):
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a nucleation site.
-
Seed: Add a tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for further crystal growth.
-
Concentrate: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[5]
-
Q4: The final product is still colored (e.g., yellow or brown). How do I remove color impurities?
A4: Colored impurities are often highly conjugated organic molecules present in small amounts.
-
Causality: These impurities have high extinction coefficients and are visible even at low concentrations. They are often adsorbed onto the surface of the desired crystals.
-
Expert Solution:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution.
-
Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Proceed with the crystallization of the decolorized filtrate as usual. Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.[5]
-
Part B: Column Chromatography Clinic
Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6]
Q1: My spots are co-eluting on the column, leading to poor separation. How do I improve this?
A1: Co-elution means the solvent system is not adequately resolving the components of your mixture.
-
Causality: The relative polarities of the desired product and the impurity are too similar for the chosen eluent to effectively separate them.
-
Expert Solution:
-
Optimize the Eluent: The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35 on a TLC plate.[7] If your product and an impurity are too close, try reducing the polarity of the eluent (e.g., move from 7:3 Hexane:Ethyl Acetate to 8:2 or 9:1). This will increase the interaction of the compounds with the silica gel, exaggerating small polarity differences and improving separation.
-
Use a Gradient: Start with a low-polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent over time to cleanly elute your product, leaving more polar impurities behind on the column.[2]
-
Q2: The product appears to be decomposing on the column. Is silica gel the right choice?
A2: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can catalyze decomposition or side reactions.[8]
-
Expert Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine. This base will neutralize the acidic sites on the silica surface.
-
Switch Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.[8] Run TLC plates of these alternative adsorbents first to check for separation.
-
Q3: I see streaking or "tailing" of my spots on the TLC and column fractions. What causes this?
A3: Tailing indicates an undesirable interaction between your compound and the stationary phase.
-
Causality: This can be caused by applying too much sample to the column/TLC plate, or if the compound is acidic or basic. For aldehydes, it can sometimes indicate slow enolization on the silica surface.
-
Expert Solution:
-
Load Less Material: Ensure you are not overloading the column. A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.[6]
-
Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For example, adding 0.5-1% acetic acid can sharpen spots for acidic compounds, while adding 0.5-1% triethylamine can help with basic compounds. For a neutral aldehyde like this, ensuring the compound is fully dissolved and loaded cleanly is the most critical step.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which purification method should I try first: recrystallization or chromatography?
A1: If the crude material is a solid and you suspect a primary impurity is an unreacted solid starting material with different solubility properties, recrystallization is often the more efficient and scalable first choice. If the crude product is an oil, or if TLC analysis shows multiple spots with close Rf values, column chromatography is the more appropriate initial step.[7]
Q2: What is a good starting solvent system for TLC analysis and column chromatography?
A2: Based on the structure (an aromatic aldehyde with three ether groups), the compound is of intermediate polarity. A good starting point for TLC development is a mixture of a non-polar solvent and a moderately polar solvent. Hexane and Ethyl Acetate is a standard choice. Start with a ratio of 8:2 (Hexane:Ethyl Acetate) and adjust as needed to achieve the target Rf of 0.25-0.35.[7][9]
Q3: How do I confirm the purity of my final product?
A3: Purity should be assessed using multiple methods:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopy (¹H NMR, ¹³C NMR): This is the most definitive method. The NMR spectrum should show clean signals corresponding to the product structure with no significant peaks attributable to impurities.
Q4: What are the essential safety precautions when handling this compound and the solvents?
A4: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] this compound is an irritant, especially to the eyes and skin.[11] Avoid inhaling the dust. The solvents used (e.g., hexanes, ethyl acetate, ethanol) are flammable and should be kept away from ignition sources. Consult the Safety Data Sheet (SDS) for detailed information before starting work.[11][12]
Section 4: Field-Validated Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
This protocol is effective when the main impurities have significantly different polarities from the product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.
-
Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[13]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for at least 30 minutes.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (in the same approximate ratio as the final crystallization mixture) to remove any adhering mother liquor.[13]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
This is the method of choice for complex mixtures or oily crude products.
-
TLC Analysis: Determine the optimal eluent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel (20-50x the weight of your crude product) in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Wet Loading: If soluble in the eluent, carefully add the solution to the top of the silica bed.
-
Dry Loading: If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[7]
-
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 8:2, then 7:3).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Data Summary & Visual Guides
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14382-86-6 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| Appearance | White to off-white solid | Inferred |
| Monoisotopic Mass | 272.10486 Da | [14] |
Visual Guides
Caption: Decision workflow for selecting a purification strategy.
Caption: Step-by-step flash chromatography workflow.
Section 6: References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting (Crystallization). [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]
-
Macsen Labs. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
University of Massachusetts Boston. Isolation and Purification of Organic Compounds Extraction. [Link]
-
Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition).
-
University of Alberta. Column chromatography. [Link]
-
PubChemLite. This compound (C16H16O4). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Column Chromatography of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support resource for the purification of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during column chromatography purification of this key synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound, this compound, won't move off the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What's wrong?
A1: This indicates that your eluent system is not polar enough to move the compound up the silica plate.[1] While a hexane/ethyl acetate system is a standard starting point, the combination of the aldehyde and three ether oxygen atoms in your molecule imparts significant polarity.
Expert Recommendation:
-
Switch to a Stronger Polar Solvent: Replace ethyl acetate with a more polar solvent. A dichloromethane (DCM)/methanol system often provides better elution for highly polar compounds. Start with a high ratio of DCM (e.g., 98:2 DCM:MeOH) and gradually increase the methanol concentration.
-
Check for Acidity Issues: Silica gel is slightly acidic, which can sometimes cause strong binding with oxygen-containing compounds.[2] While less common for ethers and aldehydes than for amines, it's a possibility. You can try neutralizing the silica gel by preparing your eluent with a small amount (0.5-1%) of triethylamine (NEt₃).[3] However, be aware that this makes the eluent significantly more polar.
Q2: I've found a good solvent system using TLC (Rf ≈ 0.3), but on the column, all my spots are eluting together very quickly. Why is there a discrepancy?
A2: This is a common issue that can stem from several factors related to the transition from analytical TLC to preparative column chromatography.
Causality Analysis & Solutions:
-
Overloading the Column: The most frequent cause. If you load too much crude material relative to the amount of silica gel, the stationary phase becomes saturated, and separation cannot occur. A general rule is to use a silica-to-crude-product mass ratio of at least 30:1 to 50:1 for moderately difficult separations.
-
Sample Loading Solvent Effect: If you dissolved your crude sample in a solvent much stronger (more polar) than your mobile phase for loading, that strong solvent will act as the initial eluent, carrying everything with it for a short distance and ruining the initial separation at the top of the column.[4]
-
Solution: Always dissolve your sample in the minimum amount of the mobile phase itself. If your compound is poorly soluble in the mobile phase, use the "dry loading" technique described in the protocol below.[5]
-
-
TLC Overloading: A very concentrated spot on a TLC plate can appear to have a reasonable Rf, but in reality, the spot is "streaking" up the plate. When you run the column, this lack of true separation becomes apparent.[6]
-
Solution: Ensure you are spotting very dilute samples on your TLC plates to get an accurate measure of the Rf value.[2]
-
Q3: My purified fractions contain my desired product, but also a new, more polar impurity that wasn't in my initial crude mixture. What is happening?
A3: This strongly suggests that your compound is degrading on the silica gel column.[7] Aldehydes are susceptible to oxidation, especially when exposed to air and a slightly acidic stationary phase over an extended period. The likely culprit is the formation of the corresponding carboxylic acid, 2-Benzyloxy-4,5-dimethoxybenzoic acid.[5]
Validation & Mitigation Strategy:
-
Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, then leave the plate in the open air for an hour before eluting. If a new, more polar spot appears compared to a freshly spotted plate, your compound is likely unstable on silica. A two-dimensional (2D) TLC can also be used to confirm this.[7]
-
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine. Prepare a slurry of your silica in your starting eluent containing 1-2% triethylamine, pack the column with this slurry, and then run the column with an eluent also containing 0.5-1% triethylamine.[6]
-
Switch the Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase like neutral alumina, which is less acidic than silica gel.[3] You will need to re-optimize your solvent system with TLC plates coated with alumina.
-
Work Quickly: Minimize the time the compound spends on the column. Using flash chromatography with applied pressure to increase the flow rate can help reduce the contact time and limit degradation.[4]
Q4: How do I choose between wet loading and dry loading my sample onto the column?
A4: The choice depends entirely on the solubility of your crude product in the chosen mobile phase.
-
Wet Loading: Use this method when your crude product dissolves easily in a very small volume of the initial eluent (e.g., 95:5 Hexane:EtOAc). This is the faster and more direct method.[4]
-
Dry Loading: This is the mandatory choice if your crude product is not soluble in the initial, non-polar eluent.[5] Dissolving the sample in a strong solvent like DCM or pure ethyl acetate and loading it directly will compromise the separation. Dry loading adsorbs the compound onto a small amount of silica first, ensuring it is introduced to the column in a solid, solvent-free form.
Optimized Purification Protocol
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Part 1: Analytical TLC for Solvent System Optimization
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of 0.25 - 0.35 , as this provides the best separation in column chromatography.[5]
-
Prepare TLC Chamber: Line a beaker or TLC tank with filter paper, add your chosen eluent (see table below for starting points), and cover to allow the atmosphere inside to saturate.[1]
-
Spot the Plate: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent like DCM. Using a capillary spotter, make a small, concentrated spot on the pencil-drawn origin line of a silica gel TLC plate.[2]
-
Develop the Plate: Place the plate in the saturated chamber and allow the solvent front to travel up until it is about 1 cm from the top.[1]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light.[8] Circle the spots lightly with a pencil.
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[2]
-
Optimize: Adjust the solvent ratio until the desired Rf is achieved.
| Solvent System (v/v) | Polarity | Typical Application & Notes |
| 9:1 Hexane:Ethyl Acetate | Low | Good starting point. Likely too non-polar for this compound. |
| 7:3 Hexane:Ethyl Acetate | Medium | Recommended starting system. Likely to give an Rf in the ideal range. |
| 1:1 Hexane:Ethyl Acetate | Medium-High | Use if the compound's Rf is too low in 7:3. |
| 95:5 DCM:Methanol | High | Alternative system for compounds that streak or do not move in EtOAc systems. |
Part 2: Preparative Column Chromatography Workflow
The following diagram outlines the logical workflow for the purification process.
Step-by-Step Methodology
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable).
-
Prepare a slurry of silica gel (230-400 mesh) in your starting, low-polarity eluent determined from TLC.[9]
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it uniformly, ensuring no air bubbles are trapped.[10]
-
Once packed, drain the excess solvent until it is level with the top of the silica bed. Add a 1-2 cm layer of sand to protect the silica surface.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Gently tap the column to settle the powder into a flat, even band.
-
Carefully add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column, opening the stopcock to begin elution. Do not disturb the sand layer.[4]
-
Maintain a constant head of solvent above the silica at all times. Never let the column run dry. [4]
-
Apply gentle pressure (1-4 psi) to the top of the column to increase the flow rate (Flash Chromatography).
-
Begin collecting fractions in test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL per fraction is typical.
-
If your separation is difficult, you may need to gradually increase the polarity of your eluent (gradient elution). For example, move from 7:3 Hexane:EtOAc to 6:4 Hexane:EtOAc. Do this slowly to avoid cracking the silica bed.[7]
-
-
Monitoring and Work-up:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.
-
Combine all fractions that show a single spot corresponding to the Rf of your desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield your purified this compound.
-
References
- ChemistryViews. (2012).
- Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Reddit. (2022).
- Harris, E. B. J. (2014). Response to "What is the best solvent for purifying aldehyde in a column chromatography?".
- MDPI. (2019).
- YouTube. (2020). Thin Layer Chromatography (TLC)
- ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]
- Hawach. (2025).
- Knowledge. (2024).
- Scribd. (n.d.).
- Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Recrystallization of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the purification of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key aldehyde building block in their synthetic workflows.[1] Here, we provide a comprehensive resource based on established chemical principles to help you achieve optimal purity and yield through recrystallization.
Foundational Knowledge: Why Recrystallize?
Recrystallization is a powerful purification technique for solid organic compounds. The underlying principle is based on differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities at a high temperature, but as the solution slowly cools, the solubility of the target compound decreases, causing it to form a crystalline lattice. Ideally, impurities remain dissolved in the surrounding solution (the "mother liquor") and are subsequently removed by filtration.
For a compound like this compound, achieving high purity is critical, as residual contaminants can interfere with downstream reactions, leading to unwanted side products and complicating structural analysis. A successful recrystallization not only enhances chemical purity but also provides the compound in a stable, crystalline form that is easier to handle and store.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14382-86-6 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| Appearance | Solid (often off-white to pale yellow) | Inferred from analogues |
| Melting Point | 93-95 °C | Vendor Data |
| Purity (Typical) | ≥96% | [1] |
Note: Some properties are inferred from structurally similar compounds like 2,4-dimethoxybenzaldehyde and 2,5-dimethoxybenzaldehyde due to limited publicly available data for this specific isomer.[3][4]
The Critical First Step: Solvent Selection
The success of any recrystallization hinges on the choice of solvent. The ideal solvent should exhibit the following characteristics:
-
High solvency at elevated temperatures: The compound should be very soluble in the boiling solvent.
-
Low solvency at low temperatures: The compound should be poorly soluble at or below room temperature to maximize recovery.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the compound's melting point (93-95 °C) to prevent the compound from "oiling out."
For this compound, a molecule of intermediate polarity, a single solvent may not be optimal. A mixed-solvent system often provides the necessary fine-tuning of solubility.
Table 2: Recommended Solvents and Systems for Initial Screening
| Solvent/System | Type | Rationale & Comments |
| Ethanol (95% or Absolute) | Single Solvent | A good starting point for many aromatic compounds.[5] The polarity of ethanol is well-suited to the methoxy and aldehyde functionalities. |
| Isopropanol | Single Solvent | Similar to ethanol but slightly less polar. Can be effective if the compound is too soluble in hot ethanol. |
| Ethanol / Water | Mixed Solvent | A powerful system where ethanol acts as the "good" solvent and water as the "anti-solvent." Allows for precise control over solubility.[6] |
| Ethyl Acetate / Hexanes | Mixed Solvent | Excellent for compounds of intermediate polarity. Ethyl acetate dissolves the compound, and hexanes are added to induce crystallization.[5] |
| Acetone / Hexanes | Mixed Solvent | Similar to the ethyl acetate system, offering another option for optimization.[5] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure using an ethanol/water mixed-solvent system, which is often successful for compounds of this type.[6]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Two Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel, filter flask, and filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot ethanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved even after cooling.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are just below the saturation point at the boiling temperature.
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling (or "crashing out") traps impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio used for crystallization). Causality: Washing with a cold solvent removes any residual mother liquor containing impurities without dissolving a significant amount of the product crystals.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the funnel, followed by placing them in a desiccator under vacuum.
Troubleshooting Guide: Common Issues & Solutions (Q&A)
Question 1: My compound isn't dissolving, even in a large amount of hot solvent.
-
Possible Cause: You may have chosen an inappropriate solvent in which your compound is largely insoluble even when hot. Alternatively, the undissolved solid could be an insoluble impurity.
-
Solution:
-
Verify Solvent Choice: Re-evaluate your solvent selection based on the polarity of this compound.
-
Hot Filtration: If you suspect insoluble impurities, add a slight excess of hot solvent to ensure all your target compound has dissolved, then quickly filter the hot solution through a pre-warmed funnel to remove the solid impurities. Proceed to cool the filtrate as usual.
-
Question 2: The solution cooled, but no crystals have formed.
-
Possible Cause A (Supersaturation): The solution is supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility limit, but there are no nucleation sites for crystal growth to begin.
-
Solution A:
-
Scratch: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.
-
-
Possible Cause B (Too Much Solvent): You may have used too much solvent during the dissolution step.
-
Solution B: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, attempt the cooling process again.
Question 3: My compound "oiled out" instead of forming crystals.
-
Possible Cause: This common problem occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution is cooled below the compound's melting point. This is more likely if the boiling point of the solvent is higher than the melting point of the solute (not the case here with ethanol) or if the compound is highly impure, causing significant melting point depression.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (e.g., ethanol) to decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help. The goal is to keep the solution temperature above the compound's melting point until crystallization begins.
-
Question 4: My final yield is very low.
-
Possible Cause:
-
Too much solvent was used initially.
-
The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used.
-
The cooling period was too short, or the solution was not chilled in an ice bath.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution: Review each step of the protocol. If you have retained the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling, although this crop will likely be less pure than the first.
Frequently Asked Questions (FAQs)
-
Q: What is the difference between crystallization and precipitation?
-
A: Crystallization is a slow, selective process where molecules arrange themselves into a highly ordered crystal lattice, which tends to exclude impurities. Precipitation is a rapid formation of an amorphous solid that "crashes out" of solution, often trapping impurities. The goal of this procedure is always crystallization.
-
-
Q: How do I know if my recrystallized product is pure?
-
A: The most common way is to measure the melting point. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value. An impure compound will typically melt over a broader range and at a lower temperature. Techniques like NMR or chromatography can also confirm purity.
-
-
Q: Can I use a rotary evaporator to speed up cooling?
-
A: This is not recommended for the crystallization step itself. A rotary evaporator removes solvent rapidly, which will cause precipitation, not crystallization. It should only be used to recover the crude solid if a recrystallization attempt fails or to concentrate the mother liquor for a potential second crop.
-
Visualization of the Troubleshooting Workflow
The following diagram outlines the decision-making process when troubleshooting common recrystallization issues.
Caption: Troubleshooting flowchart for recrystallization.
References
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
- Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde.
- The Good Scents Company. (n.d.). 2,5-dimethoxybenzaldehyde.
- PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde.
- ResearchGate. (2016). 3,4-Dimethoxybenzaldehyde.
Sources
Technical Support Center: Synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in chemical principles and practical, field-proven experience.
Introduction to the Synthesis
The preparation of this compound is most commonly achieved via the Williamson ether synthesis. This reliable SN2 reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-4,5-dimethoxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzylating agent like benzyl chloride or benzyl bromide.[1] While the reaction is robust, impurities can arise from incomplete reaction, side reactions, or the starting materials themselves. This guide will help you identify and resolve these issues.
Core Reaction Pathway
The primary transformation follows the SN2 mechanism, which is highly effective with primary halides like benzyl chloride.[2][3]
Caption: Logic for troubleshooting an incomplete reaction.
Q2: I have a new, non-polar spot on my TLC (higher Rf than the product). What is it?
Answer: A common non-polar impurity is dibenzyl ether .
Causality: Dibenzyl ether forms when the benzylating agent effectively reacts with itself or its hydrolysis product. This can happen in two ways:
-
Reaction with Benzyl Alcohol: If moisture is present, benzyl chloride can hydrolyze to benzyl alcohol. [4]This alcohol can then be deprotonated by the base and react with another molecule of benzyl chloride.
-
Self-Condensation: Under certain conditions, benzyl halides can undergo self-condensation.
Another possibility, though less common, is the formation of toluene if a reduction source is inadvertently present.
Detection and Removal:
-
TLC Analysis: Dibenzyl ether is significantly less polar than the desired product due to the absence of the aldehyde group. It will have a high Rf value.
-
Purification: Column chromatography is highly effective for removing this impurity. Due to the large polarity difference, it will elute quickly from the column with a low-polarity eluent (e.g., hexane/ethyl acetate mixtures). [5]Recrystallization can also be effective if the impurity is present in small amounts.
Q3: After workup, my crude product is an oil that won't crystallize, and the NMR shows broad signals. What happened?
Answer: This often points to the presence of residual salts or polymeric tars .
Causality:
-
Inorganic Salts: Insufficient washing during the aqueous workup can leave behind inorganic salts (e.g., KCl, K₂CO₃). These salts can interfere with crystallization and broaden NMR signals.
-
Polymeric Tars: Heating the reaction at excessively high temperatures (e.g., >100-120°C) or for prolonged periods can lead to polymerization or decomposition, especially of the aldehyde functional group. [6]Benzyl chloride itself can also polymerize in the presence of certain metals. [4] Resolution:
-
Re-dissolve and Wash: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it thoroughly with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while washing away more soluble impurities.
-
Column Chromatography: If the above fails, column chromatography is the definitive method for removing both salts and tars. [5]
Data Summary & Analytical Protocols
Table 1: Typical TLC Profiles
| Compound | Typical Rf Value* | TLC Visualization |
| This compound (Product) | 0.35 - 0.45 | UV Active (254 nm) |
| 2-Hydroxy-4,5-dimethoxybenzaldehyde (SM) | 0.20 - 0.30 | UV Active, stains with KMnO₄ |
| Benzyl Alcohol | 0.40 - 0.50 | UV Active, faint stain |
| Dibenzyl Ether | 0.70 - 0.80 | UV Active |
| Phenoxide Salt | ~0.0 | Stays at baseline |
*Note: Rf values are approximate and highly dependent on the exact solvent system (shown here for 3:1 Hexane:Ethyl Acetate) and stationary phase.
Protocol 1: Monitoring Reaction Progress by TLC
-
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube. Dilute it with 100-200 µL of ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, spot the starting material (SM), the co-spot (SM + reaction mixture), and the reaction mixture.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates reaction progression.
Protocol 2: Purification by Column Chromatography
This protocol is a standard method for purifying the crude product. [5]
-
TLC Optimization: First, determine the optimal eluent system using TLC. Aim for a system that gives the desired product an Rf value between 0.25 and 0.35 for good separation. [5]2. Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the elution solvent (wet loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Non-polar impurities like dibenzyl ether will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- Sciencemadness Wiki. (2021). Benzyl chloride. [Link]
- University of Colorado, Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
- Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Scribd. (n.d.).
- Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. [Link]
- Millersville University. (n.d.). The Williamson Ether Synthesis. [Link]
- AA Blocks. (n.d.). 2-Hydroxy-4,5-dimethoxybenzaldehyde. [Link]
- Supporting Information. (n.d.). Synthesis of 2, 5-dihydroxyterephthalaldehyde dioxime (L8) and its complex. [Link]
- Supporting Information. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA. [Link]
- Google Patents. (1972). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.
- Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
- Google Patents. (1974).
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
Sources
How to remove unreacted starting material from 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the purification of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges encountered during the purification of this key chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to streamline your purification workflow.
Introduction: The Purification Challenge
The synthesis of this compound, typically achieved through a Williamson ether synthesis, involves the reaction of 2-Hydroxy-4,5-dimethoxybenzaldehyde with a benzylating agent like benzyl chloride or bromide. While the reaction is generally efficient, the crude product is often contaminated with unreacted starting materials. The structural similarity between the product and the phenolic starting material, along with the physical properties of the benzylating agent, can make purification a non-trivial step. This guide provides a systematic approach to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude product? A1: The primary impurities are typically unreacted starting materials:
-
2-Hydroxy-4,5-dimethoxybenzaldehyde: The phenolic starting material.
-
Benzyl Chloride (or Benzyl Bromide): The alkylating agent.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloride during the reaction or workup.[1][2]
-
2-Benzyloxy-4,5-dimethoxybenzoic Acid: An oxidation product that can form if the aldehyde is exposed to air, especially under basic conditions.
Q2: What is the simplest first step to remove the unreacted 2-Hydroxy-4,5-dimethoxybenzaldehyde? A2: The most effective initial step is a liquid-liquid extraction with a dilute aqueous base. The phenolic proton of 2-Hydroxy-4,5-dimethoxybenzaldehyde is acidic and will be deprotonated by a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), forming a water-soluble phenoxide salt. This salt will partition into the aqueous layer, while your desired product, which lacks an acidic proton, remains in the organic layer.
Q3: When should I choose column chromatography over recrystallization? A3: The choice depends on the nature and number of impurities.
-
Choose Recrystallization when: Your crude product is a solid, and the primary impurity is the starting phenol (which should have been mostly removed by a base wash). If a solvent system can be found where the product has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor, recrystallization is a highly effective and scalable method.[3]
-
Choose Column Chromatography when: The product is an oil, or when multiple impurities of similar polarity are present, as indicated by Thin Layer Chromatography (TLC).[4][5] Chromatography is excellent for separating compounds with subtle differences in polarity but is generally more time-consuming and uses more solvent than recrystallization.[6]
Q4: My product is an oil and won't crystallize. What should I do? A4: "Oiling out" is a common problem in recrystallization, often caused by residual impurities or a highly concentrated solution.[3] First, ensure the purity is high enough for crystallization by running a column. If the product is pure but still oily, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a "seed crystal" of the pure compound if available. You can also try different solvent systems; sometimes a mixture of a "good" solvent and a "poor" solvent (anti-solvent) can promote crystallization.[6]
Q5: How can I effectively remove residual benzyl chloride? A5: Benzyl chloride is a relatively volatile liquid (boiling point ~179 °C) compared to the high-boiling point solid product.[7][8] It can often be removed by evaporation under high vacuum. For trace amounts, it will be separated during column chromatography (as it is much less polar than the product) or remain in the mother liquor during recrystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| TLC shows a baseline spot that stains with KMnO₄. | This is likely the water-soluble potassium salt of the unreacted phenol, which is highly polar. | This is expected if you have performed a basic workup. Ensure you are spotting the organic layer on the TLC plate. If the spot is in the organic layer, the base wash was incomplete. |
| TLC of the organic layer shows a spot with a lower Rf than the product. | This is the unreacted 2-Hydroxy-4,5-dimethoxybenzaldehyde, which is more polar than the product due to its hydroxyl group. | Perform a liquid-liquid extraction of your organic solution with 1M NaOH or 5% Na₂CO₃ solution. Wash 2-3 times, monitoring the removal of the spot by TLC. |
| TLC shows a spot with a higher Rf than the product. | This is likely unreacted benzyl chloride, which is significantly less polar than the aromatic aldehyde product. | Benzyl chloride can be removed under high vacuum or will elute first during column chromatography with a low-polarity solvent system (e.g., hexane/ethyl acetate).[1][9] |
| Column chromatography results in poor separation ("streaking" or co-elution). | The solvent system is not optimized, or the column was overloaded. Aldehydes can sometimes interact poorly with silica gel.[4] | Find an optimal solvent system using TLC that gives your product an Rf of 0.25-0.35.[10] If streaking occurs, try deactivating the silica gel slightly by adding 1% triethylamine to your eluent. Ensure you are not loading too much crude material onto the column. |
| The final product has a yellowish tint. | This may indicate trace impurities or slight decomposition. | If the product is otherwise pure by NMR and melting point, you can try treating a solution of the product with a small amount of activated charcoal before a final recrystallization or filtration through a small plug of silica gel. |
Data Summary: Key Compounds
| Compound | Structure | M.W. ( g/mol ) | Physical State | Polarity |
| This compound (Product) | 272.30[11] | Solid[11] | Moderately Polar | |
| 2-Hydroxy-4,5-dimethoxybenzaldehyde (Starting Material) | 182.17[12] | Solid | More Polar (Acidic) | |
| Benzyl Chloride (Starting Material) | 126.58[7] | Liquid[7] | Low Polarity |
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Purification via Aqueous Base Extraction & Recrystallization
This method is ideal when the primary impurity is the unreacted phenolic starting material and the crude product is a solid.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) solution, shake vigorously for 30-60 seconds, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the base wash one or two more times. Monitor the effectiveness by spotting a sample of the organic layer on a TLC plate to ensure the phenolic starting material spot has disappeared.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude solid.
-
Recrystallization:
-
Select an appropriate solvent (isopropanol or ethanol/water mixtures are good starting points).
-
In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
If using a mixed solvent system, dissolve in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This is the preferred method for oily products or when multiple impurities are present.
-
TLC Analysis: First, determine the optimal eluent (mobile phase) using TLC. Test various mixtures of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The ideal system will show good separation between all spots and give the desired product a Retention Factor (Rf) of approximately 0.25-0.35.[10] A common starting point is 20% Ethyl Acetate in Hexane (1:4 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase. Unreacted benzyl chloride will elute first.
-
Gradually increase the polarity of the eluent (gradient elution) as recommended by your initial TLC analysis (e.g., from 5% to 20% ethyl acetate in hexane).
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
References
- Chemicalbook. (2023). Benzyl chloride:Physical Properties and Chemical Properties.
- Oreate AI. (2026). Understanding Benzyl Chloride: Properties, Safety, and Applications.
- Sciencemadness Wiki. (2021). Benzyl chloride.
- Sigma-Aldrich. (n.d.). Benzyl chloride for synthesis.
- Wikipedia. (n.d.). Benzyl chloride.
- Biosynth. (n.d.). 2-Hydroxy-4,5-dimethoxybenzaldehyde.
- ChemicalBook. (n.d.). 2-Hydroxy-4,5-diMethoxybenzaldehyde.
- PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzaldehyde.
- ResearchGate. (2015). Is it possible to purify aldehyde by column?.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4,5-dimethoxybenzaldehyde.
- cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ECHEMI. (n.d.). 2-hydroxy-4,5-dimethoxybenzaldehyde.
- Knowledge. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.
- ChemicalBook. (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
- National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture?.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.
- CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzaldehyde 99%.
- Patsnap. (n.d.). Preparation method of 2,5-dihydroxybenzaldehyde.
- BenchChem. (2025). Technical Support Center: Recrystallization of 2,6-Dimethoxybenzaldehyde.
- PubChemLite. (n.d.). This compound (C16H16O4).
- Google Patents. (n.d.). Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
- University of Michigan. (n.d.). Preparation of 2-alkoxy-5-methoxybenzaldehydes and 2-ethoxy-5-alkoxybenzaldehydes.
- PubChem. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde.
- Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde.
- Google Patents. (n.d.). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- Google Patents. (n.d.). Method for preparing dimethoxy benzaldehyde from veratrole.
Sources
- 1. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding Benzyl Chloride: Properties, Safety, and Applications - Oreate AI Blog [oreateai.com]
- 8. Benzyl chloride for synthesis 100-44-7 [sigmaaldrich.com]
- 9. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scbt.com [scbt.com]
- 12. 2-Hydroxy-4,5-dimethoxybenzaldehyde | C9H10O4 | CID 10986908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in the Deprotection of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the Technical Support Center for troubleshooting catalyst poisoning during the palladium-catalyzed hydrogenolysis (deprotection) of 2-Benzyloxy-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, ensuring successful and efficient synthesis of the target molecule, 2-hydroxy-4,5-dimethoxybenzaldehyde (a key intermediate in various pharmaceutical syntheses).
Introduction: The Critical Nature of Catalyst Integrity
The deprotection of this compound via catalytic hydrogenolysis is a widely employed transformation in organic synthesis. The reaction's success hinges on the activity of the palladium catalyst, typically palladium on carbon (Pd/C). However, the catalyst's performance can be significantly hampered by the presence of even trace amounts of impurities, a phenomenon known as catalyst poisoning.[1][2] This guide provides a comprehensive overview of common catalyst poisons, their mechanisms of action, and robust troubleshooting strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My debenzylation reaction of this compound is sluggish or has completely stalled. What are the likely causes?
A1: A stalled or sluggish reaction is a common issue, often pointing towards catalyst deactivation. The primary culprits are:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by various functional groups and impurities that may be present in your starting material, solvent, or hydrogen gas.[1][3] Common poisons include sulfur and nitrogen-containing compounds.[1][4]
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers. An aged or improperly stored catalyst may exhibit reduced activity.
-
Insufficient Hydrogen: Ensure an adequate and continuous supply of hydrogen at the appropriate pressure. For substrates with multiple reducible groups, hydrogen consumption can be significant.
-
Mass Transfer Limitations: Inefficient stirring or poor solubility of the substrate can limit the contact between the substrate, hydrogen, and the catalyst surface, thereby slowing down the reaction rate.
Q2: What are the most common catalyst poisons I should be aware of in this specific reaction?
A2: For the deprotection of this compound, be particularly vigilant for the following:
-
Sulfur Compounds: Thioethers, thiols, and sulfoxides are potent poisons for palladium catalysts.[1][5] These can originate from starting materials or reagents used in previous synthetic steps. Even trace amounts can lead to irreversible catalyst deactivation by strongly adsorbing to the palladium surface and blocking active sites.[5]
-
Nitrogen-Containing Compounds: Amines, amides, and other nitrogenous functional groups can act as catalyst poisons by coordinating to the palladium center.[4][6] While some nitrogen compounds are used intentionally to control selectivity, unintentional contamination can halt the desired reaction.[6]
-
Halides: Residual halides from previous steps can poison the catalyst.
-
Byproducts from Starting Material Synthesis: The synthesis of this compound itself can introduce impurities. For instance, the Williamson ether synthesis used to prepare this compound may leave residual benzyl bromide or benzyl chloride, which can be detrimental to the catalyst.[7]
Q3: Can the dimethoxy and aldehyde functional groups on my substrate interfere with the reaction?
A3: While the primary reaction is the cleavage of the benzyl ether, the other functional groups can play a role:
-
Aldehyde Group: Under harsh conditions, the aldehyde group could potentially be reduced to an alcohol. However, with a selective catalyst like Pd/C under standard hydrogenolysis conditions, this is generally not a major concern.
-
Dimethoxy Groups: The electron-donating nature of the methoxy groups can influence the reactivity of the aromatic ring but does not directly poison the catalyst.
Q4: How can I test for the presence of catalyst poisons in my starting material?
A4: A small-scale pilot reaction is an excellent diagnostic tool. Run the reaction with a fresh, high-quality catalyst and a small amount of your substrate. If the reaction is sluggish, it strongly suggests the presence of a poison in your starting material or solvent. For a more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal contaminants.
Troubleshooting Guide: A Systematic Approach to Problem Solving
When faced with an incomplete or failed debenzylation, a systematic approach is key to identifying and resolving the issue.
Problem 1: Reaction is Sluggish or Stalled
Symptoms: TLC analysis shows the presence of starting material even after prolonged reaction time. The reaction mixture may appear black, indicating potential catalyst agglomeration.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Run a control reaction with a known clean substrate. | Purify the starting material (see Protocol 1). Use freshly distilled, high-purity solvents. |
| Poor Catalyst Quality | Test a new batch of catalyst from a reputable supplier. | Use a fresh, high-activity catalyst. Consider a higher catalyst loading (e.g., 10-20 mol%). |
| Insufficient Hydrogen | Check for leaks in the hydrogenation apparatus. Monitor the hydrogen balloon/pressure gauge. | Ensure a continuous and adequate supply of hydrogen. For balloon hydrogenation, use a larger balloon or replenish it during the reaction. |
| Mass Transfer Limitations | Observe the stirring efficiency. Check for undissolved starting material. | Increase the stirring rate. Use a solvent system that fully dissolves the substrate. |
Problem 2: Side Product Formation
Symptoms: TLC or LC-MS analysis reveals the presence of unexpected byproducts.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-reduction | Analyze byproducts by NMR and MS to identify their structures. | Use a less active catalyst or milder reaction conditions (lower pressure, lower temperature). The addition of a selective poison like quinoline can sometimes prevent over-reduction. |
| Ring Saturation | Check for the loss of aromaticity in the product by NMR. | This is less common for this substrate under standard conditions but can occur with more aggressive catalysts or conditions. Use a more selective catalyst. |
Experimental Protocols
Protocol 1: Purification of this compound
If catalyst poisoning is suspected, purifying the starting material is a critical first step.
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic solution sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine. This will remove acidic or water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Recrystallization/Chromatography: For higher purity, recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or purify by column chromatography on silica gel.
Protocol 2: Catalyst Regeneration (Thermal Method)
For a severely poisoned catalyst, regeneration can sometimes restore its activity. This should be performed with caution in a well-ventilated fume hood.
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst. Wash it thoroughly with the reaction solvent and then with a low-boiling solvent like methanol or acetone to remove adsorbed organic material.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.
-
Thermal Treatment: Place the dried catalyst in a porcelain crucible and heat it in a furnace under a slow stream of inert gas (e.g., nitrogen or argon) to 500-600 °C for 2-4 hours. This helps to pyrolyze organic poisons.[8]
-
Oxidative Treatment: After cooling under the inert gas, switch to a mixture of air and inert gas (e.g., 5% air in nitrogen) and heat to 300-400 °C for 1-2 hours. This will burn off carbonaceous deposits. CAUTION: This step can be exothermic.
-
Reduction: After cooling to room temperature under an inert atmosphere, the catalyst needs to be reactivated by reduction with hydrogen before use. This can be done in the reaction vessel prior to adding the substrate.
Data Presentation: Impact of Common Poisons
The following table provides illustrative data on the effect of common catalyst poisons on the rate of a typical palladium-catalyzed debenzylation reaction. The actual impact will vary depending on the specific reaction conditions.
| Poison | Concentration (ppm) | Relative Reaction Rate (%) | Potential Source |
| Thiophene (Sulfur) | 10 | < 5 | Reagents, solvents |
| Pyridine (Nitrogen) | 50 | ~ 20 | Impurities, additives |
| Benzyl Chloride | 100 | ~ 40 | Starting material synthesis |
Mandatory Visualizations
Diagram 1: Mechanism of Catalyst Poisoning
Caption: A poison molecule irreversibly binds to an active site, preventing the reactant from adsorbing and reacting.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
Caption: A systematic workflow for troubleshooting incomplete debenzylation reactions.
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
- Hartwig, J. F. (2010).
- Organic Chemistry Portal. (2023). Benzyl Ethers. [Link]
- PubChem. (2024). This compound. [Link]
- Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-323. [Link]
- Sajiki, H., et al. (2006). A new type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison. Tetrahedron, 62(51), 11925-11932. [Link]
- Yu, T. C., & Shaw, H. (1998). Sulfur poisoning of palladium catalysts for methane oxidation. Applied Catalysis B: Environmental, 17(1-2), 17-25.
- U.S. Patent No. 4,152,291. (1979).
- Zhang, Q., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Pictet-Spengler Reaction with 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the Technical Support Center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on reactions involving 2-Benzyloxy-4,5-dimethoxybenzaldehyde. As Senior Application Scientists, we have compiled this resource to address common challenges and provide solutions grounded in mechanistic understanding and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Pictet-Spengler reaction with this compound is showing low to no product formation. What are the primary factors to investigate?
Low or no yield in a Pictet-Spengler reaction is a common issue that can often be resolved by systematically evaluating several key parameters. The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[1][2][3] The efficiency of these steps is highly dependent on the reaction conditions.
Initial Troubleshooting Steps:
-
Catalyst Choice and Loading: The reaction is typically acid-catalyzed.[1][4] The choice and amount of acid are critical.
-
Brønsted Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are common choices.[5] Start with a catalytic amount (10-50 mol%) and consider increasing to stoichiometric amounts if the reaction is sluggish.[6]
-
Lewis Acids: Lewis acids can also be effective.[5]
-
Excess Acid: Be aware that too much acid can lead to side reactions or degradation of your starting materials or product.[6]
-
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Aprotic Solvents: Dichloromethane (DCM), toluene, and acetonitrile have been reported to provide superior yields in some cases compared to protic solvents.[1][6]
-
Protic Solvents: Methanol is a common protic solvent for this reaction.[6]
-
Anhydrous Conditions: Unless using an aqueous aldehyde solution, ensure anhydrous conditions, as water can interfere with imine formation.[6]
-
-
Temperature: The optimal temperature can vary significantly.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.[6]
Q2: I'm observing the formation of multiple side products in my reaction. What are the likely culprits and how can I minimize them?
The appearance of side products is often linked to the reaction conditions being either too harsh or not optimized for your specific substrates.
Potential Side Reactions and Solutions:
-
Oxidation: The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to oxidation, especially at elevated temperatures with prolonged exposure to air.[6]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
-
Aldehyde Self-Condensation: In the presence of strong acids, aldehydes can undergo self-condensation reactions.[6]
-
Solution: Carefully control the acid concentration and consider a dropwise addition of the acid to the reaction mixture.
-
-
N-Acyliminium Ion Formation (if applicable): While sometimes a desired pathway for enhancing reactivity, unintended acylation of the imine can lead to different products.[1][4]
-
Solution: Ensure your starting materials and solvents are free from acylating agents.
-
-
Incomplete Cyclization: A stable imine intermediate that fails to cyclize can be a major byproduct.[6]
-
Solution: This often points to insufficient activation. Consider a stronger acid catalyst or a higher reaction temperature.
-
Q3: How do the substituents on this compound specifically influence the reaction, and what adjustments should I consider?
The electron-donating nature of the benzyloxy and dimethoxy groups on the benzaldehyde ring has a significant impact on the reaction.
Influence of Substituents:
-
Increased Nucleophilicity of the Aromatic Ring: The electron-donating groups on the β-arylethylamine partner (e.g., tryptamine) are crucial for the cyclization step.[7] Similarly, the substituents on your aldehyde can influence the overall electronic environment.
-
Aldehyde Reactivity: The electron-donating groups on this compound can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial imine formation compared to an unsubstituted benzaldehyde.[6]
Recommended Adjustments:
-
Catalyst Optimization: Given the potentially reduced reactivity of the aldehyde, a slightly stronger acid catalyst or a higher catalyst loading might be necessary to facilitate efficient imine and subsequent iminium ion formation.
-
Temperature Control: A moderate increase in temperature may be required to overcome the activation energy for both imine formation and cyclization. However, monitor for potential degradation of the benzyloxy protecting group at higher temperatures.
Optimization Workflow and Data Presentation
To systematically optimize your Pictet-Spengler reaction, we recommend a structured approach. The following workflow and data tables provide a framework for your experiments.
Experimental Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Pictet-Spengler reaction.
Caption: A systematic workflow for troubleshooting and optimizing the Pictet-Spengler reaction.
Table 1: Catalyst and Solvent Screening
This table provides a starting point for screening different catalysts and solvents. The expected outcome is illustrative and will depend on the specific amine partner used.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Expected Outcome |
| 1 | TFA (20) | DCM | 25 | Moderate conversion, potential for incomplete reaction. |
| 2 | TFA (50) | DCM | 25 | Improved conversion, monitor for side products.[6] |
| 3 | TFA (50) | Toluene | 60 | Higher conversion, potential for faster reaction. |
| 4 | HCl (1.1 eq) | Methanol | 40 | Classical conditions, may require longer reaction times. |
| 5 | Sc(OTf)₃ (10) | Acetonitrile | 25 | Lewis acid catalysis, potentially milder conditions. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase catalyst loading, temperature, or reaction time.[6] |
| Poor solubility | Screen alternative solvents. | |
| Degradation of starting material/product | Decrease temperature, use a milder catalyst. | |
| Multiple Spots on TLC | Side reactions | Run under an inert atmosphere, adjust catalyst concentration. |
| Impure starting materials | Purify starting materials before the reaction. | |
| Starting Material Unchanged | Insufficient activation | Use a stronger acid catalyst or higher temperature. |
| Inactive catalyst | Use fresh catalyst. |
Experimental Protocols
General Protocol for the Pictet-Spengler Reaction
This protocol provides a general starting point. Optimization will be necessary for your specific substrates.
Materials:
-
β-arylethylamine (e.g., tryptamine derivative) (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous solvent (e.g., DCM, Toluene)
-
Acid catalyst (e.g., TFA, 10-50 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine in the chosen anhydrous solvent.
-
Add this compound to the solution.
-
With stirring, add the acid catalyst dropwise at room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, consider gentle heating.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification Protocol
Purification of the Pictet-Spengler product is typically achieved by silica gel chromatography.
Recommended Steps:
-
Crude Product Analysis: Analyze the crude product by TLC to determine an appropriate solvent system for column chromatography. A mixture of hexanes and ethyl acetate or DCM and methanol is often a good starting point.
-
Column Preparation: Pack a silica gel column with the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mechanistic Insight
A deeper understanding of the reaction mechanism can aid in troubleshooting.
Caption: The generalized mechanism of the Pictet-Spengler reaction.
The reaction is initiated by the condensation of the amine and aldehyde to form an imine.[2] Protonation of the imine by the acid catalyst generates a highly electrophilic iminium ion.[1][3] This is followed by an intramolecular electrophilic attack from the electron-rich aromatic ring of the β-arylethylamine onto the iminium carbon, leading to the formation of a spirocyclic intermediate.[3][8] Finally, rearomatization through the loss of a proton yields the stable tetrahydroisoquinoline or tetrahydro-β-carboline product.[3]
By understanding these steps, you can better diagnose where your reaction might be failing. For instance, a lack of product with recovery of starting materials suggests a problem with imine or iminium ion formation, pointing towards issues with the catalyst or the presence of water.
References
- BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- BenchChem. (2025). Comparative study of different catalysts for the Pictet-Spengler reaction.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
- ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
- PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- ACS Publications. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multi-step Alkaloid Synthesis.
- PMC. (n.d.). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Over-reduction During Debenzylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize catalytic hydrogenation for the removal of benzyl (Bn) protecting groups. While this is a cornerstone transformation in organic synthesis, it is often plagued by the undesired side reaction of over-reduction, particularly of aromatic rings or other sensitive functional groups.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve high selectivity and yield in your debenzylation reactions.
The Challenge: Hydrogenolysis vs. Hydrogenation
At its core, the problem of over-reduction is a competition between two distinct catalytic pathways on the metal surface (typically Palladium on Carbon, Pd/C):
-
Hydrogenolysis (Desired): The cleavage of a single bond (C-O, C-N) by hydrogen. In debenzylation, this breaks the benzylic C-X bond to release the deprotected molecule and toluene.[3][4]
-
Hydrogenation (Undesired): The addition of hydrogen across a π-bond (e.g., in an aromatic ring, alkene, or alkyne). This leads to saturation and the formation of byproducts that are often difficult to separate.[5][6]
Achieving selectivity means finding conditions that favor the kinetically and thermodynamically accessible hydrogenolysis pathway while suppressing the more forcing conditions that lead to hydrogenation of other parts of the molecule.
Troubleshooting Guide: Common Over-reduction Scenarios
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My primary side product is the complete saturation of an aromatic ring in my molecule. How can I prevent this?
Answer: Aromatic ring saturation is a classic sign of a catalyst system that is too active or reaction conditions that are too harsh.[6] The goal is to moderate the reaction's reducing power without halting the desired debenzylation.
Causality & Recommended Actions:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is the most effective first step. Instead of using pressurized hydrogen gas, CTH employs a hydrogen donor in solution, which delivers hydrogen to the catalyst surface in a more controlled manner. This inherently moderates the reducing environment.
-
Primary Recommendation: Use ammonium formate as the hydrogen donor. It is highly effective, and the byproducts (ammonia, CO2) are volatile and easily removed.[7][8][9] The reaction is typically run at reflux in methanol or ethanol.[8][10]
-
Alternative Donors: Cyclohexene or 1,4-cyclohexadiene can also be used.[8]
-
-
Modify the Catalyst (Catalyst Poisoning): If you must use H₂ gas, intentionally "poisoning" or deactivating the catalyst can dramatically improve selectivity. A poison selectively blocks the most active sites on the palladium surface responsible for aromatic hydrogenation, while leaving sites for hydrogenolysis more accessible.
-
Method: Add a small quantity of a catalyst poison like pyridine or quinoline . A less common but effective alternative is using sulfur-containing compounds like thiophene, though these can sometimes kill the reaction entirely.
-
Starting Point: Begin with a very small amount (e.g., 1-5 mol% relative to the substrate) and titrate upwards as needed. The optimal amount is highly substrate-dependent.
-
-
Lower Hydrogen Pressure: If using a Parr shaker or similar hydrogenation apparatus, reduce the pressure. Many debenzylations proceed smoothly at atmospheric pressure (using a hydrogen balloon) or slightly above (e.g., <50 psi).[1][11] High pressures significantly increase the concentration of hydrogen on the catalyst surface, favoring over-reduction.[6]
-
Optimize the Solvent: Solvent choice can influence catalyst activity and substrate presentation to the catalyst surface.[2][11]
-
Recommendation: Polar, protic solvents like ethanol or methanol are generally the best starting points for debenzylation.[12] Avoid overly nonpolar solvents like hexane unless required for solubility, as they can sometimes lead to different selectivity profiles.
-
Question 2: I am successfully removing the benzyl group, but my reaction is also reducing other functional groups (e.g., alkenes, alkynes, nitro groups). What should I do?
Answer: This is a chemoselectivity challenge. Benzyl group hydrogenolysis is often faster than the reduction of other groups, but this is not always the case. Careful control of reaction conditions is critical.
Causality & Recommended Actions:
-
Prioritize Catalytic Transfer Hydrogenation (CTH): As with aromatic ring reduction, CTH with ammonium formate is often selective for debenzylation in the presence of other reducible groups. It provides a milder, more controlled source of hydrogen.
-
Control the pH: The pH of the reaction medium can have a profound impact on selectivity, especially when dealing with nitrogen-containing compounds or substrates with acid/base-labile groups.[13][14]
-
For N-Debenzylation: Adding a small amount of acid (e.g., acetic acid) can protonate the amine, which often facilitates C-N bond cleavage and can increase selectivity.[12] However, be aware that acidic conditions can also promote leaching of palladium from the support.[13]
-
General Strategy: If your molecule is stable, consider buffering the reaction. The optimal pH will depend on the pKa of your substrate and product.[13][14]
-
-
Consider an Alternative Catalyst: While Pd/C is the workhorse, other catalysts offer different selectivity profiles.
-
Pearlman's Catalyst (Pd(OH)₂/C): This is often more active than Pd/C and can sometimes cleave stubborn benzyl groups under milder conditions, potentially avoiding the need for harsher conditions that would reduce other groups.[12] Some studies have even shown a synergistic effect when combining Pd/C and Pd(OH)₂/C.[15]
-
Raney Nickel (Ra-Ni): This is a less expensive alternative but is generally more reactive and less selective than palladium catalysts. It should be used with caution but can be effective for certain substrates where over-reduction is less of a concern.[16]
-
-
Strict Reaction Monitoring: Follow the reaction closely by TLC, LC-MS, or GC-MS.[1] Stop the reaction immediately once the starting material is consumed to prevent the subsequent reduction of the desired product or other functional groups. Over-reduction is often a sequential process where the debenzylated product is further reduced.[17]
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst and solvent for a standard debenzylation? A: For a routine debenzylation where over-reduction is not anticipated to be a major issue, 10% Pd/C (typically 5-10 mol% loading relative to the substrate) in a polar protic solvent like methanol or ethanol is the standard starting point.[12]
Q: My reaction is very slow or stalls completely. What could be the issue? A: This is often due to catalyst poisoning.[12][18]
-
Nitrogen/Sulfur Heterocycles: If your substrate or product contains nitrogen or sulfur heterocycles, they can strongly coordinate to the palladium surface and inhibit catalysis.[19] In these cases, you may need to increase the catalyst loading significantly or switch to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[12]
-
Poor Quality Catalyst: Ensure your Pd/C is fresh and has been stored properly under an inert atmosphere. Old or improperly handled catalysts can be inactive.[12][18]
Q: Are there non-reductive methods for debenzylation if I cannot avoid over-reduction? A: Yes. If your substrate has multiple functional groups that are intolerant to any form of hydrogenation, several alternatives exist:
-
Lewis Acids: Strong Lewis acids like BCl₃ or BBr₃ can cleave benzyl ethers, but this is a harsh, non-catalytic method.
-
Oxidative Debenzylation: For certain substrates, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, especially under photochemical conditions.[18][20] This provides an excellent orthogonal strategy when reductive methods fail.[18]
-
Birch Reduction (Na/NH₃): This dissolving metal reduction can cleave benzyl ethers but comes with its own set of selectivity challenges, as it can reduce aromatic rings.[1][21] It is generally tolerant of functional groups that are sensitive to catalytic hydrogenation.[1]
Visualizing the Pathways & Workflow
To better understand the process, the following diagrams illustrate the competing reaction pathways and a logical troubleshooting workflow.
Caption: Competing hydrogenolysis and hydrogenation pathways.
Caption: A step-by-step guide to troubleshooting over-reduction.
Optimized Protocol: Selective Debenzylation using CTH
This protocol is a robust starting point for substrates prone to over-reduction.
Objective: To selectively cleave a benzyl ether without reducing other sensitive functionalities.
Materials:
-
Benzyl-protected substrate (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (0.1 g, ~10 wt% of substrate)
-
Anhydrous Ammonium Formate (HCOONH₄) (5.0 mmol, 5 equivalents)[8]
-
Methanol (MeOH), anhydrous (20 mL)[8]
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the benzyl-protected substrate (1.0 mmol) and 10% Pd/C (0.1 g).[8]
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (Nitrogen or Argon) for 5 minutes.
-
Solvent Addition: Add anhydrous methanol (20 mL) to the flask.[8]
-
Reagent Addition: While stirring the suspension, add anhydrous ammonium formate (5.0 mmol) in a single portion.[8]
-
Reaction: Attach a condenser and heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes.[8] Reactions are often complete within 1-2 hours.[8]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.[1][8]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The excess ammonium formate will be removed azeotropically. The resulting crude product can be purified by standard methods such as crystallization or column chromatography.
Safety Note: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Always handle with care and quench the filtered catalyst by keeping it wet with water before disposal.[16]
Data Summary Table
The choice of hydrogen source is the most critical parameter for controlling over-reduction.
| Method | Hydrogen Source | Typical Pressure | Temperature | Selectivity Profile | Key Advantage |
| Standard Hydrogenation | H₂ Gas | Atmospheric - 1000 psi | Room Temp - 70°C | Lower; risk of over-reduction | Fast for simple substrates |
| Catalytic Transfer (CTH) | Ammonium Formate | Atmospheric | Reflux (e.g., MeOH ~65°C) | High; excellent for sensitive substrates | Inherently milder conditions |
| CTH | Cyclohexene | Atmospheric | Reflux (e.g., EtOH ~80°C) | Good to High | Avoids ammonium salts |
| Birch Reduction | Na or Li in NH₃ | Atmospheric | Cryogenic (-78 to -33°C) | Orthogonal; reduces arenes differently | Tolerates many hydrogenation-sensitive groups[1] |
| Oxidative Cleavage | DDQ / Light | Atmospheric | Room Temperature | Orthogonal; non-reductive | Tolerates all reducible functional groups[20] |
References
- A Simple and Convenient Protocol for the Selective Mono Debenzylation of Dibenzylamines using 10% Pd/C and HCOONH4.
- N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. IUPAC. [Link]
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]
- Hydrogenolysis of Ethers. Thieme. [Link]
- Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Form
- Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Academy of Sciences. [Link]
- What is the mechanism of benzyl ether hydrogenolysis? Chemistry Stack Exchange. [Link]
- Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Form
- Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Form
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂.
- Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI. [Link]
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. [Link]
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
- Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Taylor & Francis eBooks. [Link]
- Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions.
- Arom
- Reductions of Arom
- Selectivity in reversed-phase separations: general influence of solvent type and mobile phase pH. PubMed. [Link]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
- Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! YouTube. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
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Technical Support Center: Stability and Handling of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Welcome to the technical support guide for 2-Benzyloxy-4,5-dimethoxybenzaldehyde (CAS 14382-86-6), a key aldehyde building block in proteomics research and organic synthesis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and proper handling of this reagent to ensure the integrity and reproducibility of your experiments.
I. Core Concepts: Understanding Aldehyde Stability
Aromatic aldehydes, including this compound, are highly versatile reagents. However, their aldehyde functional group makes them susceptible to degradation, primarily through oxidation.[2][3] Understanding the mechanisms of degradation is crucial for proper storage and handling.
Key Factors Influencing Stability:
-
Oxygen: Atmospheric oxygen is the primary culprit in the degradation of aldehydes. Benzaldehyde and its derivatives readily undergo autoxidation to form the corresponding carboxylic acids.[4][5][6][7] This process can be initiated by light and catalyzed by transition metal salts.[3]
-
Light: Light, particularly UV radiation, can activate autoxidation reactions in aldehydes.[3] Photochemical reactions can also lead to the formation of various byproducts.[8][9]
-
Temperature: Elevated temperatures can accelerate the rate of oxidation and other degradation reactions.[10][11]
-
Moisture: While not a direct cause of degradation, moisture can facilitate certain reactions and impact the physical state of the compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter with this compound during storage and use.
Question 1: My this compound has changed color (e.g., turned yellow or brown). Is it still usable?
Answer:
A color change is a common indicator of degradation. The appearance of a yellow or brown hue often suggests the formation of oxidized impurities. While minor discoloration might not significantly impact all applications, it is a sign that the purity of the reagent has been compromised.
Underlying Cause: The primary reason for color change is the oxidation of the aldehyde group to a carboxylic acid (2-Benzyloxy-4,5-dimethoxybenzoic acid). This process can be accelerated by exposure to air and light.[3]
Recommended Actions:
-
Assess the Impact on Your Experiment: For highly sensitive applications, such as proteomics research or multi-step organic synthesis, using a discolored reagent is not recommended as it can lead to side reactions and impure products.
-
Purification (for experienced users): If the material is critical and a fresh supply is unavailable, experienced chemists may consider purification by recrystallization. However, this should be done with caution and the purity of the final product must be verified (e.g., by NMR, HPLC).
-
Preventative Measures: To avoid future discoloration, strictly adhere to the recommended storage conditions outlined in the FAQ section.
Question 2: I'm observing unexpected side products in my reaction. Could it be related to the stability of the aldehyde?
Answer:
Absolutely. The presence of impurities in your starting material is a frequent cause of unexpected side reactions.
Underlying Cause: The main impurity is likely the corresponding carboxylic acid formed from oxidation. This acidic impurity can interfere with base-sensitive reactions or act as an unintended nucleophile. Other degradation pathways, though less common, could also introduce unknown reactive species.
Recommended Actions:
-
Verify Reagent Purity: Before use, especially after long-term storage, it is good practice to check the purity of the aldehyde. A simple TLC or a more rigorous analytical technique like ¹H NMR can help identify the presence of the carboxylic acid impurity (characterized by the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal).
-
Purification: If impurities are detected, purification of the aldehyde is necessary.
-
Fresh Reagent: The most reliable solution is to use a fresh, unopened bottle of the reagent.
Question 3: The material has clumped together or appears to have a different consistency. What does this mean?
Answer:
Changes in the physical state of a solid reagent can indicate exposure to moisture or temperature fluctuations.
Underlying Cause:
-
Moisture Absorption: Many organic compounds are hygroscopic to some extent. Absorbed moisture can cause the powder to clump.
-
Sintering: Exposure to temperatures approaching the compound's melting point (even if not fully melting) can cause particles to fuse together, a process known as sintering.
Recommended Actions:
-
Drying: If moisture absorption is suspected, the material can be dried under a high vacuum. However, be cautious with heating as it can accelerate degradation.
-
Proper Storage: Ensure the container is tightly sealed and stored in a desiccator if you are in a high-humidity environment.
III. Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
To maximize the shelf life and maintain the purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C is often recommended for long-term storage.[12] Some suppliers suggest storing below 25°C.[10] | Reduces the rate of chemical degradation.[13] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[12][14] | Prevents oxidation by atmospheric oxygen.[3] |
| Light | Store in an amber or opaque container to protect from light.[2][13] | Prevents light-induced degradation.[3] |
| Container | Keep in a tightly sealed container.[10][15][16][17] | Prevents exposure to air and moisture. |
How should I handle this compound in the lab?
Proper handling is as critical as proper storage.
-
Work in a well-ventilated area , preferably a chemical fume hood.[14][15]
-
Wear appropriate personal protective equipment (PPE) , including gloves and safety glasses.[10][18]
-
Avoid inhalation of dust or vapors. [14]
-
When not in use, keep the container tightly sealed. [10][15][16]
-
Minimize the time the container is open to the atmosphere to reduce exposure to air and moisture.
What is the primary degradation product of this compound?
The primary degradation product is 2-Benzyloxy-4,5-dimethoxybenzoic acid , formed through the oxidation of the aldehyde group.[4][5][6][7]
Can I add an antioxidant to prolong the shelf life?
While the addition of antioxidants like BHT (butylated hydroxytoluene) can help inhibit the oxidation of some aldehydes, it is generally not recommended to add anything to a high-purity reagent unless you are formulating a solution for a specific application.[2][19] Adding stabilizers can introduce impurities that may interfere with your experiments. The best practice is to store the neat compound under the recommended conditions.
IV. Visualizing the Degradation Pathway and Troubleshooting
Degradation Pathway
The primary degradation pathway for this compound is oxidation.
Caption: Primary degradation pathway of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing stability issues.
Caption: A workflow for troubleshooting stability issues.
V. References
-
Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved from
-
Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull. Retrieved from
-
Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. Retrieved from
-
Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET. Pfaltz & Bauer. Retrieved from
-
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Fisher Scientific. Retrieved from
-
ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde(93-02-7). ChemicalBook. Retrieved from
-
Quora. (2021, January 29). Can benzaldehyde be oxidised?. Quora. Retrieved from
-
Apollo Scientific. (n.d.). 2,5-Dimethoxybenzaldehyde. Apollo Scientific. Retrieved from
-
Ataman Kimya. (n.d.). VERATRALDEHYDE. Ataman Kimya. Retrieved from
-
ResearchGate. (2025, August 8). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Retrieved from
-
MedchemExpress.com. (2024, December 18). Safety Data Sheet. MedchemExpress.com. Retrieved from
-
National Toxicology Program (NTP). (n.d.). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program (NTP). Retrieved from
-
Guidechem. (n.d.). VERATRALDEHYDE. Guidechem. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific. Retrieved from
-
Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journals. Retrieved from
-
RSC Publishing. (n.d.). Photolysis of benzaldehyde in solution: the products. RSC Publishing. Retrieved from
-
Pell Wall. (2013, February 7). Aldehydes: identification and storage. Pell Wall Blog - Help & Support. Retrieved from
-
(n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from
-
Wikipedia. (n.d.). Benzaldehyde. Wikipedia. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology. Retrieved from
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- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 9. Photolysis of benzaldehyde in solution: the products - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. 2,5-Dimethoxybenzaldehyde(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with substituted benzaldehydes. Our goal is to provide practical, in-depth troubleshooting advice in a direct question-and-answer format to help you overcome common challenges in your synthetic work. We will delve into the "why" behind experimental phenomena, offering explanations grounded in chemical principles to empower you to make informed decisions at the bench.
Section 1: The Influence of Substituents on Benzaldehyde Reactivity
Before troubleshooting, it's crucial to understand how substituents on the aromatic ring alter the reactivity of the aldehyde functional group. The electrophilicity of the carbonyl carbon is the primary determinant of its reactivity towards nucleophiles.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br, -I) pull electron density away from the carbonyl group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, EWGs generally accelerate the rate of nucleophilic addition reactions.[1][2]
-
Electron-Donating Groups (EDGs) : Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NR₂) push electron density towards the carbonyl group. This reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. As a result, EDGs tend to slow down nucleophilic addition reactions, sometimes requiring more forcing conditions.[1][2]
Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group, thereby reducing its electrophilicity.[1]
Section 2: Troubleshooting Common Problems in Reactions with Substituted Benzaldehydes
This section addresses frequently encountered issues in a question-and-answer format, providing potential causes and actionable solutions.
Subsection 2.1: Low Yield or Incomplete Conversion
Question 1: My Wittig reaction with an electron-rich benzaldehyde (e.g., p-methoxybenzaldehyde) is sluggish and gives a low yield. What's happening and how can I improve it?
Answer:
The methoxy group is an electron-donating group, which reduces the electrophilicity of the carbonyl carbon, making it less reactive towards the phosphorus ylide.[1][2] This is a common issue with EDG-substituted benzaldehydes.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the reduced reactivity. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.
-
Use a More Reactive Ylide: If possible, consider using a more nucleophilic, unstabilized ylide.
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC.
-
Ensure Anhydrous Conditions: The presence of water can protonate the ylide, rendering it unreactive. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
Question 2: My reaction, which should go to completion, seems to stall. What are the first things I should check?
Answer:
A stalled reaction can be due to a number of factors, ranging from reagent purity to catalyst deactivation. A systematic approach is key to identifying the root cause.[4][5]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting a stalled reaction.
-
Reagent Purity: Impurities in your substituted benzaldehyde, other reagents, or solvents can inhibit catalysts or lead to side reactions.[4] Verify the purity of your materials.
-
Catalyst Activity: If your reaction is catalyzed, the catalyst may have deactivated. For example, in cross-coupling reactions, palladium catalysts can be sensitive to air and moisture.[3]
-
Reaction Conditions: Ensure the reaction temperature and concentration are appropriate. Sometimes, a slight increase in temperature can restart a sluggish reaction.[5]
-
Stirring: In heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants.[5]
Subsection 2.2: Unexpected Side Product Formation
Question 3: I'm performing a Suzuki coupling with a bromo-substituted benzaldehyde and I'm seeing a significant amount of the dehalogenated benzaldehyde as a byproduct. Why is this happening and how can I prevent it?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It occurs when the aryl-palladium intermediate reacts with a proton source instead of the desired coupling partner.
Key Factors and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of a proton source | Ensure all reagents and solvents are strictly anhydrous. Use freshly dried materials. | Reduction in hydrodehalogenation.[3] |
| Base is too strong | Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | Minimized protonolysis and reduced dehalogenation.[3] |
| Slow reductive elimination | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired product-forming step. | Increased yield of the cross-coupled product.[3] |
| High reaction temperature | Screen a range of lower temperatures to find an optimal balance between reaction rate and selectivity. | Decreased rate of dehalogenation side reactions.[3] |
Question 4: I'm trying to perform a reaction on a substituted benzaldehyde that lacks alpha-hydrogens, and I'm getting a mixture of an alcohol and a carboxylic acid. What is this reaction?
Answer:
You are likely observing the Cannizzaro reaction.[6] This is a base-induced disproportionation reaction that occurs with aldehydes that do not have any hydrogen atoms on the alpha-carbon. In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding alcohol, and another molecule is oxidized to the carboxylic acid.[6][7]
To avoid the Cannizzaro reaction:
-
Ensure your reaction conditions are not strongly basic if your benzaldehyde lacks alpha-hydrogens.
-
If basic conditions are required for your desired transformation, consider protecting the aldehyde group as an acetal, performing the reaction, and then deprotecting the aldehyde.
Subsection 2.3: Reaction Fails to Initiate
Question 5: I'm trying to perform a Grignard reaction with a nitro-substituted benzaldehyde, but the reaction is not working. What is the issue?
Answer:
Grignard reagents are highly reactive and act as strong bases and nucleophiles. They are incompatible with acidic protons and many electrophilic functional groups. The nitro group (-NO₂) is strongly electron-withdrawing and will react with the Grignard reagent instead of the aldehyde.[2]
Solutions:
-
Protecting Groups: Protect the aldehyde functionality (e.g., as an acetal), perform the desired reaction on the nitro group, and then deprotect the aldehyde.[2]
-
Alternative Reagents: Consider using a less reactive organometallic reagent, such as an organocuprate, which may show greater selectivity for the aldehyde over the nitro group.[2]
-
Change the Order of Steps: If feasible in your synthetic route, consider performing the Grignard reaction before introducing the nitro group.
Section 3: Purification Strategies for Benzaldehyde-Containing Reaction Mixtures
Question 6: My reaction is complete, but I have unreacted benzaldehyde and benzoic acid as impurities. What is the best way to remove them?
Answer:
A common impurity in reactions with benzaldehydes is benzoic acid, formed by the oxidation of the aldehyde by air.[8] Both unreacted benzaldehyde and the benzoic acid byproduct can often be removed with simple aqueous washes.
Purification Workflow:
Caption: General purification workflow for products from benzaldehyde reactions.
Protocol 1: Basic Aqueous Wash to Remove Benzoic Acid [8]
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
-
Shake the funnel, venting frequently. The benzoic acid will be deprotonated to the water-soluble sodium benzoate salt and extracted into the aqueous layer.
-
Separate the layers and discard the aqueous layer.
-
Repeat the wash if necessary.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Protocol 2: Sodium Bisulfite Wash to Remove Unreacted Benzaldehyde [8]
This method is highly selective for aldehydes and should be used if your desired product is not an aldehyde.[8]
-
After the basic wash, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the organic layer in the separatory funnel.
-
Shake vigorously. The benzaldehyde will react with the bisulfite to form a water-soluble adduct.
-
Allow the layers to separate and drain the lower aqueous layer containing the adduct.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer, filter, and concentrate to obtain your product, free of benzaldehyde.
Note: The benzaldehyde can be recovered from the aqueous bisulfite adduct layer by treatment with an acid or base.[8]
Section 4: Analytical and Monitoring Techniques
Question 7: I'm having trouble monitoring my reaction by TLC. Are there other methods? Also, are there any simple qualitative tests for the presence of benzaldehyde?
Answer:
While TLC is a workhorse for reaction monitoring, other techniques can provide more detailed information. For qualitative analysis, several classic chemical tests are still very useful.
Reaction Monitoring Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing information on the disappearance of starting materials and the appearance of products, along with their mass-to-charge ratios.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, especially when coupled with UV or mass spectrometry detectors.[9][10] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection.[9]
Qualitative Tests for Benzaldehyde:
-
Tollens' Test: A positive test (formation of a silver mirror) indicates the presence of an aldehyde.[11]
-
Fehling's Test: While most aldehydes give a positive test (formation of a red precipitate of Cu₂O), benzaldehyde and other aromatic aldehydes typically do not give a positive result under normal conditions. This is because the C-H bond in the aldehyde group is strengthened due to the electron-withdrawing nature of the carbonyl group and its interaction with the benzene ring, making it harder to oxidize by the weaker oxidizing agent in Fehling's solution.[12]
-
Schiff's Test: The addition of an aldehyde to the colorless Schiff's reagent will restore its pink or magenta color, indicating a positive test.[11]
References
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2025). ResearchGate.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing.
- Ir(III)-Catalyzed ortho C-H Alkylations of (Hetero)aromatic Aldehydes Using Alkyl Boron Reagents. (n.d.). ResearchGate.
- Substituted Benzaldehyde: Significance and symbolism. (2025). wisdomlib.org.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). National Institutes of Health.
- QUALITATIVE ANALYSIS OF BENZALDEHYDE. (2022). YouTube.
- METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). repository.up.ac.za.
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health.
- Why does benzaldehyde not respond to Fehling's test? (2016). Chemistry Stack Exchange.
- How to Troubleshoot a Reaction. (n.d.). University of Rochester.
- Method for the purification of benzaldehyde. (n.d.). Google Patents.
- Why is benzaldehyde less reactive than aliphatic aldehyde? (2022). Quora.
- Method for the purification of benzaldehyde. (n.d.). European Patent Office.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
- Write the products formed when benzaldehyde reacts with the following reagent: (i) CH_3CHO in the presence. (2024). Brainly.
- SOME IMPORTANT REACTIONS OF BENZALDEHYDE/XII/EM/U-12. (2022). YouTube.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). pubs.acs.org.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
Sources
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- 5. Troubleshooting [chem.rochester.edu]
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- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Introduction: The Critical Role of Purity in a Versatile Building Block
An In-Depth Comparative Guide to the HPLC Purity Analysis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
This compound (CAS No. 14382-86-6) is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1] Its molecular structure, featuring a protected catechol system and a reactive aldehyde group, makes it a valuable precursor for complex molecular architectures. As with any synthetic intermediate destined for high-value applications, particularly in drug development, its purity is a critical quality attribute. The presence of impurities, even in trace amounts, can significantly impact the yield, impurity profile, and pharmacological activity of the final product.
This guide provides a comprehensive, field-tested perspective on determining the purity of this compound. We will present a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique. Furthermore, we will objectively compare this method with other viable analytical alternatives, offering supporting data and protocols to empower researchers and quality control professionals to make informed decisions.
Part 1: The Gold Standard: A Stability-Indicating RP-HPLC Method
For the comprehensive purity assessment of a moderately polar, non-volatile compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[2] Its high resolving power and sensitivity make it ideal for separating the main component from a wide range of potential process-related impurities and degradation products.
Causality Behind the Method: Why These Parameters?
The method detailed below is not arbitrary; it is a logically constructed protocol designed for specificity and robustness.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention for the aromatic rings and benzyl group of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[3]
-
Mobile Phase: A combination of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is standard for RP-HPLC. The acid (e.g., phosphoric or formic acid) protonates any acidic functional groups (like a potential free phenol impurity), ensuring sharp, symmetrical peak shapes.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is chosen over an isocratic method.[4] This is critical for a "stability-indicating" method. It ensures that highly polar, early-eluting impurities (e.g., 4,5-dimethoxy-2-hydroxybenzaldehyde) and highly non-polar, late-eluting impurities (e.g., dibenzylated by-products) are all captured and resolved within a single analytical run.
-
Detection: A UV detector is employed, as the aromatic rings in the analyte and its likely impurities provide strong chromophores. A wavelength of 254 nm is a common choice for aromatic compounds, offering good sensitivity.[2] A Photodiode Array (PDA) detector is even more powerful, as it can assess peak purity by comparing UV spectra across a single peak.
Experimental Protocol: HPLC Purity Determination
This protocol is designed to be a self-validating system, with system suitability tests built in to ensure the chromatographic system is performing correctly before any sample analysis.[5]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40% to 85% B; 25-30 min: 85% B; 30.1-35 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection. A higher concentration for the sample solution is used to ensure the detection of impurities at the 0.1% level.
3. System Suitability Testing (SST):
Before sample analysis, inject the Standard Solution five times. The system is deemed ready if the following criteria are met, in accordance with USP and ICH guidelines.[5][6]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
4. Data Analysis and Purity Calculation:
The purity is calculated using the area percent method. This method assumes that the response factor of the impurities is the same as the main analyte.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Pillars (ICH Q2(R1))
To prove this method is fit for its intended purpose, it must be validated.[7] The following table summarizes the key validation characteristics and their purpose.
| Validation Parameter | Purpose & Rationale |
| Specificity | Demonstrates that the method can accurately measure the analyte without interference from impurities, degradants, or matrix components. This is often assessed using forced degradation studies (acid, base, peroxide, heat, light). |
| Linearity | Confirms a proportional relationship between the concentration of the analyte and the detector response over a specified range (e.g., 50% to 150% of the target concentration). |
| Accuracy | Shows the closeness of the test results to the true value. Typically determined by spiking a placebo with known amounts of the analyte at different concentration levels. |
| Precision | Measures the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same analyst, same day) and Intermediate Precision (different analyst, different day). |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Crucial for reporting low-level impurities. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate), indicating its reliability for routine use. |
Part 2: A Comparative Analysis of Alternative Techniques
While RP-HPLC is the workhorse for purity analysis, a comprehensive quality assessment may necessitate complementary techniques, especially during process development or impurity investigations.[8]
Technique Comparison
The choice of analytical method is driven by the specific question being asked—is it routine purity, volatile content, or unknown impurity identification?
| Analytical Technique | Principle | Applicability for This Analyte | Advantages | Limitations |
| HPLC-UV (This Guide) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Primary Use: Quantification of non-volatile impurities and assay determination. | High resolution, robust, highly sensitive for UV-active compounds, excellent for routine QC.[2] | May not be suitable for highly volatile impurities; requires reference standards for definitive identification. |
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[2] | Complementary Use: Analysis of volatile impurities (e.g., residual solvents) and volatile raw materials (e.g., benzyl chloride). | Excellent for volatile and semi-volatile compounds; high sensitivity with FID or MS detectors.[2] | Not suitable for non-volatile or thermally labile compounds like the main analyte. |
| HPLC-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the mass-analyzing capability of MS.[2] | Investigational Use: Definitive identification of unknown impurities by providing molecular weight and fragmentation data. | High specificity and sensitivity; provides structural information, crucial for impurity profiling during development.[2] | More complex to operate; potential for matrix effects; not ideal for routine quantification compared to HPLC-UV. |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard of known purity. | Alternative Primary Method: Can determine the absolute purity (assay) without needing a reference standard of the analyte itself. | Provides an absolute purity value; highly specific structural information. | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate results. |
Part 3: Visualization of Workflows and Logic
To ensure clarity and reproducibility, the analytical process and the logic for selecting a method can be visualized.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Analytical Method Selection Logic
Caption: Decision tree for analytical method selection.
Conclusion
The purity of this compound is a cornerstone of quality for its downstream applications. The validated, stability-indicating RP-HPLC method presented in this guide serves as a robust and reliable primary tool for its assessment in a regulated or research environment. It provides the necessary resolution, sensitivity, and precision for routine quality control. However, a truly comprehensive understanding of a material's purity profile is achieved by intelligently deploying complementary techniques like GC-MS for volatile analysis and HPLC-MS for structural elucidation when the need arises. By understanding the principles and applications of each method, scientists can ensure the integrity of their materials and the success of their research and development efforts.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- United States Pharmacopeia. General Chapter <621> Chromatography. (2022).
- Dong, M. W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. (2015).
- European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5. (2014).
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021).
- National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018).
- European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023).
- Element Lab Solutions. Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. (2023).
- Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024).
- Knowledge. How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. (2024).
- MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
- University of Cape Town. METHODS FOR DETERMINING ALDEHYDES IN AIR. (N.D.).
- CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).
- ResearchGate. HPLC chromatograms showing separation of... (N.D.).
- Royal Society of Chemistry. Analytical Methods. (N.D.).
- PubChem. This compound. (N.D.).
- Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde. US6670510B2. (2003).
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A Senior Application Scientist's Guide to the Analysis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde: A Comparative Approach
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous characterization of chemical intermediates is paramount. The purity and identity of these building blocks directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical methodologies for 2-Benzyloxy-4,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also providing a comparative perspective with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Significance of Robust Analytical Methods
This compound, with its aldehyde functionality and substituted aromatic ring, is a versatile precursor. Its purity is critical, as even trace impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances in the final drug product. Therefore, a comprehensive analytical strategy is not just a quality control measure; it is an integral part of a robust and reliable drug development process.
Understanding the Analyte: Chemical Properties and Synthesis
This compound is a solid with the chemical formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol .[1] A common and efficient route for its synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, 2-hydroxy-4,5-dimethoxybenzaldehyde (a derivative of vanillin), followed by nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[2][3][4][5]
Understanding this synthetic pathway is crucial for predicting potential impurities. These can include unreacted starting materials, by-products of the reaction, and degradation products.
Predicted Process-Related Impurities:
| Impurity | Origin |
| 2-hydroxy-4,5-dimethoxybenzaldehyde | Unreacted starting material |
| Benzyl bromide/chloride | Unreacted starting material |
| Benzyl alcohol | Hydrolysis of benzyl halide |
| Dibenzyl ether | Self-condensation of benzyl halide |
| 2-Benzyloxy-4,5-dimethoxybenzoic acid | Oxidation of the aldehyde |
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with the definitive identification capabilities of mass spectrometry (MS) makes it an ideal choice for the purity assessment of this compound.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Parameters (Proposed):
| Parameter | Condition |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Data Interpretation: Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 272. The fragmentation pattern will likely be dominated by cleavage of the benzylic ether bond, leading to characteristic fragment ions.
Predicted Major Fragment Ions:
| m/z | Proposed Fragment Ion | Structure |
| 272 | [C₁₆H₁₆O₄]⁺ (Molecular Ion) | The intact molecule |
| 181 | [C₉H₉O₄]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzyl cation (often the base peak) |
| 151 | [C₈H₇O₃]⁺ | Cleavage with rearrangement |
The presence of the tropylium ion at m/z 91 is a strong indicator of a benzyl moiety. The ion at m/z 181 would correspond to the dimethoxybenzaldehyde portion of the molecule after the loss of the benzyl group.
Workflow for GC-MS Analysis
Sources
Comparing reactivity of 2-Benzyloxy-4,5-dimethoxybenzaldehyde with other benzaldehydes
A Comparative Guide to the Reactivity of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
This guide presents an in-depth, objective comparison of the chemical reactivity of this compound against other substituted benzaldehydes. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay of electronic and steric factors that govern the synthetic utility of this important building block. Through a combination of theoretical principles and detailed experimental protocols, we aim to provide a comprehensive resource for predicting and optimizing reaction outcomes.
The Foundations of Benzaldehyde Reactivity: A Tale of Two Effects
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally controlled by the electrophilicity of the carbonyl carbon. Any substituent on the aromatic ring will modulate this electrophilicity through a combination of electronic and steric effects, thereby dictating the aldehyde's susceptibility to nucleophilic attack.[1][2]
-
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
EDGs (e.g., alkoxy, alkyl, amino groups) increase the electron density of the aromatic ring through resonance (+R effect) and/or induction (+I effect). This increased electron density extends to the carbonyl carbon, reducing its partial positive charge and thus decreasing its reactivity towards nucleophiles.[3][4]
-
EWGs (e.g., nitro, cyano, halo groups) pull electron density away from the ring (-R and/or -I effects), making the carbonyl carbon more electron-deficient and significantly more reactive towards nucleophiles.[1][2]
-
-
Steric Effects: The sheer physical bulk of a substituent, particularly at the ortho position (adjacent to the aldehyde), can dramatically influence reactivity.[5] Large ortho groups can physically impede the trajectory of an incoming nucleophile, increasing the activation energy of the reaction and slowing it down, a phenomenon known as steric hindrance.[5][6]
Aromatic aldehydes are generally less reactive in nucleophilic additions than aliphatic aldehydes because the phenyl ring acts as a resonance-donating group, which reduces the electrophilicity of the carbonyl carbon.[7]
Caption: General workflow for comparing benzaldehyde reactivity.
Comparative Data: Knoevenagel Condensation
The following table summarizes the expected and observed outcomes when different benzaldehydes are subjected to identical Knoevenagel condensation conditions.
| Aldehyde | Substituent Effects | Expected Reactivity | Typical Yield (2h reflux) |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) at para-position. | Very High | >95% |
| Benzaldehyde | Unsubstituted (Baseline). | Moderate | ~85-90% |
| 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) at para-position. | Low | ~60-70% |
| This compound | Three strong EDGs. Bulky ortho-substituent. | Very Low | <20% (or trace) |
Experimental Protocol: Knoevenagel Condensation
-
Setup: To four separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add one of the following aldehydes (10 mmol):
-
Flask A: 4-Nitrobenzaldehyde (1.51 g)
-
Flask B: Benzaldehyde (1.06 g, 1.01 mL)
-
Flask C: 4-Methoxybenzaldehyde (1.36 g)
-
Flask D: this compound (2.72 g)
-
-
Reagents: To each flask, add malononitrile (0.66 g, 10 mmol) and ethanol (20 mL).
-
Catalysis: Add piperidine (0.085 g, 0.1 mL, 1 mmol) to each flask and stir for 2 minutes at room temperature.
-
Reaction: Heat the mixtures to reflux (~78°C) and maintain for 2 hours. Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC) every 30 minutes.
-
Work-up: After 2 hours, cool the flasks to room temperature and then place them in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by suction filtration, wash the filter cake with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Analysis: Determine the mass of the dried product to calculate the yield. Confirm identity and purity via ¹H NMR spectroscopy.
The significantly lower yield for this compound directly demonstrates the powerful deactivating effect of its combined electronic and steric properties.
The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphonium ylides. [8][9]The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. [9]Consequently, its rate is also highly dependent on the aldehyde's electrophilicity and steric environment. [1][10] Comparative Data: Wittig Reaction
| Aldehyde | Substituent Effects | Expected Reactivity | Typical Yield (20 min stirring at RT) |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) at para-position. | Very High | >90% |
| Benzaldehyde | Unsubstituted (Baseline). | Moderate | ~75-85% |
| 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) at para-position. | Low | ~50-60% |
| This compound | Three strong EDGs. Bulky ortho-substituent. | Very Low | <15% (or trace) |
Experimental Protocol: Wittig Reaction
-
Setup: To four separate 25 mL Erlenmeyer flasks equipped with magnetic stir bars, add one of the specified aldehydes (3 mmol) from the Knoevenagel experiment.
-
Reagents: To each flask, add benzyltriphenylphosphonium chloride (1.17 g, 3 mmol).
-
Reaction: Add 5 mL of 10 M sodium hydroxide solution to each flask.
-
Stirring: Stir the mixtures vigorously at room temperature for 20 minutes. A precipitate of the alkene product and triphenylphosphine oxide will form.
-
Work-up: Filter the crude product mixture through a Büchner funnel, washing with water (10 mL) followed by cold 95% ethanol (10 mL) to remove unreacted starting materials and byproducts.
-
Isolation & Analysis: Allow the product to air dry on the filter paper. Record the crude mass and analyze the product by TLC and ¹H NMR to determine the yield and isomeric ratio (Z/E) of the resulting stilbene derivative.
The results from the Wittig reaction will further corroborate the low reactivity of this compound, as the nucleophilic ylide struggles to attack the sterically hindered and electron-rich carbonyl center.
Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction
This compound is a vital precursor in the synthesis of isoquinoline alkaloids, a class of compounds with significant biological activity. One of the most elegant methods for constructing the core tetrahydroisoquinoline skeleton is the Pictet-Spengler reaction. [11][12]This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. [11] The initial step, the formation of an iminium ion from the aldehyde and amine, is directly influenced by the aldehyde's reactivity. While the subsequent cyclization is an electrophilic aromatic substitution driven by the nucleophilicity of the aromatic ring, a sluggish initial condensation can hinder the overall efficiency of the process.
The reduced reactivity of this compound means that forcing conditions (e.g., stronger acids, higher temperatures, or longer reaction times) may be required to efficiently drive the Pictet-Spengler reaction to completion compared to reactions using more reactive aldehydes. [12]However, the electron-rich nature of its aromatic ring, thanks to the three alkoxy groups, strongly favors the subsequent intramolecular electrophilic attack required for ring closure, partially compensating for the initial slow step.
Conclusion
The reactivity of this compound is profoundly diminished by the synergistic combination of strong electron-donating effects from its three alkoxy substituents and significant steric hindrance from the ortho-benzyloxy group. Experimental comparisons using benchmark reactions like the Knoevenagel condensation and Wittig reaction provide clear, quantitative evidence of its low susceptibility to nucleophilic attack when compared to unsubstituted, electron-withdrawing, and even less-hindered electron-donating benzaldehydes.
For the synthetic chemist, this understanding is critical. While this reduced reactivity can be a challenge, it can also be exploited for selective transformations. In complex syntheses, such as the Pictet-Spengler reaction, the unique electronic properties of the aromatic ring can be leveraged to facilitate key cyclization steps, even if the initial aldehyde condensation requires more rigorous conditions. This guide provides the foundational knowledge and practical data necessary for the rational design of synthetic routes utilizing this versatile, albeit challenging, chemical intermediate.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
- Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temper
- Reactivity Profile: 4-Chloro-2-hydroxybenzaldehyde in Comparison to Other Substituted Benzaldehydes. BenchChem.
- Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. American Chemical Society. [Link]
- THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN W
- Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane.
- Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temper
- Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- The Wittig Reaction. YouTube. [Link]
- Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes.
- Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- Managing Steric Hindrance in Reactions of 2-[4-(trifluoromethyl)phenyl]benzaldehyde. BenchChem.
- Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
- Bischler–Napieralski reaction. Wikipedia. [Link]
- How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Quora. [Link]
- Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
- Reactivity of the Aldehyde Group in 4-(Hexyloxy)benzaldehyde: An In-depth Technical Guide. BenchChem.
- (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron deficiency of the carbonyl carbon. Allen. [Link]
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
- The Pictet-Spengler Reaction Upd
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
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A Strategic Guide to Orthogonal Protection: Alternatives to Benzyl Ethers for Dihydroxybenzaldehydes
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. For molecules such as dihydroxybenzaldehydes, which are adorned with multiple reactive sites—two nucleophilic hydroxyl groups and an electrophilic aldehyde—a robust protection strategy is not merely beneficial, but essential. The benzyl (Bn) ether has long been a stalwart protector of hydroxyl groups, valued for its general stability. However, its reliance on harsh deprotection methods, primarily catalytic hydrogenolysis, presents significant compatibility issues with common functional groups like alkenes, alkynes, and nitro groups. This guide offers a comparative analysis of viable alternative protecting groups, providing the experimental data and strategic insights necessary for researchers, scientists, and drug development professionals to navigate these synthetic challenges.
The Benzyl Ether: A Double-Edged Sword
The benzyl group is typically introduced via a Williamson ether synthesis, reacting the diol with benzyl bromide or chloride in the presence of a base like potassium carbonate. Its strength lies in its resilience to a wide array of reaction conditions, including acidic and basic media, and many oxidizing and reducing agents.[1][2]
The challenge, however, arises during the deprotection step. The most common method, palladium-catalyzed hydrogenolysis (H₂/Pd-C), is fundamentally incompatible with any reducible moieties within the molecule.[1][3] Alternative cleavage methods, such as using strong Lewis acids like BCl₃ or oxidizing agents, also lack the desired mildness and selectivity for complex, sensitive substrates.[3][4][5] This limitation necessitates the exploration of orthogonal protecting groups—groups that can be removed under distinct, non-interfering conditions.[6][7][8][9][10]
Caption: General workflow for benzyl protection and deprotection.
Superior Alternatives for Orthogonal Synthesis
Moving beyond the benzyl group opens a toolkit of protectors that offer mild and highly selective cleavage pathways, enabling the design of more sophisticated and efficient synthetic routes.
Silyl Ethers: The Fluoride-Labile Workhorse
Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups, are among the most versatile protecting groups for hydroxyls.[11][12] Their popularity stems from their ease of installation and, most importantly, their unique cleavage mechanism using fluoride ion sources.
Key Advantages:
-
Orthogonality: Silyl ethers are completely stable to the hydrogenolysis conditions used to cleave benzyl ethers and are also resistant to many basic and organometallic reagents.[12]
-
Mild Deprotection: Cleavage with reagents like tetra-n-butylammonium fluoride (TBAF) in THF is highly selective and occurs under neutral, aprotic conditions, preserving a wide range of sensitive functional groups.[12][13]
-
Tunable Stability: The steric bulk around the silicon atom dictates stability. For instance, TIPS ethers are more sterically hindered and thus more stable to acid than TBDMS ethers, allowing for selective deprotection if both are present in a molecule.[11][14] Phenolic silyl ethers are also cleaved more rapidly than their alkyl counterparts.[14][15][16]
Caption: Silyl ether (TBDMS) protection and deprotection workflow.
Acetal Ethers: The Acid-Sensitive Switch
Acetal-based protecting groups, such as methoxymethyl (MOM) and 2-methoxyethoxymethyl (MEM), offer an acid-labile alternative.[11][17][18] These groups are stable to basic, nucleophilic, and reductive conditions, making them orthogonal to both silyl and benzyl ethers.
Key Advantages:
-
Orthogonality: Stable to bases, organometallics, and catalytic hydrogenation, allowing for the selective deprotection of benzyl groups in their presence.[19]
-
Differential Cleavage: MEM ethers are generally more stable to acidic conditions than MOM ethers, enabling selective removal when both are present.[17][19] Cleavage is typically achieved with Lewis or Brønsted acids.[17][19]
-
Cyclic Variants for Catechols: For ortho-dihydroxy systems (catechols), a cyclic acetal like an isopropylidene ketal can be efficiently formed, protecting both hydroxyls in a single step. This is a highly atom-economical approach.
Comparative Performance Data
The choice of protecting group is dictated by the specific reaction sequence planned. The following table provides a direct comparison of the key attributes of each group.
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Orthogonality |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | H₂, Pd/C or BCl₃ | Stable to most acids/bases and redox agents. | Cleaved by reduction; stable to F⁻ and mild acid. |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or mild acid (e.g., CSA) | Labile to acid and fluoride; stable to base and H₂. | Cleaved by F⁻; stable to hydrogenolysis. |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | Lewis/Brønsted Acid (e.g., TFA, HCl) | Labile to acid; stable to base, F⁻, and H₂.[20] | Cleaved by acid; stable to hydrogenolysis and F⁻. |
| Isopropylidene | 2,2-DMP, CSA, Acetone | Aqueous Acid (e.g., aq. HCl) | Labile to acid; stable to base, F⁻, and H₂.[21][22] | Protects 1,2-diols; cleaved by acid. |
The Power of Orthogonal Strategy in Action
Consider a synthetic target requiring a Grignard reaction on the aldehyde of a dihydroxybenzaldehyde, while another part of the molecule contains an alkene that must be preserved.
-
Problem: A benzyl protecting group is unsuitable because its removal via hydrogenolysis would also reduce the essential alkene.
-
Solution: An orthogonal strategy is required. The hydroxyl groups of the dihydroxybenzaldehyde can be protected as TBDMS ethers.
-
Execution: The TBDMS-protected intermediate is stable to the strongly basic/nucleophilic Grignard reagent. After the Grignard reaction, the TBDMS groups can be cleanly removed with TBAF, leaving the alkene untouched.
Caption: Orthogonal deprotection of silyl vs. benzyl ethers.
Experimental Protocols
Protocol 1: Regioselective Monobenzylation of 3,4-Dihydroxybenzaldehyde[23][24]
Causality: In 3,4-dihydroxybenzaldehyde, the hydroxyl group at the 4-position is more acidic due to the electron-withdrawing effect of the para-aldehyde. Therefore, under carefully controlled conditions with a slight excess of base, it can be selectively deprotonated and alkylated.
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in dry DMF (5 mL), add sodium bicarbonate (1.5 mmol).
-
Add sodium iodide (0.3 mmol) as a catalyst.
-
Add benzyl bromide or chloride (1.1 mmol) dropwise at room temperature.
-
Stir the mixture at 40°C for 24 hours, monitoring by TLC.
-
Upon completion, cool the mixture and quench by adding 10% aqueous HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions, wash with brine (10 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield primarily 3-hydroxy-4-(benzyloxy)benzaldehyde.
Protocol 2: Protection of 3,4-Dihydroxybenzaldehyde with TBDMS-Cl
Causality: Imidazole acts as a base to deprotonate the phenolic hydroxyls and as a nucleophilic catalyst to activate the TBDMS-Cl, facilitating the silylation reaction under mild conditions.
-
Dissolve 3,4-dihydroxybenzaldehyde (1.0 mmol) in dry DMF (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add imidazole (2.5 mmol).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude 3,4-bis(tert-butyldimethylsilyloxy)benzaldehyde can often be used without further purification. If necessary, purify by column chromatography.
Protocol 3: Deprotection of a TBDMS Ether using TBAF
Causality: The high affinity of fluoride for silicon (Si-F bond energy is very high) is the driving force for the cleavage of the Si-O bond.
-
Dissolve the TBDMS-protected dihydroxybenzaldehyde derivative (1.0 mmol) in anhydrous THF (10 mL).
-
Add a 1.0 M solution of TBAF in THF (2.2 mL, 2.2 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting diol by column chromatography.[13]
Conclusion
While benzyl ethers are a reliable protecting group, their harsh removal conditions limit their application in the synthesis of complex molecules. Silyl ethers and acetal-based groups provide superior, milder, and orthogonal alternatives for the protection of dihydroxybenzaldehydes. The ability to cleave silyl ethers with fluoride or acetals with acid, while leaving benzyl ethers and other sensitive functionalities intact, is a powerful strategic advantage. By understanding the distinct reactivity profiles and applying the appropriate orthogonal protection schemes, researchers can design more elegant, efficient, and successful synthetic routes to their target molecules.
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A Senior Application Scientist's Guide to the Synthesis of Dimethoxybenzaldehydes: A Comparative Yield Analysis
Dimethoxybenzaldehyde isomers are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their utility as key intermediates stems from the versatile reactivity of the aldehyde functional group combined with the directing and activating effects of the two methoxy substituents on the aromatic ring. The specific substitution pattern of these methoxy groups profoundly influences the molecule's electronic properties and steric environment, making the selective synthesis of each isomer a critical consideration for process chemists and drug development professionals.
This guide provides a comparative analysis of various synthetic routes to the most common dimethoxybenzaldehyde isomers. We will delve into the mechanistic rationale behind these transformations, present comparative yield data, and offer detailed experimental protocols for high-performing methods. Our focus is on providing actionable insights that balance yield, scalability, reagent accessibility, and overall process efficiency.
Synthesis of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Veratraldehyde is arguably the most commercially significant isomer, widely used in fragrances and as a precursor for pharmaceuticals like Papaverine and Verapamil.
Comparative Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Advantages & Disadvantages |
| Route 1.1: O-Methylation | Vanillin | Dimethyl sulfate (DMS), Base (e.g., NaOH) | >95% | Advantages: High yield, readily available and inexpensive starting material, simple procedure. Disadvantages: DMS is highly toxic and carcinogenic. |
| Route 1.2: Vilsmeier-Haack Formylation | Veratrole (1,2-Dimethoxybenzene) | POCl₃, DMF | ~82% | Advantages: Good yield, direct formylation.[1] Disadvantages: POCl₃ is corrosive and water-sensitive; requires anhydrous conditions. |
| Route 1.3: Sommelet Reaction | Veratrole (1,2-Dimethoxybenzene) | Paraformaldehyde, HCl, Hexamethylenetetramine | ~85% | Advantages: Good yield, avoids highly toxic reagents like DMS.[2] Disadvantages: Multi-step (chloromethylation followed by Sommelet). |
| Route 1.4: Catalytic Oxidation | Veratryl Alcohol | Au/Pd catalysts, O₂ | ~40% (conversion) | Advantages: Green chemistry approach using O₂ as the oxidant.[3][4] Disadvantages: Lower reported conversion, catalyst cost and preparation. |
In-Depth Analysis & Recommendation
The O-methylation of vanillin (Route 1.1) stands out as the most efficient and industrially preferred method. Vanillin is a bulk chemical derived from lignin, making it an economical starting point. The reaction is a straightforward Williamson ether synthesis where the phenoxide of vanillin, generated by a base, acts as a nucleophile to displace the sulfate group from DMS. Despite the high toxicity of dimethyl sulfate, its efficiency and the high yield of the reaction make it the dominant route, especially on an industrial scale where handling protocols are stringent.
The Vilsmeier-Haack formylation of veratrole (Route 1.2) is a viable alternative. This reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃, which then acts as the electrophile in an electrophilic aromatic substitution.[5][6] The two methoxy groups strongly activate the ring towards this substitution, leading to a good yield.[1]
Synthesis of 2,5-Dimethoxybenzaldehyde
This isomer is a crucial intermediate for the synthesis of various psychedelic phenethylamines, such as 2C-B and 2C-H, making its efficient synthesis a topic of significant interest.
Comparative Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Advantages & Disadvantages |
| Route 2.1: Reimer-Tiemann & Methylation | p-Methoxyphenol | CHCl₃, NaOH; then DMS, K₂CO₃ | ~68% (overall) | Advantages: Inexpensive starting materials.[7] Disadvantages: Moderate yield, use of chloroform, potential for regioisomer byproducts. |
| Route 2.2: Gattermann Formylation | 1,4-Dimethoxybenzene | Zn(CN)₂, HCl, AlCl₃ | ~73% | Advantages: Good yield, direct formylation.[8] Disadvantages: Use of highly toxic zinc cyanide and gaseous HCl. |
| Route 2.3: Vilsmeier-Haack Formylation | 1,4-Dimethoxybenzene | POCl₃, DMF | Not specified, but a common method | Advantages: Milder than Gattermann, avoids cyanides.[9] Disadvantages: Requires anhydrous conditions. |
| Route 2.4: Oxidation | 2,5-Dimethoxytoluene | CrO₃ or KMnO₄ | Not specified, but a known route | Advantages: Direct conversion of a methyl group.[9] Disadvantages: Use of stoichiometric heavy metal oxidants, potential for over-oxidation. |
In-Depth Analysis & Recommendation
For laboratory-scale synthesis, the Gattermann (Route 2.2) and Vilsmeier-Haack (Route 2.3) formylations of readily available 1,4-dimethoxybenzene are the most direct and high-yielding approaches.[8][9] The Gattermann reaction involves the in-situ generation of formyl chloride or a related electrophile, which attacks the highly activated aromatic ring.[10] A 73% yield has been reported for this method.[8] The Vilsmeier-Haack reaction offers a cyanide-free alternative and is often preferred for its operational simplicity, despite requiring careful handling of POCl₃.[9]
The two-step route starting from p-methoxyphenol (Route 2.1) is also effective and uses cheap starting materials. The Reimer-Tiemann reaction introduces the formyl group ortho to the hydroxyl group via a dichlorocarbene intermediate.[11][12] Subsequent methylation of the resulting 2-hydroxy-5-methoxybenzaldehyde gives the desired product. An overall yield of 68% has been achieved using a phase-transfer catalyst to improve the Reimer-Tiemann step.[7]
Synthesis of 2,3-Dimethoxybenzaldehyde
2,3-Dimethoxybenzaldehyde is a key intermediate in the production of certain pharmaceuticals, including the vasodilator Berberine.
Comparative Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Advantages & Disadvantages |
| Route 3.1: Direct Formylation | 1,2-Dimethoxybenzene (Veratrole) | Formaldehyde, MgCl₂, Triethylamine | ~94% | Advantages: Exceptionally high reported yield, direct one-step process.[13] Disadvantages: Requires specific catalytic system. |
| Route 3.2: Multi-step from 2-Bromophenol | 2-Bromophenol | Formylation reagents; then NaOMe, DMC in DMF | ~84% (from intermediate) | Advantages: High-yielding final steps, avoids direct oxidation issues.[14] Disadvantages: Multi-step synthesis with protection/deprotection strategies. |
In-Depth Analysis & Recommendation
The recently reported direct formylation of veratrole using formaldehyde (Route 3.1) is a breakthrough for this isomer, with a reported yield of 94.4%.[13] This method utilizes a magnesium chloride and triethylamine system to facilitate the ortho-formylation, offering a highly efficient and direct pathway that surpasses older, more convoluted methods.
The multi-step synthesis starting from 2-bromophenol (Route 3.2) provides a more classical but still effective approach.[14] This route involves the formylation of 2-bromophenol to give 3-bromo-2-hydroxybenzaldehyde, followed by a one-pot methoxylation of the bromine and methylation of the hydroxyl group. This sequence yields the final product in excellent yield (84.1% for the final steps) and demonstrates a robust strategy for building this specific substitution pattern.[14]
Synthesis of 3,5-Dimethoxybenzaldehyde
This isomer is a valuable building block for synthesizing various complex molecules, including certain natural products and pharmaceutical agents.[15]
Comparative Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Advantages & Disadvantages |
| Route 4.1: Multi-step from Acid | 3,5-Dihydroxybenzoic Acid | DMS, K₂CO₃; then LiAlH₄; then Collins reagent | ~80% (overall) | Advantages: High overall yield, readily available starting material.[16] Disadvantages: Three distinct steps (methylation, reduction, oxidation). |
In-Depth Analysis & Recommendation
The most well-documented high-yield synthesis of 3,5-dimethoxybenzaldehyde proceeds from 3,5-dihydroxybenzoic acid (Route 4.1) .[16] This three-step sequence is logical and effective. First, an exhaustive methylation of both the carboxylic acid and the two phenolic hydroxyls is performed using dimethyl sulfate. The resulting methyl 3,5-dimethoxybenzoate is then reduced to the corresponding benzyl alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Finally, a selective oxidation of the primary alcohol to the aldehyde is accomplished using a chromium-based reagent like the Collins reagent, affording the product in a high overall yield of over 80%.[16] While multi-step, the clarity and efficiency of each transformation make this a reliable route.
Visualizing the Synthetic Pathways
Diagrams of Key Synthetic Transformations
Caption: High-yield synthetic pathways for 2,3- and 3,5-Dimethoxybenzaldehyde isomers.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) from Vanillin (Route 1.1)
This protocol is adapted from standard methylation procedures.
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve vanillin (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents) and cool the mixture to 10-15°C in an ice bath.
-
Methylation: Add dimethyl sulfate (1.1 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50°C for 2 hours, stirring continuously.
-
Work-up: Cool the reaction mixture to room temperature. The product often solidifies or separates as an oil. Extract the mixture three times with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a solvent mixture like ethanol/water to yield pure veratraldehyde as a white crystalline solid.
Protocol 2: Synthesis of 2,5-Dimethoxybenzaldehyde from 1,4-Dimethoxybenzene via Gattermann Reaction (Route 2.2)
This protocol is based on the procedure described by Neuberger (1948). [8]
-
Setup: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a gas inlet tube, place 1,4-dimethoxybenzene (1 equivalent), dry benzene (as solvent), and zinc cyanide (1.3 equivalents).
-
HCl Saturation: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the rapidly stirred mixture until it is saturated.
-
Catalyst Addition: Add finely powdered anhydrous aluminum chloride (1.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to 45°C for 3-5 hours while maintaining a slow stream of HCl gas.
-
Hydrolysis & Work-up: Pour the reaction mixture into 3N HCl and reflux for 30 minutes to hydrolyze the intermediate aldimine salt. After cooling, extract the mixture with ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt, and remove the solvent. The crude product is then purified by vacuum distillation to yield 2,5-dimethoxybenzaldehyde, which crystallizes upon cooling. [8]
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A Senior Application Scientist's Guide to the Ortho-Selective Synthesis of Hydroxybenzaldehydes
Introduction: The Strategic Importance of Ortho-Hydroxybenzaldehydes
Ortho-hydroxybenzaldehydes, commonly known as salicylaldehydes, are cornerstone building blocks in the synthesis of a vast array of high-value molecules. Their unique bifunctional nature, featuring a hydroxyl group and an aldehyde in a 1,2-substitution pattern, makes them indispensable precursors for pharmaceuticals, agrochemicals, sophisticated ligands for catalysis (e.g., Salen ligands), and fine fragrances.[1][2] The primary challenge in their synthesis lies not in the introduction of a formyl group onto a phenol ring, but in precisely controlling the regioselectivity of this transformation. The electrophilic formylation of phenols naturally yields a mixture of ortho and para isomers, with the para product often being the thermodynamically favored one.
This guide provides a comparative analysis of the principal methodologies for achieving ortho-selective formylation. We will dissect the mechanistic underpinnings that govern selectivity, present objective performance data, and provide field-tested experimental protocols. This document is designed for researchers, process chemists, and drug development professionals seeking to make informed decisions when selecting a synthetic route.
Comparative Analysis of Synthetic Methodologies
The choice of a formylation method is a critical decision dictated by the substrate's electronic and steric properties, required scale, and tolerance for specific reaction conditions. We will compare classical named reactions with a modern, highly selective chelation-controlled strategy.
The Reimer-Tiemann Reaction: A Classic Carbene-Based Approach
First reported in 1876, the Reimer-Tiemann reaction is a foundational method for the ortho-formylation of phenols.[1][3] It is distinguished by its use of chloroform in a strong basic medium, proceeding under conditions that do not require stringent anhydrous or acidic environments.[3][4]
Mechanism and Basis of Selectivity: The reaction's key electrophile is dichlorocarbene (:CCl₂), generated in situ from the deprotonation of chloroform by a strong base like sodium hydroxide.[3][5][6] The phenol is also deprotonated to form the more nucleophilic phenoxide ion. The negative charge of the phenoxide delocalizes into the aromatic ring, activating it for electrophilic attack.[3]
The observed ortho-selectivity is attributed to the interaction between the electron-deficient dichlorocarbene and the electron-rich phenoxide ion, which favors attack at the ortho position.[3][4][5] This interaction is often depicted as a loose association or coordination between the sodium cation, the phenoxide oxygen, and the incoming dichlorocarbene at the transition state, guiding the electrophile to the adjacent position.
Advantages:
-
It is one of the few formylation methods that does not require acidic or anhydrous conditions.[3][4][7]
-
Operationally simple for many standard phenol substrates.
Limitations:
-
Yields are often moderate, and achieving high ortho-selectivity can be challenging, with the para-isomer frequently forming as a significant byproduct.[8]
-
The reaction is unsuitable for substrates sensitive to strong bases or high temperatures.[3][4]
-
The use of chloroform, a toxic and environmentally regulated solvent, is a significant drawback.
The Duff Reaction: Formylation via Hexamethylenetetramine (HMTA)
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol/boric acid or acetic acid.[9][10][11] It is a regioselective method that primarily yields the ortho-hydroxyaldehyde.[9][10]
Mechanism and Basis of Selectivity: The reaction proceeds via an electrophilic aromatic substitution.[9] Under acidic conditions, HMTA decomposes to generate an iminium ion electrophile (CH₂=NR₂⁺). This electrophile attacks the electron-rich phenol ring. The ortho-selectivity is believed to arise from hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the incoming electrophile, which pre-organizes the transition state to favor substitution at the adjacent position.[9][12] A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, converts the initial adduct into the final aldehyde product.[10]
Advantages:
-
Employs inexpensive and readily available reagents.[12]
-
Conditions are generally milder compared to some classical alternatives.[9]
Limitations:
-
Yields can be highly variable and are often low to moderate (typically 20-80%).[9]
-
The reaction generally requires heating to temperatures between 85–120°C.[9]
-
The reaction is sensitive to strongly electron-withdrawing groups on the phenol ring.[9]
The Gattermann Reaction: Cyanide-Based Formylation
The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[13][14] An important modification, which improves safety, uses zinc cyanide (Zn(CN)₂) in place of gaseous HCN.[13]
Mechanism and Basis of Selectivity: The reaction proceeds by the in-situ formation of formimidoyl chloride (ClCH=NH), which then acts as the electrophile.[15] The Lewis acid activates this species, which then attacks the aromatic ring. Subsequent hydrolysis of the resulting aldimine intermediate furnishes the aldehyde. Selectivity is governed by the standard principles of electrophilic aromatic substitution, where the hydroxyl group is an ortho-, para-director. Achieving high ortho-selectivity over the para-isomer is not inherent to the mechanism and often requires specific substrate features or reaction engineering.
Advantages:
-
Effective for a range of aromatic and heteroaromatic compounds.
Limitations:
-
The Gattermann-Koch variant, which uses carbon monoxide, is not applicable to phenol substrates.[3][13][16]
-
The primary limitation is the extreme toxicity of the reagents (HCN and metal cyanides), which severely restricts its use in many laboratory and industrial settings.
-
Ortho-selectivity is often poor, with significant formation of the para-isomer.
Magnesium-Mediated Formylation: A Modern, High-Selectivity Approach
A significant advancement in ortho-selective formylation involves the use of magnesium salts to direct the reaction. This method, often called the Casnati–Skattebøl reaction, uses a magnesium phenoxide intermediate and paraformaldehyde as the formyl source.[17][18]
Mechanism and Basis of Selectivity: The key to the exceptional ortho-selectivity of this method is chelation. The phenol is first deprotonated with a magnesium source, such as magnesium chloride and triethylamine, or magnesium methoxide, to form a magnesium phenoxide.[2][19] This intermediate forms a six-membered transition state with an incoming molecule of formaldehyde (from paraformaldehyde). The magnesium atom chelates to both the phenoxide oxygen and the oxygen of the formaldehyde, rigidly positioning the formaldehyde directly over the ortho-position of the aromatic ring for electrophilic attack. This chelation-controlled delivery of the electrophile almost exclusively directs formylation to the ortho position.[20]
Advantages:
-
Excellent to exclusive ortho-selectivity; bis-formylation is generally not observed.[18]
-
High yields are consistently achievable (often 73-97%).[17]
-
Avoids the use of highly toxic reagents like chloroform and cyanides.
Limitations:
-
Requires anhydrous conditions to prevent quenching of the magnesium phenoxide intermediate.[2][18]
-
The reaction can be slower for phenols bearing strong electron-withdrawing groups.[21]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the discussed methodologies, allowing for an at-a-glance comparison to guide your synthetic planning.
| Method | Typical Yield | Ortho:Para Selectivity | Key Reagents | Conditions | Core Advantage | Core Limitation |
| Reimer-Tiemann | 30-60% | Moderate (e.g., 2:1 to 4:1) | CHCl₃, NaOH/KOH | Biphasic, Aqueous Base, Heat[3][4] | No anhydrous/acidic conditions needed[3][4] | Moderate selectivity, use of CHCl₃, strong base[8] |
| Duff Reaction | 20-80% | Good to High | HMTA, Acid (Glycerol/Boric, TFA) | Acidic, Heat (85-120°C)[9] | Inexpensive reagents, operational simplicity[12] | Often low/variable yields, requires heat[9][10] |
| Gattermann | 40-70% | Low to Moderate | HCN/HCl or Zn(CN)₂/HCl, Lewis Acid | Anhydrous, Acidic | Applicable to many aromatics | Extreme toxicity of reagents, poor selectivity[13] |
| Mg-Mediated | 75-95% | Excellent to Exclusive (>98:2) | MgCl₂, Et₃N, Paraformaldehyde | Anhydrous THF, Reflux[17][18] | Superior ortho-selectivity and high yields[17] | Requires strictly anhydrous conditions[18] |
Experimental Protocols: A Practical Guide
The following protocols are adapted from established, peer-reviewed procedures and include insights from our application specialists.
Protocol 1: Reimer-Tiemann Synthesis of Salicylaldehyde
This protocol is a representative procedure for the ortho-formylation of phenol.
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Diethyl Ether
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bisulfite (NaHSO₃)
-
Sodium Carbonate (Na₂CO₃)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve NaOH (40 g) in water (40 mL).
-
Add phenol (25 g) to the flask and heat the mixture to 60-65°C with vigorous stirring.
-
Add chloroform (25 mL) dropwise from the dropping funnel over approximately 30 minutes, maintaining the temperature. The mixture will turn a deep reddish color.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours.
-
Cool the reaction mixture and perform steam distillation to remove unreacted chloroform.
-
Acidify the remaining solution with concentrated HCl to a strongly acidic pH. This will precipitate the crude product.
-
Perform a second steam distillation. Salicylaldehyde is volatile with steam and will co-distill. Collect the cloudy distillate.
-
Extract the distillate with diethyl ether. Wash the ether layer with a saturated sodium bisulfite solution to form the solid bisulfite adduct, separating it from the para-isomer.
-
Filter the solid adduct and wash with ether. Decompose the adduct by warming with a dilute sodium carbonate solution.
-
Separate the liberated salicylaldehyde, dry over anhydrous magnesium sulfate, and purify by distillation.
Scientist's Note: The biphasic nature of this reaction is critical.[3] Vigorous stirring is essential to maximize the interfacial area between the aqueous base and the organic chloroform phase, where the reaction occurs. The use of a phase-transfer catalyst can sometimes improve yields.
Protocol 2: Magnesium-Mediated Synthesis of 3-Bromosalicylaldehyde
This highly selective protocol is adapted from Organic Syntheses.[18]
Materials:
-
2-Bromophenol
-
Anhydrous Magnesium Chloride (MgCl₂, beads)[18]
-
Paraformaldehyde (dried)
-
Triethylamine (Et₃N, distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
1 N Hydrochloric Acid (HCl)
Procedure:
-
Set up a dry, three-necked round-bottomed flask under an argon atmosphere. Equip it with a reflux condenser, magnetic stir bar, and rubber septa.
-
To the flask, add anhydrous MgCl₂ beads (9.52 g, 100 mmol) and dried paraformaldehyde powder (4.50 g, 150 mmol).
-
Add anhydrous THF (250 mL) via syringe.
-
Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the resulting slurry for 10 minutes.
-
Add 2-bromophenol (8.65 g, 50 mmol) via syringe and heat the reaction mixture to reflux.
-
Maintain reflux for 4-6 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the reaction mixture to room temperature and add diethyl ether (100 mL).
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting solid (typically >95% pure 3-bromosalicylaldehyde) can be used directly or further purified by recrystallization.[18]
Scientist's Note: The use of anhydrous MgCl₂ beads is crucial for this reaction's success; powder forms are often less effective.[18] The stoichiometry, with two equivalents of MgCl₂ and Et₃N relative to the phenol, is reported to give the best results.[18] This procedure gives exclusively the ortho-formylated product.[18]
Decision Workflow for Method Selection
Choosing the optimal formylation strategy requires balancing selectivity, yield, substrate compatibility, and operational constraints. The following workflow can guide this decision-making process.
Conclusion and Future Outlook
While classical methods like the Reimer-Tiemann and Duff reactions remain valuable tools in the organic chemist's arsenal, they are often hampered by moderate yields and imperfect regioselectivity. For applications demanding high purity and efficiency, modern chelation-controlled strategies represent a significant leap forward. The magnesium-mediated ortho-formylation stands out as a superior method, consistently delivering high yields of the desired ortho-isomer while avoiding many of the hazardous reagents associated with older techniques.[17][18]
Future research will likely focus on developing catalytic versions of these chelation-controlled reactions to reduce stoichiometric metal waste and on exploring even milder and more environmentally benign formylating agents, continuing the evolution of this fundamentally important transformation.
References
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- Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
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A Researcher's Guide to Catalytic Systems for Condensation Reactions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the condensation reaction is a fundamental tool for forging carbon-carbon bonds, the very backbone of organic molecules. The strategic selection of a catalytic system is paramount, dictating the efficiency, selectivity, and sustainability of these transformations. This guide provides an in-depth, objective comparison of prevalent catalytic systems for condensation reactions, grounded in experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Heart of the Matter: Condensation Reactions and the Role of Catalysis
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water, to form a more complex structure. Classic examples include the Aldol, Claisen-Schmidt, and Knoevenagel condensations, which are instrumental in the synthesis of a vast array of pharmaceuticals, natural products, and materials.
The uncatalyzed condensation reaction is often slow and inefficient. Catalysts accelerate these reactions by providing an alternative, lower-energy reaction pathway. The choice of catalyst influences not only the reaction rate but also the stereoselectivity and chemoselectivity, making it a critical parameter in reaction optimization.
Homogeneous vs. Heterogeneous Catalysis: A Tale of Two Phases
Catalytic systems can be broadly categorized based on their phase relative to the reactants.
-
Homogeneous Catalysis: The catalyst and reactants exist in the same phase (typically liquid).[1][2][3][4] This allows for excellent contact between the catalyst and substrates, often leading to high reaction rates and selectivity under mild conditions.[5] However, the separation of the catalyst from the reaction mixture can be challenging and costly.[5]
-
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[1][2][6] This facilitates easy separation and recycling of the catalyst, aligning with the principles of green chemistry.[7] The reaction occurs at the catalyst's surface, involving adsorption of reactants, surface reaction, and desorption of products.[6]
Caption: Homogeneous vs. Heterogeneous Catalysis Workflow.
A Deep Dive into Catalytic Systems
This section will explore the mechanisms and practical applications of key catalytic systems for condensation reactions.
Base-Catalyzed Condensation: The Workhorse of Synthesis
Traditional base catalysis, often employing hydroxides (NaOH, KOH), is a widely used and effective method for promoting condensation reactions.[8][9]
Mechanism (Aldol Condensation):
The base abstracts an acidic α-proton from a carbonyl compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The resulting alkoxide is protonated to yield a β-hydroxy carbonyl compound (the aldol adduct).[8][9][10][11] Subsequent dehydration, often facilitated by heat, leads to the formation of an α,β-unsaturated carbonyl compound.[8][9][10]
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A Tale of Two Aldehydes: A Comparative Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde in Synthesis
For the modern researcher and drug development professional, the selection of the correct starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. In the realm of substituted benzaldehydes, both 2-benzyloxy-4,5-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde (more commonly known as veratraldehyde) are valuable precursors, particularly in the synthesis of complex heterocyclic scaffolds such as isoquinoline alkaloids. This guide provides an in-depth technical comparison of these two aldehydes, elucidating the subtle yet significant impact of their substitution patterns on reactivity and synthetic utility, supported by experimental data.
At a Glance: Structural and Physicochemical Distinctions
The key difference between these two molecules lies in the substituent at the 2-position of the benzene ring. This compound possesses a bulky benzyloxy group (-OCH₂Ph), while 3,4-dimethoxybenzaldehyde has a simple hydrogen atom at the analogous position. This seemingly minor variation has profound implications for the electronic and steric environment of the molecule, influencing the reactivity of both the aldehyde functional group and the aromatic ring.
| Property | This compound | 3,4-dimethoxybenzaldehyde (Veratraldehyde) |
| Molecular Formula | C₁₆H₁₆O₄ | C₉H₁₀O₃ |
| Molecular Weight | 272.29 g/mol | 166.17 g/mol |
| Appearance | - | Peach coloured crystals[1] |
| Melting Point | - | 40-43 °C[1] |
| Boiling Point | - | 281 °C[1] |
| Key Structural Feature | Bulky, electron-donating benzyloxy group at the 2-position. | Hydrogen atom at the analogous position to the benzyloxy group. |
The Decisive Factors: Electronic and Steric Effects on Reactivity
The synthetic utility of an aromatic aldehyde is largely governed by the interplay of electronic and steric effects imparted by its substituents. These factors influence both the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.
Electronic Landscape
Both molecules are adorned with electron-donating methoxy groups (-OCH₃), which activate the aromatic ring towards electrophilic substitution. The oxygen lone pairs in the methoxy groups donate electron density into the ring through resonance, making the ring more nucleophilic.[2][3]
The benzyloxy group in this compound is also a strongly activating, ortho-, para-directing group due to the oxygen atom's ability to donate electron density via resonance.[4] This enhanced electron density on the aromatic ring can facilitate electrophilic aromatic substitution reactions.
In contrast, the aldehyde group (-CHO) is a deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects.[4]
Electronic directing effects of substituents.
The Steric Factor
The most significant difference in the reactivity of these two aldehydes often comes down to steric hindrance. The bulky benzyloxy group at the ortho position in this compound can physically obstruct the approach of reagents to the adjacent aldehyde carbonyl carbon.[5][6] This steric congestion can lead to lower reaction rates and yields in nucleophilic addition reactions compared to the less hindered veratraldehyde.[7][8]
Application in Isoquinoline Alkaloid Synthesis: A Comparative Case Study
A primary application for both aldehydes is in the synthesis of isoquinoline alkaloids, a class of natural products with a wide range of biological activities. Key reactions in these syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide an excellent platform for comparing the performance of our two subject molecules.
The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[4][9][10][11][12][13][14] The reaction involves an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.
Generalized workflow of the Bischler-Napieralski reaction.
While direct comparative yield data is scarce, the principles of the reaction allow for a reasoned analysis. The electron-donating groups on both aldehydes activate the ring for this cyclization. However, the steric bulk of the ortho-benzyloxy group in the precursor derived from this compound could potentially hinder the intramolecular ring closure, possibly requiring more forcing reaction conditions or leading to lower yields compared to the veratraldehyde-derived amide.
The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines
The Pictet-Spengler reaction is another cornerstone in isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[15][16][17][18]
Experimental Protocol: Pictet-Spengler Reaction with 3,4-dimethoxybenzaldehyde (Veratraldehyde)
This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline derivative using veratraldehyde.
-
Reaction Setup: To a solution of homoveratrylamine (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add 3,4-dimethoxybenzaldehyde (1.1 equivalents).
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
For this compound, the steric hindrance from the ortho-benzyloxy group would be a significant consideration in a Pictet-Spengler reaction. The approach of the bulky β-arylethylamine to the aldehyde carbonyl would be more impeded, potentially requiring longer reaction times or resulting in a lower yield of the corresponding tetrahydroisoquinoline.
Electrophilic Aromatic Substitution: A Nitration Case Study
To further probe the reactivity of the aromatic ring, we can examine electrophilic aromatic substitution reactions, such as nitration.
Experimental Data: Nitration of Substituted Benzaldehydes
| Aldehyde | Nitrating Agent | Conditions | Product | Yield | Reference |
| 3,4-dimethoxybenzaldehyde | Concentrated HNO₃ in glacial acetic acid | Room temperature, 12h | 3,4-dimethoxy-5-nitrobenzaldehyde | 98% | [19] |
| 3-(Benzyloxy)-4-methoxybenzaldehyde | Concentrated HNO₃ | 0 °C to 15 °C, 40 min | 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde | 93% | [20] |
The high yield of nitration for 3,4-dimethoxybenzaldehyde demonstrates the strong activating effect of the two methoxy groups.[19] For the benzyloxy-containing analogue, a similarly high yield was obtained, indicating that the benzyloxy group is also a potent activating group.[20] The directing effects of the substituents play a crucial role in determining the position of nitration. In the case of 3,4-dimethoxybenzaldehyde, the nitro group is directed to the 5-position, which is ortho to one methoxy group and para to the other, and meta to the deactivating aldehyde group. For 3-(benzyloxy)-4-methoxybenzaldehyde, the nitration occurs at the 2-position, ortho to the activating benzyloxy group.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 3,4-dimethoxybenzaldehyde is a strategic one, guided by the specific demands of the synthetic target.
3,4-dimethoxybenzaldehyde (Veratraldehyde) is the workhorse for many syntheses. Its relatively unhindered nature allows for facile reactions at the aldehyde carbonyl, making it a reliable choice for reactions like the Pictet-Spengler condensation. Its symmetrical substitution pattern simplifies the regiochemical outcomes of electrophilic aromatic substitution.
This compound , while potentially more challenging to work with due to the steric bulk of the ortho-benzyloxy group, offers unique synthetic possibilities. This group can act as a protecting group for a hydroxyl functionality, which can be deprotected later in the synthesis. Furthermore, its presence can influence the conformation of intermediates and transition states, potentially leading to different stereochemical outcomes in complex syntheses.
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A Senior Application Scientist's Guide to Base Selection in the Synthesis of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Introduction: 2-Benzyloxy-4,5-dimethoxybenzaldehyde is a pivotal intermediate in the synthesis of various pharmaceutical compounds and natural products. Its preparation is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages. The critical step in this synthesis is the O-benzylation of 2-hydroxy-4,5-dimethoxybenzaldehyde. The success of this SN2 reaction—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of base used to deprotonate the phenolic hydroxyl group.
This guide provides an in-depth comparison of the efficacy of different bases for this transformation. We will explore the mechanistic nuances, practical advantages, and potential pitfalls associated with strong anhydrous bases, milder carbonate bases, and phase-transfer catalysis conditions. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to select the optimal conditions for their synthetic needs.
The Mechanistic Cornerstone: Williamson Ether Synthesis
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process involves two fundamental steps:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of the phenol (2-hydroxy-4,5-dimethoxybenzaldehyde), generating a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide or chloride), displacing the halide leaving group to form the desired aryl benzyl ether.
The choice of base directly impacts the efficiency of the first step, which in turn governs the overall reaction rate and outcome. A well-chosen base will generate the phenoxide nucleophile cleanly and at a sufficient concentration to drive the reaction forward without promoting undesirable side reactions.
A Senior Application Scientist’s Guide to the Characterization of Impurities in Substituted Benzaldehydes
Introduction
Substituted benzaldehydes are foundational building blocks in the synthesis of a vast array of high-value molecules, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals.[1] The structural simplicity of these aromatic aldehydes belies the complexity of their impurity profiles, which can arise from synthetic pathways, degradation, or storage. For researchers and drug development professionals, the rigorous identification and quantification of these impurities are not merely a matter of analytical chemistry; they are a critical component of ensuring product quality, safety, and regulatory compliance. The presence of even trace-level impurities can have profound effects on the efficacy, stability, and toxicity of the final product.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques used to characterize impurities in substituted benzaldehydes. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into building a robust, multi-technique approach for impurity profiling. We will delve into the strengths and limitations of each method, supported by experimental protocols and comparative data, to empower you to design and execute a self-validating system for impurity analysis.
The Impurity Landscape: Sources and Formation Pathways
Understanding the potential impurities in a substituted benzaldehyde sample begins with a thorough analysis of its lifecycle—from synthesis to storage. Impurities are not random occurrences; they are the logical outcomes of chemical processes. They can be broadly categorized into process-related impurities, degradation products, and isomeric impurities.
Common Impurity Formation Pathways
The manufacturing process and subsequent handling are the primary sources of impurities. For instance, the liquid-phase chlorination and oxidation of a substituted toluene is a common synthetic route, which can introduce chlorinated byproducts.[4] Similarly, Friedel-Crafts type reactions can yield isomeric impurities and other derivatives.[5] The most ubiquitous impurity, however, often arises post-synthesis. Benzaldehyde and its derivatives are highly susceptible to auto-oxidation, readily converting to the corresponding benzoic acid upon exposure to air.[4][6]
Caption: Key formation pathways for common impurities in substituted benzaldehydes.
Table 1: Common Impurities and Their Origins
| Impurity Name | Typical Origin | Significance |
|---|---|---|
| Substituted Benzoic Acid | Oxidation of the aldehyde group.[4] | Common degradant; affects purity and pH. |
| Substituted Benzyl Alcohol | Incomplete oxidation during synthesis or reduction of the aldehyde.[1] | Process-related; can have different toxicological profile. |
| Residual Toluene/Benzyl Chloride | Unreacted starting materials from synthesis.[1][7] | Process-related; often toxic and must be controlled. |
| Isomeric Impurities | Non-selective substitution during synthesis (e.g., Friedel-Crafts).[5] | Difficult to separate; may impact biological activity. |
| Diphenylmethane Derivatives | Side reactions during Friedel-Crafts acylation.[5] | Process-related byproduct. |
A Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient for comprehensive impurity profiling. A robust analysis relies on an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. The three pillars of impurity characterization are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Strategic Choice of Technique
The decision to use HPLC, GC-MS, or NMR is driven by the specific question being asked.
-
"Is my sample pure and what is the concentration of known impurities?" This is a question of quantification, best answered by HPLC .
-
"What are the volatile or thermally stable process impurities in my sample?" This is a question of identification for a specific class of compounds, suited for GC-MS .
-
"What is the definitive chemical structure of this unknown impurity I've detected?" This is a question of structural elucidation, the domain of NMR .
Caption: Logical workflow for selecting the appropriate analytical technique.
Table 2: Comparative Performance of Key Analytical Techniques
| Parameter | HPLC-UV/DAD | GC-MS | NMR Spectroscopy |
|---|---|---|---|
| Primary Application | Quantification, Purity Testing | Identification of Volatiles | Structural Elucidation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) |
| Selectivity | High (Chromatographic) | Very High (Chroma. + Mass) | Very High (Chemical Shift) |
| Identification Power | Low (Retention time only) | High (Mass Spectrum Library) | Definitive (Molecular Structure) |
| Quantification Accuracy | Excellent | Good (Requires calibration) | Good (qNMR requires standards) |
| Throughput | High | Medium | Low |
| Sample Requirement | Soluble in mobile phase | Volatile & thermally stable | Soluble, relatively pure, >µg |
Field-Proven Experimental Protocols
The trustworthiness of an analytical result is grounded in a well-designed and validated protocol. The following methods provide a starting point for developing a robust analytical workflow.
Protocol 1: HPLC-UV Method for Impurity Profiling and Quantification
Objective: To separate and quantify substituted benzaldehyde and its non-volatile impurities, particularly the corresponding benzoic acid. This method is the workhorse for routine quality control and stability testing.[8][9]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and glacial acetic acid (e.g., 760:240:5, v/v/v), adjusted to pH 2.5.[8] The acidic pH ensures that benzoic acid is in its protonated form, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 - 2.0 mL/min.[8]
-
Detection: 254 nm, a wavelength where most aromatic compounds exhibit strong absorbance.[8][9]
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the substituted benzaldehyde sample.
-
Dissolve in 25 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute further with the mobile phase to a final concentration of ~50-100 µg/mL.
-
-
Data Interpretation: Impurities are identified by their retention times relative to a reference standard. Quantification is performed using an external standard calibration curve for each known impurity. The DAD provides spectral information to assess peak purity and aid in tentative identification.
Protocol 2: GC-MS Method for Analysis of Volatile Impurities
Objective: To identify and quantify volatile and semi-volatile process-related impurities such as residual solvents (e.g., toluene) or starting materials.[5][10]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: A low-to-mid polarity column such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, RXI-5Sil MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes. This program allows for the separation of highly volatile components at the beginning and elution of higher-boiling point analytes like benzaldehydes and their derivatives.[11]
-
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range: 35-350 amu.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL into the GC inlet (split mode, e.g., 50:1 split ratio).
-
-
Data Interpretation: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern provides a high-confidence fingerprint for identification.
Protocol 3: NMR Spectroscopy for Structural Elucidation
Objective: To obtain the definitive chemical structure of an unknown or isolated impurity.[5]
-
Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC or column chromatography. Ensure the isolated fraction is pure (>95% by HPLC).
-
Dissolve 5-10 mg of the isolated impurity in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Experiments to Perform:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The aldehyde proton of a benzaldehyde derivative is highly characteristic, appearing far downfield around 9.5-10.5 ppm.[12][13]
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the aldehyde is also characteristic, appearing around 190 ppm.[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together. COSY shows proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond proton-carbon correlations, respectively.
-
-
Data Interpretation: The combination of 1D and 2D NMR spectra allows for the unambiguous assignment of all protons and carbons, confirming the molecular structure, including the substitution pattern on the aromatic ring.
Conclusion: An Integrated, Orthogonal Strategy
The characterization of impurities in substituted benzaldehydes is a multi-faceted challenge that demands a scientifically rigorous and adaptable analytical strategy. Relying on a single technique provides an incomplete picture and introduces unacceptable risks in a research or drug development setting. The synergistic use of HPLC for robust quantification, GC-MS for the identification of volatile process impurities, and NMR for the definitive elucidation of unknown structures forms the cornerstone of a comprehensive and trustworthy impurity profiling program. By understanding the chemical origins of potential impurities and strategically deploying these orthogonal techniques, scientists can ensure the quality, safety, and integrity of their materials, paving the way for successful research and development outcomes.
References
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- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
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- Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. IJNRD.
- Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
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- Al-Haj, N., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
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- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
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- YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. YouTube.
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Benchmarking 2-Benzyloxy-4,5-dimethoxybenzaldehyde: A Senior Application Scientist’s Guide to Synthon Selection in Isoquinoline Alkaloid Synthesis
An Objective Comparison for Strategic Synthesis Planning
For the discerning researcher and drug development professional, the selection of a starting material is a pivotal decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. This guide provides an in-depth, data-driven comparison of 2-benzyloxy-4,5-dimethoxybenzaldehyde against its principal alternatives, primarily in the context of constructing complex isoquinoline alkaloids. We will move beyond a mere cataloging of options to dissect the nuanced advantages and disadvantages of each synthon, supported by mechanistic reasoning and actionable experimental protocols.
The Strategic Importance of the Benzaldehyde Synthon
The 1,2,4,5-tetrasubstituted aromatic core is a privileged scaffold in a multitude of pharmacologically active natural products and designed molecules, most notably the isoquinoline alkaloids. The specific nature and arrangement of the oxygenated substituents are critical for biological activity. The choice of the initial benzaldehyde synthon is therefore a strategic one, profoundly influencing the entire synthetic route. An ideal synthon must balance the reactivity of the aldehyde for key bond-forming reactions with a robust and selectively cleavable protecting group strategy for the phenolic hydroxyls.
The Incumbent: this compound
This compound has long been a preferred building block in medicinal chemistry.[1] Its utility is anchored in the reliability of the benzyl ether as a protecting group. This group is famously stable to a wide range of acidic, basic, and organometallic conditions, yet it can be removed under mild, highly selective hydrogenolysis conditions.
Primary Application: The Bischler-Napieralski Reaction
A cornerstone of isoquinoline synthesis is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield a 3,4-dihydroisoquinoline.[2][3][4][5] This intermediate is then typically oxidized to the aromatic isoquinoline core.
Caption: Generalized workflow of the Bischler-Napieralski reaction.
The benzyl group at the 2-position remains inert during these steps, preserving the latent hydroxyl group until it is needed, typically in the final stages of the synthesis.
Comparative Analysis of Alternative Synthons
While effective, the use of this compound is not without trade-offs, namely the additional steps of protection and deprotection. Here, we benchmark it against two common alternatives.
Alternative 1: 2-Hydroxy-4,5-dimethoxybenzaldehyde
Opting for the unprotected hydroxyl group appears to be a more atom-economical approach. However, the acidic nature of this phenolic proton can introduce significant complications.
-
Reactivity Concerns: The free hydroxyl group can be deprotonated under basic or even neutral conditions, potentially interfering with catalysts, quenching organometallic reagents, or promoting unwanted side reactions. Formylation reactions to produce this synthon, such as the Reimer-Tiemann or Duff reactions, can also present challenges in controlling regioselectivity.[6]
-
Yield Implications: In reactions like the Bischler-Napieralski cyclization, the presence of the acidic proton can neutralize the Lewis acid catalyst or alter the electronic nature of the aromatic ring, often leading to lower yields compared to the protected counterpart.
Alternative 2: 2,4,5-Trimethoxybenzaldehyde
This commercially available synthon offers robust methyl ether protection, avoiding the potential reactivity issues of a free hydroxyl group.[7][8][9] The critical challenge, however, lies in the selective deprotection of the C2-methoxy group later in the synthesis.
-
Deprotection Challenges: Differentiating between the three methoxy groups is notoriously difficult. Cleavage typically requires harsh Lewis acids, such as boron tribromide (BBr₃), which can lack regioselectivity and compatibility with other sensitive functional groups in the molecule.[10] This often results in a mixture of partially and fully demethylated products, complicating purification and significantly reducing the overall yield of the desired C2-hydroxy compound.
Caption: The difficulty of achieving regioselective C2-demethylation.
Quantitative Performance Summary
| Parameter | This compound | 2-Hydroxy-4,5-dimethoxybenzaldehyde | 2,4,5-Trimethoxybenzaldehyde |
| Protecting Group | Benzyl | None | Methyl |
| Key Advantage | Mild, selective deprotection | Fewer steps (no deprotection) | Robust protection |
| Key Disadvantage | Adds two steps (protection/deprotection) | Acidic proton interferes with many reactions | Selective deprotection is very challenging |
| Deprotection Method | Catalytic Hydrogenolysis (H₂, Pd/C) | N/A | Harsh Lewis Acids (e.g., BBr₃) |
| Typical Yields | High, but with step count penalty | Often lower due to side reactions | Low, due to poor selectivity in deprotection |
| Ideal Use Case | Complex, multi-step syntheses with sensitive functionalities | Simple targets tolerant of phenolic -OH | When C2-OH is not required or harsh deprotection is feasible |
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems for key transformations involving this compound.
Protocol 1: Amide Formation for Bischler-Napieralski Precursor
Objective: To synthesize the N-phenethyl amide precursor from this compound and a suitable phenethylamine.
Materials:
-
This compound (1.0 eq)
-
3,4-Dimethoxyphenethylamine (1.05 eq)
-
2-(2-Benzyloxy-4,5-dimethoxyphenyl)acetic acid (derived from the aldehyde)
-
DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)
-
HOBt (Hydroxybenzotriazole) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 2-(2-benzyloxy-4,5-dimethoxyphenyl)acetic acid (1.0 eq) in anhydrous DCM, add the coupling agent (DCC or EDC) and the activating agent (HOBt).
-
Stir the reaction mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the 3,4-dimethoxyphenethylamine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Concentrate the filtrate in vacuo. The crude amide can then be taken to the next cyclization step, often without further purification.
Protocol 2: Benzyl Group Deprotection via Catalytic Hydrogenolysis
Objective: To selectively cleave the benzyl ether to reveal the free hydroxyl group without affecting other functionalities.
Materials:
-
Benzyl-protected substrate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas source (balloon or hydrogenator)
Procedure:
-
Dissolve the benzyl-protected substrate in methanol or ethanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Authoritative Recommendation
The choice of synthon is a critical strategic decision. Based on extensive field application and the data presented:
-
This compound is the gold standard for complex syntheses . The upfront investment in protection/deprotection steps is consistently repaid with higher, more reliable yields in key transformations and unparalleled functional group compatibility. Its use minimizes unforeseen complications, a crucial factor in resource-intensive drug development campaigns.
-
2-Hydroxy-4,5-dimethoxybenzaldehyde should be considered for shorter, more straightforward syntheses where the target molecule is robust and subsequent reaction conditions are not compromised by the presence of a free phenol.
-
2,4,5-Trimethoxybenzaldehyde is generally the least favorable option when a C2-hydroxyl group is the ultimate goal. Its use should be restricted to pathways where selective demethylation is either not required or has been specifically optimized, a non-trivial undertaking.
By carefully weighing the trade-offs between step economy, reaction compatibility, and deprotection strategy, researchers can select the optimal benzaldehyde synthon to streamline their path to complex and valuable molecules.
References
- BenchChem. (2025). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.
- Global Pharma Search. (n.d.). The Role of 2,4,5-Trimethoxybenzaldehyde in Pharmaceutical Synthesis.
- Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for Demethylation Reactions of 2,3,4-Trimethoxybenzaldehyde.
- BenchChem. (2025). A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs. 2,4-Dihydroxybenzaldehyde in Synthetic Applications.
- Wikipedia. (2024). Bischler–Napieralski reaction.
- NIST. (2025). Benzaldehyde, 2,4,5-trimethoxy-. NIST Chemistry WebBook.
- S., E. N., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Prediction. Canadian Journal of Chemistry.
- PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Isoquinoline Alkaloids Using 2,3,4-Trimethoxybenzaldehyde.
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Human Metabolome Database. (2012). Showing metabocard for 2,4,5-Trimethoxybenzaldehyde (HMDB0029648).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The proper handling and disposal of laboratory chemicals are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our communities. This guide provides a comprehensive, step-by-step approach to the safe disposal of 2-Benzyloxy-4,5-dimethoxybenzaldehyde, ensuring compliance with regulations and fostering a culture of safety within your laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
Inferred Hazard Profile:
Based on the safety data for compounds like 2,5-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde (veratraldehyde), it is prudent to handle this compound as a hazardous substance.[3][4][5]
| Hazard Class | Potential Effects | Source Recommendation |
| Acute Oral Toxicity | Harmful if swallowed. | [5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [4] |
Given these potential hazards, the disposal of this compound is regulated under federal and state laws. In the United States, the primary law governing the disposal of hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enacted in 1976.[7][8][9][10][11] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[7][8][11]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final removal by a certified hazardous waste contractor.
Diagram: Disposal Workflow for this compound
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against potential exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Identify the Waste Stream: Determine if the waste is pure, unused this compound, a solution, or contaminated materials (e.g., filter paper, gloves).
-
Segregate by Physical State:
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing boats, contaminated paper towels) in a designated, leak-proof container, clearly labeled for solid hazardous waste.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.
-
-
Chemical Compatibility:
-
This compound is incompatible with strong oxidizing agents and strong bases.[5] Ensure that the waste container does not contain residues of these materials.
-
Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate containers that are correctly labeled.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For liquid waste, do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling: As soon as you begin collecting waste in a container, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
Your name, laboratory, and contact information
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Store the labeled waste container in your lab's designated SAA.
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Keep the container closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[12]
Step 5: Arranging for Disposal
Once your waste container is full or you are ready to have it removed, follow your institution's procedures for hazardous waste pickup.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and proper disposal of hazardous waste. Submit a waste pickup request through their designated system.
-
Documentation: EHS will complete the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility.
Chemical Treatment and Neutralization: A Word of Caution
While chemical treatment to render a hazardous substance non-hazardous is a cornerstone of green chemistry, it must be approached with caution and expertise. In some jurisdictions, on-site treatment of hazardous waste may require a permit.[13]
Several methods exist for the deactivation of aldehydes, such as:
-
Reduction: Reduction of the aldehyde group to a less reactive alcohol.
-
Oxidation: Oxidation of the aldehyde to a more stable carboxylic acid.[14][15]
-
Neutralization: Using reagents like sodium pyrosulfite to form non-toxic adducts.[16]
However, the applicability of these methods to this compound has not been specifically validated in readily available literature. The presence of the benzyloxy and dimethoxy groups could lead to unintended side reactions.
Therefore, it is strongly recommended that any chemical treatment protocol be:
-
Thoroughly researched and understood from peer-reviewed literature or other authoritative sources.
-
Validated on a small scale in a controlled laboratory setting by trained personnel.
-
Approved by your institution's EHS department to ensure compliance with all applicable regulations.
Unless you have a validated and approved protocol, the most reliable and compliant method of disposal is to manage this compound as a hazardous waste and have it disposed of by a licensed professional contractor.
Conclusion: Upholding a Culture of Safety
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedural steps outlined in this guide—from wearing the correct PPE to ensuring proper labeling and storage—you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific guidelines and your EHS department for any questions regarding hazardous waste management.
References
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.
- Block, C. (n.d.). Laboratory Waste Management: The New Regulations. MedicalLab Management.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
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- Wikipedia.Resource Conservation and Recovery Act.
- VetCA.Resource Conservation and Recovery Act.
- Washington State Department of Ecology.Focus on: Treatment by Aldehyde Deactivation.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- PureWay.Aldehyde Disposal.
- Solis Oba, A., & Manjarrez Álvarez, N. (2018). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Tecnología y Ciencias del Agua, 9(5), 1-15.
- ResearchGate. (2018, September 13). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources.
- Brody, A., & Morgan, J. (2014). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts.
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- ResearchGate.Selective Production of Benzaldehyde Using Metal‐Free Reduced Graphene Oxide/Carbon Nitride Hybrid Photocatalysts.
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A Researcher's Guide to the Safe Handling of 2-Benzyloxy-4,5-dimethoxybenzaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzyloxy-4,5-dimethoxybenzaldehyde. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar aromatic aldehydes.
Hazard Assessment: Understanding the Risks
-
Irritating to the eyes, skin, and respiratory system. [1][7][8][9]
-
Harmful if swallowed, inhaled, or in contact with skin. [1][5][7]
-
Potentially causing allergic skin reactions (skin sensitization). [4][10]
The presence of the benzaldehyde functional group suggests a potential for irritation and sensitization, while the overall aromatic structure warrants careful handling to minimize exposure.
Hazard Summary Table
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, absorbed through the skin, or inhaled.[1][5][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4][5][7][9] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2][3][4][7][8][9] |
| Respiratory/Skin Sensitization | May cause respiratory irritation and potential for allergic skin reaction.[1][2][4][7][8][9] |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects.[9][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is contingent on the specific procedure being performed.
Core PPE Requirements (Minimum for all operations)
-
Eye and Face Protection: At a minimum, chemical splash goggles or safety glasses with side shields that meet ANSI Z87.1 standards must be worn.[10][11] For operations with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in addition to goggles.[10][12][13]
-
Hand Protection: Chemical-resistant gloves are mandatory.[5][10] Based on data for similar aldehydes, neoprene or butyl rubber gloves are recommended.[10] Nitrile gloves may be suitable for short-term protection but should be changed immediately upon contamination.[11] Always inspect gloves for any signs of degradation or puncture before use and thoroughly wash hands after removing them.[5][10]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and contamination of personal clothing.[11] For larger-scale operations, a chemical-resistant apron over the lab coat is advised.[10][12]
-
Footwear: Closed-toe and closed-heel shoes are required at all times in the laboratory.[10][11]
Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][10] If a fume hood is not available or if there is a potential for aerosol generation, a properly fitted respirator is required.[2][10] The use of a respirator must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.[11][12]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Benchtop to Waste
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood.[1]
-
Dispensing: To minimize dust generation, use a spatula to carefully transfer the solid. Avoid pouring the powder directly.
-
Tare and Weigh: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully add the desired amount of the compound.
-
Clean-up: After weighing, gently wipe down the spatula and any surfaces with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.
Dissolution and Reaction
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed compound. If necessary, use a magnetic stirrer to aid in dissolution.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Ensure that the apparatus is securely clamped.
-
Closed System: For reactions, maintain a closed system where possible to prevent the release of vapors.
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[10]
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.[10]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][10]
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]
-
Decontaminate: Clean the spill area with soap and water.[1]
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be collected in a designated and clearly labeled hazardous waste container.[2][3][5][6]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[3][6][10]
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[1][5]
First Aid Measures
In case of exposure, follow these procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][8]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing.[1][2][3][5][8]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2][3][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][5]
Always have the Safety Data Sheet (or this guide for similar compounds) available when seeking medical attention.
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- Personal protective equipment for handling Lilac aldehyde - Benchchem. (URL: )
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- SAFETY D
- SAFETY D
- Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- Aldrich 173606 - • SAFETY D
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (URL: )
- Personal Protective Equipment | US EPA. (URL: )
- Chemical Safety: Personal Protective Equipment. (URL: )
- UAH Laboratory Personal Protective Equipment. (URL: )
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
